6-Oxopiperidine-3-carboxamide
Description
Structure
3D Structure
Properties
IUPAC Name |
6-oxopiperidine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2O2/c7-6(10)4-1-2-5(9)8-3-4/h4H,1-3H2,(H2,7,10)(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANLIFTKIEQPNJZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NCC1C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Synthesis and Characterization of 6-Oxopiperidine-3-carboxamide
Foreword: The Significance of the Piperidine Scaffold
The 6-oxopiperidine ring system, a core structural motif in numerous bioactive molecules, represents a class of lactams that offer a unique combination of chemical properties.[1] The inherent rigidity of the cyclic amide structure, coupled with its capacity for hydrogen bonding, makes it an attractive scaffold in medicinal chemistry. Specifically, 6-Oxopiperidine-3-carboxamide and its derivatives have garnered significant attention for their potential therapeutic applications, including roles as enzyme inhibitors and as key intermediates in the synthesis of complex pharmaceutical agents.[2][3][4] This guide provides an in-depth exploration of the prevalent synthetic methodologies and rigorous characterization techniques essential for the successful preparation and validation of this pivotal compound.
Part 1: Strategic Synthesis of this compound
The effective synthesis of this compound hinges on the strategic selection of starting materials and reaction pathways. The primary challenge lies in achieving selective reduction of a pyridine ring without compromising the carboxamide functionality. This section details the most robust and scientifically validated approaches.
Primary Synthetic Route: Catalytic Hydrogenation of Nicotinamide
The most direct and widely employed method for synthesizing this compound is the catalytic hydrogenation of nicotinamide (Pyridine-3-carboxamide). This process involves the reduction of the aromatic pyridine ring to a saturated piperidine ring.
Causality Behind Experimental Choices:
-
Catalyst Selection: The choice of catalyst is critical to prevent undesirable side reactions. While various catalysts can hydrogenate aromatic rings, rhodium on alumina has demonstrated high efficacy in preventing decarboxylation, a common issue with nicotinic acid derivatives.[1] Palladium-based catalysts are also effective and can be used in micro-packed bed reactors for continuous flow processes, offering enhanced safety and efficiency.[5]
-
Solvent and Conditions: The reaction is typically performed in a protic solvent like water or ethanol, which aids in proton transfer during the hydrogenation process. Reaction conditions (temperature and pressure) must be carefully controlled. Low to moderate temperatures and pressures are often sufficient with highly active catalysts like rhodium, minimizing the risk of over-reduction or degradation of the amide group.[1]
Experimental Protocol: Catalytic Hydrogenation
-
Reactor Setup: A high-pressure hydrogenation vessel (Parr apparatus or similar) is charged with Nicotinamide and a suitable solvent (e.g., deionized water).
-
Catalyst Addition: The catalyst (e.g., 5% Rhodium on Alumina) is added to the mixture. The catalyst loading is typically between 1-5 mol%.
-
Inerting: The vessel is sealed and purged several times with an inert gas (e.g., nitrogen or argon) to remove all oxygen, which can poison the catalyst.
-
Hydrogenation: The vessel is pressurized with hydrogen gas to the desired pressure (e.g., 50-100 psi) and heated to the target temperature (e.g., 50-80 °C) with vigorous stirring.
-
Reaction Monitoring: The reaction progress is monitored by observing the cessation of hydrogen uptake. Aliquots may be carefully withdrawn and analyzed by HPLC or TLC to confirm the disappearance of the starting material.
-
Work-up and Purification: Upon completion, the reactor is cooled, and the hydrogen pressure is safely vented. The catalyst is removed by filtration through a pad of Celite. The filtrate is concentrated under reduced pressure to yield the crude product.
-
Purification: The crude this compound is purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the final product as a crystalline solid.
Part 2: Rigorous Characterization and Structural Elucidation
Confirming the identity, purity, and structure of the synthesized this compound is a critical step that relies on a suite of complementary analytical techniques. Each method provides unique and essential information.
Workflow for Compound Characterization
The following diagram illustrates a logical workflow for the comprehensive characterization of the synthesized product.
Caption: Workflow from synthesis to final characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure of the compound.
-
¹H NMR Spectroscopy: This technique provides information about the number of different types of protons and their neighboring environments. The protons on the piperidine ring will appear as complex multiplets due to diastereotopicity and spin-spin coupling.
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |
| NH (Lactam) | 7.5 - 8.5 | Broad Singlet | 1H |
| NH ₂ (Amide) | 7.0 - 8.0 | Two Broad Singlets | 2H |
| CH -3 | 2.5 - 2.9 | Multiplet | 1H |
| CH ₂-2 | 3.2 - 3.6 | Multiplet | 2H |
| CH ₂-4 | 1.8 - 2.2 | Multiplet | 2H |
| CH ₂-5 | 2.2 - 2.5 | Multiplet | 2H |
-
¹³C NMR Spectroscopy: This provides information on the carbon skeleton of the molecule.
| Carbon Assignment | Expected Chemical Shift (δ, ppm) |
| C =O (Lactam) | 170 - 175 |
| C =O (Amide) | 172 - 178 |
| C -3 | 40 - 45 |
| C -2 | 45 - 50 |
| C -4 | 25 - 30 |
| C -5 | 20 - 25 |
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of the compound and can provide structural information through fragmentation patterns. For this compound (C₆H₁₀N₂O₂), the expected monoisotopic mass is approximately 142.07 g/mol .
-
Technique: Electrospray Ionization (ESI) is commonly used.
-
Expected Ion: In positive ion mode, the primary ion observed will be the protonated molecule [M+H]⁺ at an m/z of approximately 143.08.
Infrared (IR) Spectroscopy
IR spectroscopy is essential for identifying the key functional groups present in the molecule. The presence of both lactam and primary amide functionalities gives rise to a characteristic spectrum.
| Functional Group | Vibrational Mode | Expected Absorption (cm⁻¹) | Appearance |
| N-H (Lactam) | Stretch | 3200 - 3400 | Broad |
| N-H (Amide) | Symmetric & Asymmetric Stretch | 3150 - 3350 | Two Bands |
| C=O (Lactam) | Stretch | 1650 - 1680 | Strong, Sharp |
| C=O (Amide I) | Stretch | 1630 - 1660 | Strong, Sharp |
| N-H (Amide II) | Bend | 1590 - 1620 | Medium |
Causality Note: The lactam C=O stretch typically appears at a slightly higher wavenumber than an acyclic amide due to ring strain. The broadness of the N-H stretches is indicative of hydrogen bonding in the solid state.
High-Performance Liquid Chromatography (HPLC)
HPLC is the gold standard for determining the purity of the final compound.
Protocol: Purity Analysis by HPLC
-
System: An Agilent 1260 Infinity II or similar system.[6]
-
Column: A reverse-phase C18 column (e.g., Gemini C18, 5 µm, 250 x 4.6 mm).[6]
-
Mobile Phase: A gradient of 0.1% Trifluoroacetic acid (TFA) in water (Solvent A) and Acetonitrile (Solvent B).
-
Gradient Program: A typical gradient might run from 5% B to 95% B over 10 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at 210 nm and 254 nm.
-
Analysis: The purity is determined by integrating the area of the product peak relative to the total area of all observed peaks. A pure sample should exhibit a single major peak.
Part 3: Structure and Data Visualization
Visual representations are crucial for understanding the molecule and the processes involved.
Chemical Structure
The following diagram shows the chemical structure of this compound.
Caption: Structure of this compound.
Conclusion
The synthesis and characterization of this compound require a methodical approach grounded in the principles of organic chemistry and analytical science. Catalytic hydrogenation stands as a primary synthetic route, demanding careful control over reaction parameters to ensure high yield and purity. The subsequent characterization is a multi-faceted process, with NMR, MS, and IR spectroscopy providing a comprehensive structural profile, while HPLC confirms the compound's purity. This guide provides the foundational knowledge and protocols necessary for researchers and drug development professionals to confidently produce and validate this important chemical entity, paving the way for its application in advanced pharmaceutical research.
References
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Wiley-VCH. (2007). Supporting Information. Retrieved from [Link]
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The Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]
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ResearchGate. (n.d.). A new key intermediate in the synthesis of 6-oxopiperidine-2-carboxylate derivatives. Retrieved from [Link]
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PubChem. (n.d.). N-(cyanomethyl)-6-oxopiperidine-3-carboxamide. Retrieved from [Link]
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PubChem. (n.d.). Methyl 6-oxopiperidine-3-carboxylate. Retrieved from [Link]
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Yang, C., et al. (2018). Catalytic Hydrogenation of N-4-Nitrophenyl Nicotinamide in a Micro-Packed Bed Reactor. Green Chemistry, 20(4), 886–893. Retrieved from [Link]
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PubChemLite. (n.d.). 6-oxopiperidine-3-carboxylic acid (C6H9NO3). Retrieved from [Link]
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The Royal Society of Chemistry. (n.d.). The visible-light-driven transfer hydrogenation of nicotinamide cofactors with a robust ruthenium complex photocatalyst. Retrieved from [Link]
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The Royal Society of Chemistry. (n.d.). Catalytic reduction of NAD(P) + to NAD(P)H. Retrieved from [Link]
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University of Calgary. (n.d.). Sample IR spectra. Retrieved from [Link]
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PubChem. (n.d.). 6-Oxo-1-propylpiperidine-3-carboxylic acid. Retrieved from [Link]
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Hirano, M., Onodera, W., Tamura, M., & Amao, Y. (n.d.). Heterogeneous catalytic hydrogenation of N-benzyl nicotinamide: a comparative study with nicotinamide adenine dinucleotide. Catalysis Science & Technology. Retrieved from [Link]
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PubChem. (n.d.). 6-Oxopiperidine-2-carboxylic acid. Retrieved from [Link]
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PubMed Central. (n.d.). SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis. Retrieved from [Link]
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PubMed Central. (n.d.). Identification of Piperidine-3-carboxamide Derivatives Inducing Senescence-like Phenotype with Antimelanoma Activities. Retrieved from [Link]
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ResearchGate. (2024). Synthesis and Biological Evaluation of Novel Piperidine-3-Carboxamide Derivatives as Anti-Osteoporosis Agents Targeting Cathepsin K. Retrieved from [Link]
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Physicochemical properties of 6-Oxopiperidine-3-carboxamide
An In-depth Technical Guide to the Physicochemical Properties of 6-Oxopiperidine-3-carboxamide
Abstract
The piperidine scaffold is a cornerstone of modern medicinal chemistry, embedded in the structure of numerous therapeutic agents. Within this class, 6-oxopiperidine derivatives, featuring a lactam moiety, offer a unique combination of structural rigidity and synthetic versatility. This guide focuses on this compound, a key intermediate and structural motif for drug discovery professionals. Due to the limited availability of direct experimental data for this specific compound, this document serves as a comprehensive methodological and predictive whitepaper. It synthesizes information from closely related structural analogs to forecast its physicochemical properties and provides detailed, field-proven experimental protocols for their empirical validation. This approach equips researchers and scientists with the foundational knowledge and practical workflows required to effectively utilize this compound in drug development programs, from initial screening to lead optimization.
Introduction to the 6-Oxopiperidine Scaffold
The Piperidine Moiety in Modern Drug Discovery
The six-membered nitrogen-containing heterocycle, piperidine, is one of the most prevalent structural motifs in pharmaceuticals.[1] Its ubiquity is a testament to its favorable properties: the ability to engage in hydrogen bonding, its basic nitrogen center which allows for salt formation and improved solubility, and its defined three-dimensional conformations that enable precise interactions with biological targets. The piperidine scaffold forms the structural basis for a vast number of commercialized drugs, highlighting its significance in the development of new chemical entities.[1]
Spotlight on this compound: A Versatile Synthetic Intermediate
This compound is a specific derivative characterized by a carbonyl group at the 6-position, forming a stable lactam ring. This feature imparts distinct chemical properties compared to a simple piperidine. The internal amide bond introduces planarity, reduces the basicity of the ring nitrogen, and provides additional hydrogen bond donor and acceptor sites. The carboxamide group at the 3-position further enhances its functionality, making it a valuable building block in the synthesis of more complex molecules. Its structural elements are found in various bioactive agents, including those with potential as antimalarials, anti-osteoporosis agents, and senescence-inducing compounds for cancer therapy.[2][3][4]
Rationale for Physicochemical Characterization
A thorough understanding of a compound's physicochemical properties is a non-negotiable prerequisite for successful drug development. Properties such as solubility, lipophilicity (logP), and ionization state (pKa) govern a molecule's absorption, distribution, metabolism, and excretion (ADME) profile. Early and accurate characterization of these parameters allows for the rational design of molecules with improved drug-like properties, reducing the likelihood of costly late-stage failures. This guide provides the framework for establishing this critical data profile for this compound.
Molecular Identity and Structural Analogs
Chemical Structure and Nomenclature
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IUPAC Name: this compound
-
Molecular Formula: C₆H₁₀N₂O₂
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Molecular Weight: 142.16 g/mol
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CAS Number: A dedicated CAS number for this specific, unsubstituted compound is not readily found in major chemical databases as of early 2026. Researchers often encounter its derivatives or the corresponding carboxylic acid.
-
InChI Key: A unique InChI key would be generated upon registration in a chemical database.
Key Structural Analogs for Property Prediction
Direct experimental data for this compound is sparse. Therefore, we can reliably predict its properties by examining its closest, well-characterized analogs: 6-Oxopiperidine-3-carboxylic acid and its corresponding methyl ester. The structural relationship and functional group transformations are illustrated below.
Caption: Relationship between the target molecule and its key analogs.
Predicted and Analog-Derived Physicochemical Properties
The following table summarizes the anticipated properties of this compound, derived from computational models and experimental data available for its key analogs.
| Property | Predicted Value (this compound) | Analog Data (Source) | Rationale for Prediction |
| Molecular Weight | 142.16 g/mol | 143.14 g/mol (Acid)[5] | Direct calculation from the molecular formula. |
| Physical State | White to off-white solid | Solid (Acid & Ester derivatives) | The presence of strong hydrogen bonding (amide-amide) suggests a solid state at room temperature. |
| Melting Point (°C) | > 150 (Decomposition likely) | > 160 (Decomposed) for a related derivative[6] | The primary amide can form extensive intermolecular hydrogen bonds, leading to a high melting point, likely higher than the corresponding carboxylic acid. |
| logP (Octanol/Water) | -1.0 to -0.5 | -0.5 (Methyl Ester, Computed)[7] | The primary carboxamide is more polar than a methyl ester, which will lower the logP, indicating higher hydrophilicity. |
| Aqueous Solubility | Moderately to highly soluble | 80.9 g/L (6-Oxopiperidine-2-carboxylic acid, Predicted)[8] | The amide and lactam groups are excellent hydrogen bond donors and acceptors, promoting strong interactions with water. |
| pKa (Acidic) | ~16-17 (Amide N-H) | ~3.8 (Carboxylic Acid)[8] | The amide N-H is very weakly acidic and not relevant under physiological conditions. |
| pKa (Basic) | < 1 (Lactam C=O) | Not available | The lactam carbonyl is a very weak base due to resonance delocalization of the nitrogen lone pair. |
| Topological Polar Surface Area (TPSA) | 67.5 Ų | 55.4 Ų (Methyl Ester)[7] | Calculated. The primary amide group (CONH₂) contributes significantly more to the TPSA than a methyl ester (COOCH₃). |
Anticipated Spectroscopic Profile
The identity and purity of this compound would be confirmed using a standard suite of spectroscopic techniques.
-
¹H NMR Spectroscopy: The spectrum is expected to show complex multiplets for the aliphatic protons on the piperidine ring between δ 1.8-3.5 ppm. The amide N-H protons would appear as two distinct broad singlets between δ 7.0-8.0 ppm, and the lactam N-H would appear as a broad singlet between δ 7.5-8.5 ppm.
-
¹³C NMR Spectroscopy: Key signals would include two carbonyl carbons: the lactam carbonyl around δ 170-175 ppm and the amide carbonyl at a similar chemical shift. Aliphatic carbons would resonate in the δ 20-50 ppm range.
-
Infrared (IR) Spectroscopy: The spectrum will be dominated by characteristic stretching vibrations. Look for a strong C=O stretch for the lactam around 1650-1680 cm⁻¹. The primary amide will show a C=O stretch (Amide I band) around 1640 cm⁻¹ and an N-H bend (Amide II band) around 1600 cm⁻¹. Two N-H stretching bands will be visible in the 3200-3400 cm⁻¹ region.
-
Mass Spectrometry (MS): In positive-ion ESI-MS, the primary expected ion would be the protonated molecule [M+H]⁺ at m/z 143.08. Adducts such as [M+Na]⁺ at m/z 165.06 may also be observed.
Experimental Protocols for Physicochemical Characterization
The following section details the standard operating procedures for synthesizing and characterizing this compound.
Synthesis and Purification Workflow
A common and reliable method to synthesize the target amide is via the amidation of its corresponding methyl ester, which is commercially available.
Caption: General workflow for synthesis and purification.
Step-by-Step Protocol:
-
Reaction Setup: To a solution of Methyl 6-oxopiperidine-3-carboxylate (1.0 eq) in methanol (5-10 mL per gram of ester), add a concentrated aqueous solution of ammonia (10-20 eq).
-
Reaction Execution: Seal the reaction vessel and stir the mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 24-48 hours).
-
Isolation: Concentrate the reaction mixture under reduced pressure to remove methanol and excess ammonia.
-
Purification: The resulting crude solid or oil can be purified by crystallization. Triturate the crude product with a solvent in which the product is poorly soluble (e.g., diethyl ether or acetone) to induce precipitation.
-
Final Product: Filter the resulting solid, wash with a small amount of cold solvent, and dry under high vacuum to yield the final product, this compound.
-
Quality Control: Confirm the structure of the final product using ¹H NMR, ¹³C NMR, and MS. Assess its purity using HPLC-UV.
Purity Determination by High-Performance Liquid Chromatography (HPLC)
-
Objective: To determine the purity of the synthesized compound.
-
Methodology:
-
System: An HPLC system equipped with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm.
-
Sample Preparation: Prepare a 1 mg/mL solution of the compound in a 50:50 mixture of water and acetonitrile.
-
Analysis: Inject 10 µL of the sample. Purity is calculated based on the area percentage of the main peak relative to the total area of all peaks.
-
Solubility Assessment (Thermodynamic Shake-Flask Method)
This method is the gold standard for determining thermodynamic solubility.
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A Comprehensive Technical Guide to 6-Oxopiperidine-3-carboxamide and Its Core Scaffold
For Researchers, Scientists, and Drug Development Professionals
Introduction
The piperidine ring is a ubiquitous scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. Its conformational flexibility and ability to present substituents in distinct spatial orientations make it a privileged structure for interacting with biological targets. Within this class, the 6-oxopiperidine-3-carboxylic acid framework and its derivatives, including the titular 6-oxopiperidine-3-carboxamide, represent a class of compounds with significant therapeutic potential. This guide provides an in-depth exploration of the nomenclature, synthesis, chemical properties, and applications of this important chemical entity, with a focus on providing practical insights for researchers in drug discovery and development.
Part 1: Nomenclature and CAS Number Identification
A critical first step in the study of any chemical compound is the precise understanding of its nomenclature and the assignment of a unique Chemical Abstracts Service (CAS) number. For the this compound series, this is a nuanced topic.
Deciphering the Nomenclature
The systematic name "this compound" describes a six-membered piperidine ring where the nitrogen atom is at position 1. The "6-oxo" designation indicates a carbonyl group at the 6-position, adjacent to the nitrogen, forming a lactam (a cyclic amide). A carboxamide group (-CONH2) is attached at the 3-position of the ring.
It is crucial to distinguish the target molecule from its closely related parent acid:
-
6-Oxopiperidine-3-carboxylic acid: This is the foundational structure where a carboxylic acid group (-COOH) is present at the 3-position.
The chirality at the 3-position is a key feature, leading to (R) and (S) enantiomers, which can exhibit distinct biological activities.
Navigating CAS Numbers
While a specific CAS number for the unsubstituted "this compound" is not prominently available in public databases, the CAS numbers for the parent acid and its enantiomers are well-documented:
| Compound Name | Stereochemistry | CAS Number |
| 6-Oxopiperidine-3-carboxylic acid | Racemic | 22540-50-7[1] |
| (3R)-6-Oxopiperidine-3-carboxylic acid | (R)-enantiomer | 1426408-55-0[2] |
| (3S)-6-Oxopiperidine-3-carboxylic acid | (S)-enantiomer | 1426408-56-1[3] |
| Methyl 6-oxopiperidine-3-carboxylate | Racemic Methyl Ester | 958991-06-5[4] |
For researchers synthesizing or sourcing derivatives, it is imperative to specify the desired stereochemistry and the exact nature of the carboxamide group (e.g., unsubstituted, N-substituted).
Part 2: Synthesis Strategies
The synthesis of this compound and its derivatives can be approached through several strategic routes, often starting from readily available precursors. The choice of synthetic pathway is dictated by factors such as desired stereochemistry, scale, and available starting materials.
Synthesis from L-Glutamic Acid: A Chiral Pool Approach
A common and effective strategy for producing enantiomerically pure piperidine derivatives is to start from a chiral precursor like L-glutamic acid. This multi-step approach leverages the inherent chirality of the starting material to control the stereochemistry of the final product.
Workflow for Synthesis from L-Glutamic Acid:
Caption: Synthesis of (S)-6-Oxopiperidine-3-carboxamide from L-Glutamic Acid.
Detailed Protocol for Amide Coupling (Step 5):
-
Saponification: The protected piperidine ester is hydrolyzed to the corresponding carboxylic acid using a base such as lithium hydroxide in a mixture of THF and water.
-
Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
Acidification and Extraction: The reaction mixture is acidified with a mild acid (e.g., citric acid) and the carboxylic acid product is extracted with an organic solvent like ethyl acetate.
-
Amide Formation: The crude carboxylic acid is dissolved in a suitable solvent (e.g., DMF or DCM). A coupling agent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and an amine source like ammonium chloride, along with a base such as diisopropylethylamine (DIPEA), are added.
-
Workup and Purification: The reaction is stirred at room temperature until completion. The final product is then isolated through aqueous workup and purified by column chromatography.
Catalytic Hydrogenation of Nicotinic Acid Derivatives
An alternative route for racemic or achiral derivatives involves the catalytic hydrogenation of a substituted pyridine ring. Historically, this method was challenging due to competing decarboxylation. However, modern catalytic systems have improved yields significantly.[5]
General Scheme:
Caption: Synthesis via Hydrogenation of a Pyridine Precursor.
This approach is often more direct for large-scale synthesis but may require subsequent steps to introduce the 6-oxo functionality and resolve enantiomers if a specific stereoisomer is desired.
Part 3: Therapeutic Potential and Applications in Drug Development
The this compound scaffold is of significant interest in medicinal chemistry due to its structural resemblance to endogenous molecules and its ability to engage in specific hydrogen bonding interactions with protein targets.
Anticancer Activity
Derivatives of piperidine carboxamide have been investigated as potent inhibitors of anaplastic lymphoma kinase (ALK), a key target in certain types of cancer.[6] The piperidine ring serves as a scaffold to correctly orient pharmacophoric groups into the ATP-binding pocket of the kinase.
Additionally, N-arylpiperidine-3-carboxamide derivatives have been identified as inducers of a senescence-like phenotype in melanoma cells, suggesting a novel mechanism for cancer therapy.[7]
Anti-infective Agents
The proteasome is a validated drug target in various diseases, including malaria. Piperidine carboxamides have been identified as species-selective inhibitors of the Plasmodium falciparum proteasome, demonstrating oral efficacy in preclinical models of malaria.[8] This highlights the potential of this scaffold in developing new treatments for infectious diseases.
Treatment of Metabolic and Bone Disorders
Piperidine-3-carboxamide derivatives have been synthesized and evaluated as inhibitors of cathepsin K, a cysteine protease involved in bone resorption.[9] Potent inhibitors from this class have shown promise as potential treatments for osteoporosis.[9]
Part 4: Analytical and Characterization Methods
Robust analytical methods are essential for confirming the identity, purity, and stability of this compound and its derivatives. A combination of chromatographic and spectroscopic techniques is typically employed.
Chromatographic Methods
-
High-Performance Liquid Chromatography (HPLC): HPLC is the workhorse for assessing the purity of the final compound and for monitoring reaction progress. A typical method would utilize a C18 reversed-phase column with a mobile phase gradient of water and acetonitrile, often with a modifier like formic acid or trifluoroacetic acid.
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This technique is invaluable for both qualitative and quantitative analysis. It provides molecular weight confirmation and can be used to detect and identify impurities and metabolites. LC-MS/MS methods have been developed for the quantification of related piperidine-based biomarkers in biological matrices like plasma and urine.[10]
Spectroscopic Methods
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for structural elucidation. The chemical shifts and coupling constants of the piperidine ring protons provide information about the conformation of the ring and the relative stereochemistry of the substituents.
-
Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of key functional groups, such as the lactam carbonyl (typically around 1650 cm⁻¹) and the amide carbonyl and N-H stretches.
Table of Expected Analytical Data:
| Analytical Technique | Expected Observations for this compound |
| LC-MS | A peak corresponding to the [M+H]⁺ ion at m/z consistent with the molecular formula C₆H₁₀N₂O₂. |
| ¹H NMR | Characteristic signals for the piperidine ring protons, with distinct multiplets for the protons at positions 2, 3, 4, and 5. Signals for the amide protons will also be present. |
| ¹³C NMR | Resonances for the two carbonyl carbons (lactam and amide), as well as for the four sp³-hybridized carbons of the piperidine ring. |
| IR Spectroscopy | Absorption bands for N-H stretching, C=O stretching (lactam and amide), and C-N stretching. |
Conclusion
The this compound scaffold is a versatile and promising platform for the development of new therapeutic agents. A thorough understanding of its nomenclature, synthetic routes, and analytical characterization is fundamental for any research and development program in this area. The insights and protocols provided in this guide are intended to equip researchers with the foundational knowledge needed to effectively work with this important class of molecules and to unlock their full therapeutic potential.
References
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The Emergence of a Privileged Scaffold: A Technical Guide to the Biological Activity Screening of 6-Oxopiperidine-3-carboxamide Derivatives
Introduction: The 6-Oxopiperidine-3-carboxamide Core - A Versatile Scaffold in Drug Discovery
The piperidine ring is a ubiquitous structural motif in a vast array of pharmaceuticals and natural alkaloids, underscoring its significance as a "privileged scaffold" in medicinal chemistry.[1][2] Its conformational flexibility and ability to present substituents in well-defined spatial orientations allow for potent and selective interactions with a multitude of biological targets. Within this important class of heterocycles, the this compound core has emerged as a particularly promising framework for the development of novel therapeutic agents. This guide provides an in-depth technical overview for researchers, scientists, and drug development professionals on the systematic screening of the biological activities of this versatile scaffold, with a primary focus on its anticancer and antimicrobial potential. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative scientific literature.
The inherent chemical features of the this compound moiety, including a lactam function, a carboxamide group, and multiple points for stereospecific substitution, provide a rich chemical space for generating diverse compound libraries.[3] This structural diversity is the foundation for exploring a wide spectrum of pharmacological activities, ranging from anticancer and antimicrobial to anti-inflammatory and neuroprotective effects.[4][5]
Part 1: Anticancer Activity Screening - Unveiling the Cytotoxic and Cytostatic Potential
The quest for novel anticancer agents remains a paramount challenge in modern medicine.[6][7] Derivatives of the this compound scaffold have demonstrated significant promise in this arena, exhibiting potent activity against various cancer cell lines.[8][9] A comprehensive screening cascade is essential to identify and characterize the anticancer potential of new analogues.
Scientific Rationale: Targeting the Hallmarks of Cancer
The biological evaluation of potential anticancer compounds is designed to probe their effects on the key hallmarks of cancer, such as sustained proliferative signaling, evasion of growth suppressors, resistance to cell death, and invasion.[10][11] The initial screening phases typically focus on cytotoxicity and antiproliferative effects, followed by more detailed mechanistic studies.
Experimental Workflow for Anticancer Screening
Caption: A streamlined workflow for the in vitro screening of anticancer compounds.
Detailed Experimental Protocols
1. Cell Viability Assay (MTT Assay)
This colorimetric assay is a widely used method to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[12]
-
Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by metabolically active cells to form purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
-
Step-by-Step Protocol:
-
Seed cancer cells (e.g., A375 melanoma, MCF-7 breast cancer) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.[4][8]
-
Prepare serial dilutions of the this compound derivatives in the appropriate cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Incubate the plate for 48-72 hours.
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis and Interpretation: Calculate the percentage of cell viability relative to the vehicle control. The half-maximal inhibitory concentration (IC50) value, which is the concentration of the compound that reduces cell viability by 50%, can be determined by plotting a dose-response curve.[13]
2. Apoptosis and Cell Cycle Analysis
To understand the mechanism of cell death induced by the compounds, apoptosis and cell cycle progression can be investigated using flow cytometry.[11]
-
Principle: Annexin V staining can identify apoptotic cells, while propidium iodide (PI) is used to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
-
Step-by-Step Protocol:
-
Treat cancer cells with the test compounds at their IC50 concentrations for 24-48 hours.
-
Harvest the cells and wash with cold PBS.
-
For apoptosis analysis, resuspend the cells in Annexin V binding buffer and stain with FITC-conjugated Annexin V and PI according to the manufacturer's protocol.
-
For cell cycle analysis, fix the cells in cold 70% ethanol and then stain with PI in the presence of RNase.
-
Analyze the stained cells using a flow cytometer.
-
-
Data Analysis and Interpretation: An increase in the population of Annexin V-positive cells indicates the induction of apoptosis. Alterations in the percentage of cells in different phases of the cell cycle suggest cell cycle arrest.[9]
3. Senescence-Associated β-Galactosidase (SA-β-gal) Staining
Some piperidine-3-carboxamide derivatives have been shown to induce a senescence-like phenotype in cancer cells.[8]
-
Principle: Senescent cells express a β-galactosidase enzyme that is active at pH 6.0.
-
Step-by-Step Protocol:
-
Treat cancer cells with the test compounds for 72 hours.
-
Fix the cells with a formaldehyde/glutaraldehyde solution.
-
Wash the cells and incubate with the SA-β-gal staining solution at 37°C overnight.
-
Observe the cells under a microscope for the development of a blue color, which indicates senescence.
-
-
Data Analysis and Interpretation: The effective concentration of a compound that induces senescence in 50% of the cell population (EC50) can be determined.[8]
Data Presentation: Summarizing Anticancer Activity
| Compound ID | Cancer Cell Line | IC50 (µM) | Mechanism of Action | Reference |
| Derivative 1 | A375 (Melanoma) | 0.88 | Induces Senescence | |
| Derivative 20 (S-config) | A375 (Melanoma) | 0.21 | Induces Senescence | |
| Derivative 54 | A375 (Melanoma) | 0.03 | Induces Senescence | [8] |
| Piperine | A2780 (Ovarian) | Dose-dependent | Induces Apoptosis, G2/M Arrest | [9] |
Part 2: Antimicrobial Activity Screening - Combating Infectious Diseases
The rise of antimicrobial resistance is a global health crisis, necessitating the discovery of new antimicrobial agents.[14] Piperidine derivatives have demonstrated a broad spectrum of antimicrobial activity.[15]
Scientific Rationale: Inhibiting Microbial Growth
The primary goal of antimicrobial screening is to determine a compound's ability to inhibit the growth of or kill pathogenic microorganisms, including bacteria and fungi.[16] The minimum inhibitory concentration (MIC) is a key parameter used to quantify the in vitro activity of an antimicrobial agent.[17][18]
Experimental Workflow for Antimicrobial Screening
Caption: A standard workflow for screening the antimicrobial activity of novel compounds.
Detailed Experimental Protocols
1. Disk Diffusion Method
This is a qualitative method used to screen for antimicrobial activity.[19][20]
-
Principle: A filter paper disk impregnated with the test compound is placed on an agar plate that has been inoculated with a microorganism. If the compound is effective, it will diffuse into the agar and inhibit the growth of the microorganism, resulting in a clear zone of inhibition around the disk.
-
Step-by-Step Protocol:
-
Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) and swab it evenly onto the surface of a Mueller-Hinton agar plate.[19]
-
Impregnate sterile paper disks with a known concentration of the this compound derivative.
-
Place the disks on the agar surface. Include a negative control (solvent) and a positive control (e.g., ampicillin).
-
Incubate the plates at 37°C for 18-24 hours.
-
Measure the diameter of the zone of inhibition in millimeters.
-
-
Data Analysis and Interpretation: A larger zone of inhibition indicates greater antimicrobial activity.
2. Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This is a quantitative method to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[17][18]
-
Principle: Serial dilutions of the test compound are prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the microorganism.
-
Step-by-Step Protocol:
-
Perform a two-fold serial dilution of the test compound in Mueller-Hinton broth in a 96-well plate.
-
Prepare a standardized inoculum of the test microorganism and dilute it to a final concentration of approximately 5 x 10^5 CFU/mL in each well.[19]
-
Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubate the plate at 37°C for 18-24 hours.
-
Determine the MIC by visually inspecting the wells for turbidity or by measuring the absorbance at 600 nm. The MIC is the lowest concentration of the compound at which there is no visible growth.
-
-
Data Analysis and Interpretation: The MIC value is a quantitative measure of the potency of the antimicrobial agent.
Data Presentation: Summarizing Antimicrobial Activity
| Compound ID | Bacterial Strain | Zone of Inhibition (mm) | MIC (µg/mL) | Reference |
| Piperidine Derivative 6 | S. aureus | Not specified | Strongest inhibitory activity | [14][15] |
| Piperidine Derivative 9 | S. aureus | Not specified | Least antibacterial activity | [14][15] |
Part 3: Structure-Activity Relationship (SAR) and Future Perspectives
A critical aspect of a successful drug discovery program is understanding the structure-activity relationship (SAR) of a chemical series. For the this compound scaffold, SAR studies have revealed key structural features that govern biological activity. For instance, in the context of antimelanoma activity, the S-configuration at the 3-position of the piperidine ring was found to be crucial for enhanced potency. Furthermore, the nature and position of substituents on the aryl rings attached to the carboxamide nitrogen significantly influence the activity.
The future for this compound derivatives is bright. Further exploration of this scaffold through combinatorial chemistry and high-throughput screening will likely uncover novel compounds with improved potency and selectivity for various therapeutic targets. Advanced in vitro models, such as 3D cell cultures and organoids, will provide more physiologically relevant data for preclinical evaluation.[21] Moreover, identifying the specific molecular targets of these compounds through techniques like chemical proteomics and computational modeling will be instrumental in elucidating their mechanisms of action and guiding further drug development efforts.[22]
Conclusion
The this compound scaffold represents a highly versatile and promising starting point for the discovery of new therapeutic agents. This technical guide has outlined a systematic and scientifically rigorous approach to screening the biological activities of its derivatives, with a focus on anticancer and antimicrobial applications. By adhering to these principles and protocols, researchers can effectively navigate the early stages of the drug discovery process, from initial hit identification to mechanistic elucidation and lead optimization. The continued investigation of this privileged scaffold is poised to yield novel drug candidates to address unmet medical needs.
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The 6-Oxopiperidine-3-carboxamide Scaffold: A Privileged Core in Modern Medicinal Chemistry
Abstract
The 6-oxopiperidine-3-carboxamide core is a prominent heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its presence in a diverse array of biologically active molecules. This lactam-containing piperidine ring system offers a unique combination of structural rigidity, hydrogen bonding capabilities, and synthetic tractability, making it an attractive framework for the design of novel therapeutic agents. This in-depth technical guide provides a comprehensive overview of the this compound scaffold, encompassing its synthesis, key physicochemical properties, and diverse applications in drug discovery. We will delve into the structure-activity relationships of derivatives targeting various disease areas, including oncology and metabolic disorders, and provide detailed experimental protocols for their synthesis and biological evaluation. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the therapeutic potential of this versatile scaffold.
Introduction: The Significance of the this compound Scaffold
The piperidine ring is a ubiquitous structural motif in a vast number of natural products and synthetic pharmaceuticals.[1] The incorporation of a lactam functionality at the 6-position, as seen in the 6-oxopiperidine scaffold, imparts distinct physicochemical properties compared to a simple piperidine ring. The amide bond within the ring system enhances polarity, provides hydrogen bond donor and acceptor sites, and can influence metabolic stability, all of which are critical parameters in drug design.[1] When further functionalized with a carboxamide group at the 3-position, the resulting this compound scaffold offers multiple points for diversification, allowing for the fine-tuning of pharmacological properties.
This guide will explore the multifaceted nature of this scaffold, highlighting its evolution from a versatile synthetic intermediate to a core component of potent and selective modulators of various biological targets.
Synthetic Strategies for this compound Derivatives
The construction of the this compound core can be achieved through several synthetic routes, often starting from readily available precursors like glutamic acid or through multi-component reactions. The choice of synthetic strategy is often dictated by the desired stereochemistry and the nature of the substituents on the scaffold.
Synthesis from L-Glutamic Acid
A common and efficient method for the enantioselective synthesis of 6-oxopiperidine derivatives involves the use of L-glutamic acid as a chiral starting material. This approach allows for the generation of optically pure products, which is crucial for understanding stereochemical influences on biological activity. A general workflow for this synthesis is outlined below.
Caption: General workflow for the synthesis of this compound derivatives starting from L-glutamic acid.
Experimental Protocol: Synthesis of a Representative N-Aryl-6-oxopiperidine-3-carboxamide
This protocol describes a general procedure for the synthesis of an N-aryl-6-oxopiperidine-3-carboxamide derivative, a class of compounds that has shown promising anticancer activity.
Step 1: Synthesis of (S)-6-oxopiperidine-3-carboxylic acid
-
To a solution of L-glutamic acid (1 equiv.) in methanol, add thionyl chloride (2.2 equiv.) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Concentrate the reaction mixture under reduced pressure to obtain the dimethyl glutamate hydrochloride salt.
-
Dissolve the salt in dichloromethane and add triethylamine (3 equiv.) followed by di-tert-butyl dicarbonate (Boc₂O, 1.1 equiv.).
-
Stir the mixture at room temperature for 4-6 hours.
-
Wash the reaction mixture with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield N-Boc-dimethyl glutamate.
-
Dissolve the N-Boc-dimethyl glutamate in a mixture of tetrahydrofuran and water.
-
Add lithium hydroxide (1.1 equiv.) and stir at room temperature for 2-3 hours to selectively hydrolyze the α-ester.
-
Acidify the reaction mixture with 1 M HCl and extract with ethyl acetate.
-
Dry the organic layer and concentrate to give the mono-acid.
-
To a solution of the mono-acid in dichloromethane, add N-hydroxysuccinimide (1.1 equiv.) and dicyclohexylcarbodiimide (1.1 equiv.) at 0 °C.
-
Stir for 12-16 hours, filter off the urea byproduct, and concentrate the filtrate.
-
Treat the resulting activated ester with trifluoroacetic acid in dichloromethane to remove the Boc group.
-
Concentrate the mixture, dissolve the residue in a suitable solvent, and heat to induce intramolecular cyclization to form (S)-6-oxopiperidine-3-carboxylic acid.
Step 2: Amide Coupling to form N-Aryl-6-oxopiperidine-3-carboxamide
-
To a solution of (S)-6-oxopiperidine-3-carboxylic acid (1 equiv.) in dimethylformamide, add the desired aniline (1.1 equiv.), HATU (1.2 equiv.), and diisopropylethylamine (3 equiv.).
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
Pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to obtain the desired N-aryl-6-oxopiperidine-3-carboxamide.
Medicinal Chemistry Applications and Structure-Activity Relationships (SAR)
The this compound scaffold has been successfully employed in the development of inhibitors for a range of therapeutic targets. The following sections will highlight some of the key applications and the associated SAR.
Anticancer Activity: Induction of Senescence in Melanoma
Derivatives of the N-arylpiperidine-3-carboxamide scaffold have been identified as potent inducers of a senescence-like phenotype in human melanoma cells.[2] This represents a promising therapeutic strategy for cancer treatment.
Structure-Activity Relationship (SAR) Insights:
A study on a series of N-arylpiperidine-3-carboxamide derivatives against the A375 human melanoma cell line provided valuable SAR data.[2]
| Compound | R¹ | R² | R³ | EC₅₀ (µM) | IC₅₀ (µM) |
| 1 | H | H | 2,3-difluorophenyl | 1.24 | 0.88 |
| 54 | H | H | 2-pyridyl | 0.04 | 0.03 |
Key SAR observations:
-
Aryl Group (R³): The nature of the aryl group at the R³ position is critical for activity. Replacement of the 2,3-difluorophenyl group in compound 1 with a 2-pyridyl group in compound 54 led to a significant increase in both senescence-inducing (EC₅₀) and antiproliferative (IC₅₀) activity.[2] This suggests that the nitrogen atom in the pyridine ring may be involved in a key interaction with the biological target.
-
Stereochemistry: The (S)-enantiomer of these compounds was found to be more active than the (R)-enantiomer, indicating a stereospecific binding interaction.
Proposed Mechanism of Action:
While the exact molecular target is still under investigation, these compounds induce a senescence-like phenotype characterized by morphological changes such as enlarged cytoplasm and increased cytoplasmic granularity.[2] This is a distinct mechanism from classical cytotoxic agents and suggests a potential role in modulating cell cycle regulation or DNA damage response pathways.
Caption: A simplified proposed pathway for the anticancer activity of this compound derivatives.
Anti-osteoporosis Activity: Cathepsin K Inhibition
Piperidine-3-carboxamide derivatives have been developed as potent and selective inhibitors of Cathepsin K, a cysteine protease that plays a crucial role in bone resorption.[3][4] Inhibition of Cathepsin K is a validated therapeutic strategy for the treatment of osteoporosis.
Structure-Activity Relationship (SAR) Insights:
A series of piperidamide-3-carboxamide derivatives were synthesized and evaluated for their inhibitory activity against Cathepsin K.[3][4]
| Compound | R-group | IC₅₀ (µM) |
| H-9 | 4-fluorobenzyl | 0.08 |
| MIV-711 | (positive control) | - |
Key SAR observations:
-
P3 Pocket Interaction: The introduction of a benzylamine group was found to enhance interactions with the P3 pocket of Cathepsin K, leading to a significant increase in inhibitory activity.[4]
-
Substituents on the Benzyl Ring: The presence and position of substituents on the benzyl ring influence potency. Compound H-9 , with a 4-fluorobenzyl group, exhibited the most potent inhibition in the series.[3][4]
Mechanism of Action: Cathepsin K Signaling Pathway
Cathepsin K is a key enzyme in the process of bone degradation by osteoclasts. Its expression is regulated by the RANKL-RANK signaling pathway. Inhibitors based on the this compound scaffold directly bind to the active site of Cathepsin K, preventing the degradation of bone matrix proteins like collagen.[5][6]
Caption: The role of this compound derivatives in inhibiting Cathepsin K-mediated bone resorption.
Anaplastic Lymphoma Kinase (ALK) Inhibition
The piperidine carboxamide scaffold has also been explored for the development of inhibitors of Anaplastic Lymphoma Kinase (ALK), a receptor tyrosine kinase that is a key oncogenic driver in various cancers, including non-small cell lung cancer and anaplastic large cell lymphoma.[7]
Mechanism of Action: ALK Signaling Pathway
Constitutive activation of ALK, often through chromosomal rearrangements leading to fusion proteins (e.g., NPM-ALK), results in the activation of multiple downstream signaling pathways that promote cell proliferation, survival, and metastasis.[1][8][9][10] These pathways include the RAS-MAPK, PI3K-AKT, and JAK-STAT pathways. This compound-based ALK inhibitors act by competing with ATP for binding to the kinase domain of ALK, thereby blocking its autophosphorylation and the subsequent activation of downstream signaling.
Caption: Inhibition of oncogenic ALK signaling by this compound derivatives.
Conclusion and Future Perspectives
The this compound scaffold has proven to be a highly versatile and valuable core in medicinal chemistry. Its synthetic accessibility and the ability to introduce diverse substituents have enabled the development of potent and selective modulators of various biological targets. The examples discussed in this guide, from inducing senescence in cancer cells to inhibiting key enzymes in osteoporosis and oncology, underscore the broad therapeutic potential of this scaffold.
Future research in this area will likely focus on several key aspects:
-
Target Identification: For compounds with phenotypically discovered activities, such as the senescence-inducing anti-melanoma agents, the identification of their specific molecular targets will be crucial for further optimization and understanding of their mechanism of action.
-
Expansion of Therapeutic Applications: The exploration of this scaffold against other disease targets is a promising avenue for future drug discovery efforts.
-
Pharmacokinetic Optimization: Further modifications to the scaffold will be necessary to optimize the ADME (absorption, distribution, metabolism, and excretion) properties of lead compounds to ensure their suitability for clinical development.
References
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Anaplastic lymphoma kinase: signalling in development and disease - PMC. (URL: [Link])
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A new key intermediate in the synthesis of 6-oxopiperidine-2-carboxylate derivatives. (URL: [Link])
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Synthesis and Biological Evaluation of Novel Piperidine-3-Carboxamide Derivatives as Anti-Osteoporosis Agents Targeting Cathepsin K - PMC - NIH. (URL: [Link])
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Facile synthesis of 3-amino substituted piperidines from L-glutamic acid - Open Research@CSIR-NIScPR. (URL: [Link])
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Facile synthesis of 3-amino substituted piperidines from L-glutamic acid - ResearchGate. (URL: [Link])
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Exploring Carboxamide Derivatives as Promising Anticancer Agents: Design, In Vitro Evaluation, and Mechanistic Insights - ResearchGate. (URL: [Link])
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Exploring Carboxamide Derivatives as Promising Anticancer Agents: Design, In Vitro Evaluation, and Mechanistic Insights - Semantic Scholar. (URL: [Link])
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An In-depth Technical Guide to Elucidating the Mechanism of Action for Novel 6-Oxopiperidine-3-carboxamide Derivatives
Abstract
The 6-oxopiperidine-3-carboxamide scaffold is a privileged structure in modern medicinal chemistry, serving as the core of diverse therapeutic agents. Its derivatives have been identified as inhibitors of targets ranging from proteasomes in infectious disease to proteases in metabolic disorders and inducers of senescence in oncology.[1][2][3][4] This chemical versatility, however, presents a significant challenge: the biological activity of a novel analog cannot be predicted from its structure alone. A systematic and rigorous investigative approach is therefore essential to determine its specific mechanism of action (MoA). This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to navigate the complexities of MoA elucidation for novel compounds based on this scaffold. We will detail a multi-phase, integrated strategy—from initial target discovery to in vivo validation—emphasizing the causal logic behind experimental choices and providing actionable protocols for key assays.
Introduction: The Challenge of a Versatile Scaffold
The piperidine ring is a common motif in natural products and synthetic drugs, valued for its favorable physicochemical properties and its ability to present substituents in defined three-dimensional orientations.[5] The this compound core, specifically, has given rise to compounds with a remarkable breadth of biological activities, including:
-
Antimalarials: Targeting the β5 active site of the Plasmodium falciparum proteasome.[1]
-
Anti-osteoporosis Agents: Inhibiting the cysteine protease Cathepsin K.[2][4]
-
Antimelanoma Agents: Inducing a senescence-like phenotype in cancer cells through an as-yet-undisclosed target.[3]
-
Antitubercular Prodrugs: Requiring activation by the mycobacterial amidase AmiC.[6]
-
α-Glucosidase Inhibitors: Showing potential for diabetes treatment.[7]
This diversity underscores a critical principle: for any new derivative, its MoA must be discovered, not assumed. This guide outlines a logical progression of experiments designed to de-risk drug development programs by building a robust, evidence-based understanding of a compound's biological function.
Phase I: Target Identification and Deconvolution
The journey of MoA elucidation often begins with a compelling phenotypic observation—for instance, potent and selective killing of a specific cancer cell line. The primary challenge is to connect this phenotype to a specific molecular target. This process, known as target deconvolution, is the foundational step of any MoA study.
The Rationale for Target Deconvolution
Identifying the direct molecular target is paramount because it:
-
Enables Structure-Based Drug Design: Understanding the binding interaction allows for rational chemical modifications to improve potency and selectivity.
-
Predicts On-Target Toxicities: Knowledge of the target's physiological role can help anticipate potential side effects.
-
Provides a Biomarker Strategy: Target engagement can be measured in preclinical and clinical settings to ensure the drug is reaching its intended destination.
The workflow below illustrates a typical path from a phenotypic hit to a validated target.
Caption: High-level workflow for MoA elucidation.
Key Methodologies for Target Identification
A. Genetic Approaches: Forward and Reverse
-
Resistance Mutation Analysis (Forward Genetics): This classic and powerful technique involves exposing a large population of cells or organisms to escalating concentrations of the compound.[1] Surviving clones are isolated, and their genomes are sequenced to identify mutations. A recurring mutation in a single gene across independent clones strongly implicates its protein product as the drug's target. This approach was successfully used to identify the P. falciparum proteasome as the target of a piperidine carboxamide series.[1]
-
CRISPR/siRNA Screening (Reverse Genetics): Genome-wide loss-of-function screens can identify genes that, when knocked out, confer either resistance or hypersensitivity to the compound.
-
Resistance: The knocked-out gene may encode the direct target or a protein required for its activation.
-
Hypersensitivity: The gene may be part of a parallel pathway that, when disabled, makes the cell entirely dependent on the drug's target.
-
B. Affinity-Based Chemical Proteomics
This approach uses a modified version of the compound to "fish" for its binding partners from a cell lysate.
-
Workflow:
-
Probe Synthesis: The this compound hit is synthesized with a linker arm and a reactive group (for covalent binders) or an affinity tag (like biotin).
-
Incubation: The probe is incubated with a cell lysate. For competitive profiling, a parallel incubation is performed in the presence of excess unmodified compound.
-
Capture & Enrichment: The probe and its bound proteins are captured (e.g., on streptavidin beads for a biotin tag).
-
Mass Spectrometry: Bound proteins are identified and quantified by LC-MS/MS. Proteins that are significantly depleted in the competitive profiling sample are considered high-confidence binders.
-
Phase II: Biochemical and Biophysical Characterization
Once a putative target is identified, the next critical step is to prove direct, specific, and quantifiable interaction between the compound and the purified target protein.
Enzyme Inhibition Assays
If the target is an enzyme, its inhibition is the most direct evidence of a functional interaction.
Protocol: Generic Enzyme Inhibition IC50 Determination
-
Reagents & Setup:
-
Purified recombinant target enzyme.
-
Specific substrate for the enzyme (ideally fluorogenic or chromogenic).
-
Assay buffer optimized for enzyme activity.
-
Test compound (this compound derivative) dissolved in DMSO.
-
Positive control inhibitor (if available) and negative control (DMSO).
-
384-well assay plates.
-
-
Procedure:
-
Prepare a serial dilution of the test compound in DMSO. A typical starting range is 10 mM down to low nM, in 10-point, 3-fold dilutions.
-
In the assay plate, add a small volume (e.g., 100 nL) of the compound dilutions.
-
Add the enzyme solution (e.g., 10 µL of a 2X concentration) to all wells and incubate for 15-30 minutes at room temperature. This pre-incubation step allows the compound to bind to the enzyme before the substrate is introduced.
-
Initiate the reaction by adding the substrate solution (e.g., 10 µL of a 2X concentration).
-
Immediately place the plate in a plate reader and measure the signal (fluorescence or absorbance) kinetically over 30-60 minutes.
-
-
Data Analysis:
-
Calculate the reaction rate (V) for each well from the linear portion of the kinetic curve.
-
Normalize the data: % Inhibition = 100 * (1 - (V_compound - V_no_enzyme) / (V_DMSO - V_no_enzyme)).
-
Plot % Inhibition versus log[Compound Concentration] and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Table 1: Hypothetical IC50 Data for a Novel Derivative (Compound X)
| Target | IC50 (nM) | Assay Type |
| Cathepsin K | 8.0 | Fluorogenic Assay |
| Cathepsin L | 1,250 | Fluorogenic Assay |
| Cathepsin B | >10,000 | Fluorogenic Assay |
| Caspase-3 | >10,000 | Fluorogenic Assay |
This data would suggest Compound X is a potent and selective Cathepsin K inhibitor, similar to previously reported derivatives.[2][4]
Enzyme Kinetics and Mode of Inhibition
Determining the mode of inhibition (e.g., competitive, non-competitive) provides deeper insight into the MoA. A kinetic study, as performed for α-glucosidase inhibitors, is essential.[7] This is achieved by measuring reaction rates at multiple substrate and inhibitor concentrations and analyzing the data using Lineweaver-Burk plots. A competitive inhibitor will increase the apparent Km but not affect Vmax.[7]
Biophysical Binding Assays
These methods measure the direct physical interaction between the compound and the target protein, providing key thermodynamic data.
-
Surface Plasmon Resonance (SPR): Immobilizes the target protein on a sensor chip and measures the change in refractive index as the compound flows over it, allowing for real-time determination of association (ka), dissociation (kd), and affinity (KD) constants.
-
Isothermal Titration Calorimetry (ITC): Measures the heat released or absorbed during the binding event, providing a complete thermodynamic profile (KD, ΔH, ΔS) of the interaction in solution.
Structural Biology
Visualizing the compound bound to its target provides the ultimate confirmation and invaluable information for further optimization. Cryo-electron microscopy (cryo-EM) was used to reveal that a piperidine carboxamide antimalarial binds to a novel, previously untargeted pocket in the proteasome, explaining its species selectivity.[1]
Phase III: Delineating the Cellular Mechanism
Confirming a direct interaction with a purified protein is necessary but not sufficient. The MoA must be validated in the complex environment of a living cell.
Caption: Hypothetical inhibition of the PI3K/Akt pathway.
Cellular Target Engagement
The first question is whether the compound reaches and binds its target inside the cell. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this. It is based on the principle that a protein becomes more thermally stable when bound to its ligand.
Protocol: Western Blot-based CETSA
-
Cell Treatment: Treat intact cells with the test compound or DMSO vehicle for 1 hour.
-
Harvest & Aliquot: Harvest the cells, wash to remove unbound compound, and resuspend in a lysis buffer. Aliquot the lysate into PCR tubes.
-
Thermal Challenge: Heat the aliquots across a temperature gradient (e.g., 40°C to 70°C) for 3 minutes using a thermal cycler.
-
Separation: Centrifuge the samples at high speed to pellet precipitated/denatured proteins. The supernatant contains the soluble, stable protein fraction.
-
Detection: Analyze the amount of soluble target protein remaining in the supernatant at each temperature by Western Blot.
-
Analysis: In DMSO-treated samples, the protein will denature and disappear from the supernatant as the temperature increases. In compound-treated samples, the thermal denaturation curve will be shifted to the right, indicating stabilization.
Downstream Pathway Analysis
If the compound engages its target, it should modulate downstream signaling pathways. This is typically assessed by Western Blot. For example, if a piperidine derivative were found to inhibit the PI3K/Akt pathway, one would expect to see a dose-dependent decrease in the phosphorylation of Akt and its downstream substrates.[5]
Linking Target to Phenotype
The final step is to prove that engagement of the identified target is responsible for the initial cellular phenotype.
-
Genetic Knockdown/Knockout: Using siRNA or CRISPR to deplete the target protein should mimic the effect of the compound. Conversely, if the compound requires the target for its activity (e.g., a prodrug-activating enzyme like AmiC[6]), knocking out the target should confer complete resistance.
-
Overexpression: Overexpressing the target protein may require higher concentrations of the compound to achieve the same phenotypic effect, effectively conferring resistance.
Conclusion: Building a Coherent MoA Narrative
Elucidating the mechanism of action for a novel this compound derivative is a systematic process of hypothesis generation and rigorous testing. It begins with an unbiased search for the molecular target and progresses through layers of validation, from direct biochemical interactions to complex cellular responses. By integrating genetic, proteomic, biochemical, and cellular approaches, researchers can build a coherent and compelling narrative that not only explains a compound's activity but also provides a solid foundation for its advancement as a potential therapeutic agent. This disciplined approach is the cornerstone of modern drug discovery and is essential for unlocking the full potential of this versatile chemical scaffold.
References
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de Véricourt, E., et al. (2022). Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria. PubMed Central. Available at: [Link]
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Duan, Y., et al. (2023). Chiral pyrimidinyl-piperazine carboxamide derivatives as potent yeast α-glucosidase inhibitors. PubMed Central. Available at: [Link]
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Doherty, E. M., et al. (2008). Discovery of piperidine carboxamide TRPV1 antagonists. ResearchGate. Available at: [Link]
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Kumar, P., et al. (2021). Identification and optimization of pyridine carboxamide-based scaffold as a drug lead for Mycobacterium tuberculosis. Antimicrobial Agents and Chemotherapy. Available at: [Link]
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Singh, V., et al. (2022). SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis. PubMed Central. Available at: [Link]
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Wang, Y., et al. (2022). Synthesis and Biological Evaluation of Novel Piperidine-3-Carboxamide Derivatives as Anti-Osteoporosis Agents Targeting Cathepsin K. PubMed Central. Available at: [Link]
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Lee, S., et al. (2020). Identification of Piperidine-3-carboxamide Derivatives Inducing Senescence-like Phenotype with Antimelanoma Activities. PubMed Central. Available at: [Link]
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PubChem. (n.d.). N-(cyanomethyl)-6-oxopiperidine-3-carboxamide. PubChem. Available at: [Link]
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In Silico Modeling of 6-Oxopiperidine-3-carboxamide Interactions: A Senior Application Scientist's Guide to Modern Drug Discovery
An In-Depth Technical Guide:
Foreword: The Rise of a Privileged Scaffold
In the landscape of medicinal chemistry, certain molecular frameworks consistently reappear in successful therapeutic agents. These are termed "privileged scaffolds" for their ability to bind to multiple biological targets with high affinity. The 6-oxopiperidine-3-carboxamide core is a quintessential example of such a scaffold.[1][2] Its inherent structural features—a conformationally mobile piperidine ring, a rigidifying lactam component, and a versatile carboxamide group capable of forming critical hydrogen bonds—grant it access to a rich and diverse chemical space.[3]
This guide moves beyond a simple recitation of computational methods. As a senior application scientist, my objective is to provide an in-depth, logical framework for the in silico investigation of this scaffold. We will explore not just the "how" but the critical "why" behind each methodological choice, from initial target assessment to the dynamic simulation of molecular interactions. This document is designed for researchers, scientists, and drug development professionals who seek to leverage computational modeling to accelerate the journey from a promising scaffold to a validated therapeutic candidate.
Part 1: Foundational Analysis—Deconstructing the Scaffold and its Target
Before any simulation can be run, a thorough understanding of the ligand and its biological partner is paramount. This foundational analysis dictates the entire downstream modeling strategy.
The Molecular Anatomy of this compound
The therapeutic potential of this scaffold is encoded in its three-dimensional structure and chemical properties.
-
The Piperidine Ring: As a saturated heterocycle, the piperidine ring is not planar. It primarily adopts low-energy "chair" conformations, but "boat" and "twist-boat" forms are also possible. This conformational flexibility allows the scaffold to adapt its shape to fit various binding pockets, a key characteristic of a privileged structure.[1]
-
The 6-Oxo (Lactam) Group: The cyclic amide (lactam) introduces rigidity and planarity to a portion of the ring. The amide bond itself is a critical site for interaction, featuring a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the carbonyl oxygen). The planarity of amides is a result of resonance, though significant distortion or "twisting" can occur in strained cyclic systems, impacting reactivity and binding.[4]
-
The 3-Carboxamide Moiety: This exocyclic group is a crucial pharmacophoric feature. It provides additional hydrogen bond donors and acceptors, often serving as the primary anchor to the biological target through a network of specific interactions. The orientation of this group relative to the piperidine ring is a key determinant of binding affinity and selectivity.
Target Identification and Preparation
A ligand is only as interesting as the target it modulates. Derivatives of the piperidine-3-carboxamide scaffold have shown activity against a range of targets, underscoring the scaffold's versatility.
-
Oncology: Anaplastic Lymphoma Kinase (ALK) and senescence-induction in melanoma cells.[3][5]
-
Infectious Diseases: The proteasome of Plasmodium falciparum, the parasite responsible for malaria.[6]
-
Metabolic & Degenerative Diseases: Cathepsin K, an enzyme involved in bone resorption and osteoporosis.[7][8]
The first step in any modeling project is to obtain a high-quality 3D structure of the target protein, typically from the Protein Data Bank (PDB).
-
Structure Acquisition: Download the target protein's crystal structure from the PDB (e.g., PDB ID: 5L4G for Cathepsin K).
-
Initial Cleanup: Remove all non-essential molecules, including water, co-solvents, and any co-crystallized ligands (unless the ligand's position is being used to define the binding site).
-
Protonation and Charge Assignment: Add hydrogen atoms to the protein, as they are typically not resolved in crystal structures. Assign appropriate protonation states for titratable residues (like Histidine, Aspartate, Glutamate) at a physiological pH (e.g., 7.4).
-
Structural Refinement: Perform a brief, constrained energy minimization to relieve any steric clashes or unfavorable geometries introduced during the preparation steps. This ensures a stable and realistic protein structure for subsequent docking and simulation.
Part 2: The Core Computational Workflow
With a well-understood ligand and a prepared target, we can proceed to the core of the in silico analysis. This workflow is designed to be a self-validating system, where the results of one technique inform and refine the next.
Molecular Docking: Predicting the "Handshake"
The Causality: Molecular docking predicts the preferred orientation of a ligand within a protein's binding site and estimates the binding affinity. It is the foundational step for generating a plausible hypothesis of the protein-ligand interaction, or the molecular "handshake."
Caption: A typical workflow for molecular docking studies.
-
Ligand Preparation:
-
Generate the 3D structure of the this compound derivative using a chemical drawing tool (e.g., ChemDraw, MarvinSketch).
-
Perform energy minimization on the ligand using a suitable force field (e.g., MMFF94) to obtain a low-energy conformation.[2]
-
Assign appropriate atom types and partial charges (e.g., Gasteiger charges for AutoDock).[9]
-
-
Receptor Preparation:
-
Use the output from Protocol 1.
-
Define the binding site by creating a grid box that encompasses the active site cavity. This can be defined based on the position of a known co-crystallized ligand or through pocket detection algorithms.
-
-
Docking Simulation:
-
Utilize a docking program (e.g., AutoDock Vina, Glide, Surflex-Dock).[2]
-
Configure the algorithm parameters, such as the exhaustiveness of the search, to ensure a thorough exploration of possible binding poses.
-
-
Post-Docking Analysis:
-
Cluster the resulting poses based on root-mean-square deviation (RMSD). The lowest energy pose within the most populated cluster is often considered the most likely binding mode.
-
Visualize the top-ranked pose and meticulously analyze the interactions (hydrogen bonds, salt bridges, hydrophobic contacts, π-π stacking) with key active site residues.
-
Compare the docking scores (e.g., kcal/mol) between different derivatives to rank their potential binding affinities.
-
Summarizing docking data is crucial for comparative analysis. The table below shows hypothetical data for derivatives docked into Cathepsin K, based on published findings.[8]
| Compound ID | Docking Score (kcal/mol) | Key Interacting Residues | Hydrogen Bonds Formed |
| H-1 | -8.5 | Gly66, Cys25, His162 | 2 |
| H-3 | -9.1 | Gly66, Cys25, Trp184 | 3 |
| H-9 | -9.8 | Gly66, Gln21, Cys25, His162 | 4 |
Table 1: Simulated docking results for piperidine-3-carboxamide derivatives against Cathepsin K. Lower scores indicate potentially stronger binding affinity. The analysis reveals that compound H-9 forms the most extensive hydrogen bond network, correlating with its superior docking score.
Molecular Dynamics (MD) Simulation: From a Static Picture to a Dynamic Movie
The Causality: A docking pose is a static snapshot. MD simulations provide a dynamic view of the system, allowing us to assess the stability of the predicted binding pose and observe conformational changes in both the ligand and the protein over time. For a flexible molecule like a piperidine derivative, this is not just beneficial; it is essential for validating the docking results.[10][11]
Caption: The workflow for setting up and running an MD simulation.
-
System Setup:
-
Select the most promising protein-ligand complex from docking.
-
Generate a topology and parameter file for the ligand using a tool like antechamber or a web server like CGenFF. This file describes the bonded and non-bonded interactions for the ligand.
-
Place the complex in a periodic box of explicit solvent (e.g., TIP3P water model).[12]
-
Add counter-ions (e.g., Na+ or Cl-) to neutralize the system's overall charge.
-
-
Minimization and Equilibration:
-
Perform a series of energy minimization steps to relax the system and remove any bad contacts.
-
Gradually heat the system to the target temperature (e.g., 300 K) under constant volume (NVT ensemble).
-
Adjust the system density to the correct pressure (e.g., 1 atm) under constant pressure (NPT ensemble). This equilibration phase ensures the system is stable before data collection.
-
-
Production Run:
-
Run the simulation for a sufficient length of time (e.g., 50-200 nanoseconds) to observe meaningful conformational dynamics.
-
-
Trajectory Analysis:
-
RMSD (Root Mean Square Deviation): Plot the RMSD of the ligand and protein backbone over time. A stable, converging RMSD plot indicates that the complex has reached equilibrium and the binding pose is stable.
-
RMSF (Root Mean Square Fluctuation): Plot the RMSF of protein residues to identify flexible regions that may be important for binding.
-
Interaction Analysis: Monitor the persistence of key hydrogen bonds and hydrophobic contacts identified during docking throughout the simulation.
-
Pharmacophore Modeling: Abstracting the Essentials
The Causality: When a 3D structure of the target is unavailable, or when the goal is to find novel scaffolds with similar binding properties, ligand-based pharmacophore modeling is the method of choice.[13][14] It creates a 3D model of the essential chemical features (e.g., hydrogen bond acceptors/donors, hydrophobic regions, aromatic rings) required for biological activity by aligning a set of known active molecules.[15][16]
Caption: Workflow for generating and validating a pharmacophore model.
-
Training Set Selection:
-
Compile a set of at least 5-10 structurally diverse compounds with known high activity against the target of interest.
-
-
Hypothesis Generation:
-
Generate multiple low-energy conformers for each molecule in the training set.
-
Use software (e.g., PHASE, LigandScout) to align the conformers and identify common pharmacophoric features. The software will generate several hypotheses, each representing a different 3D arrangement of features.
-
-
Validation:
-
Create a "decoy set" containing known inactive compounds and additional active compounds not used in the training set.
-
Use each pharmacophore hypothesis to screen the combined database of actives and inactives.
-
A good model will correctly identify most of the active molecules while rejecting the inactive ones. Statistical metrics like Enrichment Factor and Goodness of Hit score are used to select the best model.[17]
-
-
Virtual Screening:
-
The validated pharmacophore model can then be used as a 3D query to rapidly screen large databases of commercially available or virtual compounds to identify novel molecules that fit the pharmacophoric requirements.
-
Part 3: Integrated Strategies and Predictive Power
The true strength of in silico modeling lies in integrating these core techniques into a predictive drug discovery pipeline.
Quantitative Structure-Activity Relationship (3D-QSAR)
Once a consistent binding mode for a series of this compound analogs has been established (via docking and MD), 3D-QSAR methods like CoMFA and CoMSIA can be employed. These techniques generate a statistical model that quantitatively correlates the 3D steric and electrostatic properties of the molecules with their biological activity.[5][18] The resulting contour maps visually highlight regions where modifying the scaffold (e.g., adding bulky groups or electron-withdrawing groups) is predicted to increase or decrease activity, providing direct, actionable guidance for medicinal chemists.
An Integrated Discovery Cascade
No single method is sufficient. The most effective approach combines these techniques in a logical sequence.
-
Hit Identification: Use pharmacophore modeling to screen large databases and identify initial hits containing the this compound scaffold.
-
Pose Prediction: Use molecular docking to predict the binding mode of these hits in the target protein.
-
Stability Validation: Use MD simulations to confirm the stability of the most promising docked poses and refine the understanding of key interactions.
-
Lead Optimization: Build a 3D-QSAR model based on a series of synthesized analogs to guide the design of more potent compounds.
-
ADMET Profiling: Throughout the process, use in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction tools to flag potential liabilities early, ensuring that optimized compounds have drug-like properties.[18][19]
Conclusion: From Silicon to Synthesis
The in silico modeling of this compound interactions is a powerful, multi-faceted approach that significantly de-risks and accelerates the drug discovery process. By systematically applying molecular docking, MD simulations, and pharmacophore modeling, researchers can build a deep, mechanistic understanding of how this privileged scaffold interacts with its biological targets. This guide provides a robust framework for these investigations, emphasizing the causal logic behind each step. The ultimate goal is to generate high-confidence hypotheses that can be validated experimentally, bridging the gap between computational prediction and the synthesis of novel, life-saving therapeutics.
References
- Benchchem. (n.d.). Comparative Docking Analysis of Piperidine Derivatives: A Guide for Researchers.
- Al-Obaidi, R. S., et al. (2020). Synthesis, identification and molecular docking studies of N-functionalized piperidine derivatives linked to 1,2,3-triazole ring. Taylor & Francis Online.
- MDPI. (n.d.). Identification of Novel Piperidine and Pyrrolidine Derivatives as Potent Inhibitors of Pancreatic Lipase-Based Molecular Docking and In Vitro Testing. MDPI.
- Ciobanu, A., et al. (n.d.). SYNTHESIS, SPECTRAL CHARACTERIZATION AND MOLECULAR DOCKING STUDY OF NEW 2,6-PYRIMIDINDIONE DERIVATIVES WITH POTENTIAL BIOLOGICAL. ResearchGate.
- Al-Obaidi, R. S., et al. (2020). Synthesis, identification and molecular docking studies of N-functionalized piperidine derivatives linked to 1,2,3-triazole ring. ResearchGate.
- Loh, Z., et al. (2023). Training Neural Network Models Using Molecular Dynamics Simulation Results to Efficiently Predict Cyclic Hexapeptide Structural Ensembles. Journal of Chemical Theory and Computation.
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- Yan, D., & Swaan, P. W. (n.d.). Pharmacophore-based discovery of ligands for drug transporters. PMC - NIH.
- Elsevier. (n.d.). Design and evaluation of piperidine carboxamide derivatives as potent ALK inhibitors through 3D-QSAR modeling, artificial neural network and computational analysis. Arabian Journal of Chemistry.
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Methodological & Application
Application Notes and Protocols: 6-Oxopiperidine-3-carboxamide as a Versatile Synthetic Building Block
Introduction
The 6-oxopiperidine-3-carboxamide scaffold is a privileged heterocyclic motif of significant interest to the pharmaceutical and drug discovery sectors. As a constrained δ-valerolactam, it serves as a versatile and crucial building block for synthesizing a range of complex molecules, most notably potent enzyme inhibitors. Its rigid structure and strategically positioned functional groups—a cyclic amide (lactam) and a carboxamide side chain—allow for precise, stereocontrolled elaboration into high-value active pharmaceutical ingredients (APIs).
This guide provides an in-depth exploration of this compound, focusing on its synthesis, key transformations, and applications. We will delve into detailed, field-proven protocols and explain the underlying chemical principles to empower researchers in medicinal chemistry and process development. The primary applications highlighted herein are its roles in the synthesis of Poly(ADP-ribose) polymerase (PARP) inhibitors, such as Niraparib, and Factor XIa (FXIa) inhibitors, both of which are at the forefront of oncology and anticoagulant therapies, respectively.[1][2][3][4]
Physicochemical Properties & Spectroscopic Data
A thorough understanding of the physicochemical properties of a building block is fundamental to its effective use in synthesis. Below is a summary of key data for the parent compound, 6-oxopiperidine-3-carboxylic acid, the precursor to the carboxamide.
| Property | Value | Source |
| Molecular Formula | C₆H₉NO₃ | |
| CAS Number | 22540-50-7 | |
| Purity | ≥97% | |
| Storage Temperature | 2-8°C | |
| InChI Key | LWZUSLUUMWDITR-UHFFFAOYSA-N |
Note: The carboxamide derivative will have different properties, but the core scaffold data is essential. Spectroscopic data for related derivatives can be found in various literature sources.
Synthesis of the this compound Scaffold
The most common and industrially scalable route to the this compound core involves the catalytic hydrogenation of a substituted nicotinamide precursor. This method is efficient and often allows for the stereoselective synthesis of chiral derivatives, which is critical for pharmacological activity.
Workflow for Synthesis via Nicotinamide Hydrogenation
Caption: General workflow for synthesizing the core scaffold.
Protocol 1: General Procedure for Catalytic Hydrogenation of Nicotinamide Derivatives
This protocol is a generalized procedure based on established methods for pyridine ring reduction.[5][6][7] The choice of catalyst, solvent, pressure, and temperature are critical and must be optimized for specific substrates.
Materials:
-
Substituted Nicotinamide (1.0 eq)
-
Palladium on Carbon (Pd/C, 5-10 mol%) or other suitable catalyst (e.g., Pt/SiO₂)[6]
-
Solvent (e.g., Methanol, Ethanol, Acetic Acid)
-
Hydrogen Gas (H₂)
-
Parr Shaker or similar hydrogenation apparatus
Procedure:
-
Vessel Preparation: To a high-pressure hydrogenation vessel, add the substituted nicotinamide and the chosen solvent.
-
Catalyst Addition: Carefully add the Pd/C catalyst under an inert atmosphere (e.g., Nitrogen or Argon). Causality: Pd/C is pyrophoric and can ignite in the presence of air and flammable solvents. An inert atmosphere prevents this hazard.
-
System Purge: Seal the vessel and purge the system multiple times with hydrogen gas to remove all air. Causality: Oxygen can poison the catalyst and create a potentially explosive mixture with hydrogen.
-
Reaction: Pressurize the vessel with hydrogen gas to the desired pressure (typically 50-500 psi) and begin agitation. Heat the reaction to the optimized temperature (e.g., 25-80°C).
-
Monitoring: Monitor the reaction progress by observing hydrogen uptake or by periodic sampling and analysis (e.g., TLC, LC-MS).
-
Work-up: Once the reaction is complete, cool the vessel to room temperature and carefully vent the excess hydrogen. Purge the system with an inert gas.
-
Filtration: Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Causality: Celite provides a fine filtration medium that effectively removes the solid catalyst particles.
-
Purification: Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by crystallization or chromatography to yield the desired this compound.
Self-Validation: The success of the reaction is confirmed by the disappearance of the aromatic signals of the pyridine ring and the appearance of aliphatic signals for the piperidine ring in ¹H NMR spectroscopy. Mass spectrometry will confirm the addition of six hydrogen atoms to the molecular weight.
Application in the Synthesis of PARP Inhibitors: The Case of Niraparib
This compound is a pivotal intermediate in several synthetic routes to Niraparib, a PARP inhibitor used for the treatment of ovarian cancer.[1][8][9] PARP inhibitors function by inducing "synthetic lethality" in cancer cells with deficient DNA repair mechanisms, such as those with BRCA1/2 mutations.[3][10][11]
Synthetic Strategy for Niraparib Intermediate
The synthesis often involves the chiral resolution or asymmetric synthesis of a piperidine derivative which is then coupled with other fragments to build the final drug molecule.[8][12][13]
Caption: Key steps in the synthesis of Niraparib.
Protocol 2: Amide Coupling to Form a Niraparib Precursor
This protocol outlines a standard amide coupling reaction, a fundamental transformation in medicinal chemistry, to connect the piperidine core with another key fragment of the target molecule.
Materials:
-
(S)-6-Oxopiperidine-3-carboxylic acid (1.0 eq)[14]
-
Amine coupling partner (e.g., an amino-indazole derivative) (1.0-1.2 eq)
-
Coupling Agent (e.g., HATU, HOBt/EDC) (1.1-1.3 eq)
-
Organic Base (e.g., DIPEA, Triethylamine) (2.0-3.0 eq)
-
Anhydrous Solvent (e.g., DMF, DCM)
Procedure:
-
Reactant Dissolution: In a clean, dry, and inerted flask, dissolve the (S)-6-oxopiperidine-3-carboxylic acid and the amine coupling partner in the anhydrous solvent.
-
Reagent Addition: Add the coupling agent (e.g., HATU) and the organic base (e.g., DIPEA) to the solution. Causality: The coupling agent activates the carboxylic acid, making it susceptible to nucleophilic attack by the amine. The base neutralizes the acidic byproducts formed during the reaction, driving it to completion.
-
Reaction: Stir the mixture at room temperature for 12-24 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting materials are consumed.
-
Work-up: Quench the reaction with water or a saturated aqueous solution of ammonium chloride. Extract the product into an organic solvent (e.g., Ethyl Acetate).
-
Washing: Wash the organic layer sequentially with dilute acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine. Causality: The acid wash removes excess base, the bicarbonate wash removes unreacted carboxylic acid and acidic byproducts, and the brine wash removes residual water.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired amide.
Self-Validation: The formation of the amide bond can be confirmed by IR spectroscopy (presence of a characteristic amide C=O stretch) and NMR (appearance of a new NH signal and correlation between the piperidine and the coupled fragment signals). High-resolution mass spectrometry (HRMS) will confirm the exact mass of the product.
Application in the Synthesis of Factor XIa Inhibitors
The piperidine-3-carboxamide scaffold is also integral to the development of novel oral anticoagulants that target Factor XIa.[4] Inhibiting FXIa is a promising strategy for preventing thrombosis with a potentially lower risk of bleeding compared to traditional anticoagulants.[2][15]
Rationale for Use in FXIa Inhibitors
The rigid piperidine ring serves to correctly orient the substituents into the binding pockets (e.g., S1 pocket) of the FXIa enzyme. The carboxamide group often acts as a key hydrogen bond donor or acceptor, anchoring the inhibitor to the protein's active site.[2]
Key Reaction: N-Alkylation of the Piperidine Ring
To build the final inhibitor, the lactam nitrogen of the this compound core is often alkylated.
Caption: N-Alkylation of the piperidine core.
Protocol 3: N-Alkylation of a this compound Derivative
Materials:
-
This compound derivative (1.0 eq)
-
Strong Base (e.g., Sodium Hydride (NaH), Potassium tert-butoxide) (1.1-1.5 eq)
-
Alkylating Agent (e.g., Alkyl halide, Benzyl bromide) (1.1-1.5 eq)
-
Anhydrous Aprotic Solvent (e.g., THF, DMF)
Procedure:
-
Setup: To a flame-dried, inerted flask, add the this compound derivative and anhydrous solvent.
-
Deprotonation: Cool the solution to 0°C in an ice bath. Add the strong base portion-wise. Causality: The strong base deprotonates the lactam nitrogen, forming a nucleophilic amide anion. This step is often exothermic and is performed at 0°C to control the reaction rate and prevent side reactions.
-
Anion Formation: Allow the mixture to stir at 0°C or room temperature for 30-60 minutes to ensure complete deprotonation.
-
Alkylation: Add the alkylating agent dropwise to the solution at 0°C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours.
-
Monitoring: Monitor the reaction by TLC or LC-MS.
-
Quenching: Carefully quench the reaction by the slow addition of water or saturated ammonium chloride solution at 0°C. Causality: This step neutralizes any remaining strong base and unreacted alkylating agent.
-
Extraction and Purification: Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate. Purify the crude product via flash chromatography or crystallization.
Self-Validation: Successful N-alkylation is confirmed by the disappearance of the N-H proton signal in the ¹H NMR spectrum and the appearance of new signals corresponding to the added alkyl group. HRMS will confirm the expected mass of the N-alkylated product.
Conclusion
This compound and its derivatives are high-value, versatile building blocks in modern drug discovery. The protocols and workflows detailed in this guide provide a robust framework for the synthesis and manipulation of this important scaffold. By understanding the causality behind each experimental step, researchers can confidently and efficiently utilize this core structure to develop novel and potent therapeutic agents, particularly in the fields of oncology and anticoagulation. The provided methods, grounded in established chemical principles, serve as a reliable starting point for both small-scale discovery and larger-scale process development.
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Synthesis of Niraparib, a cancer drug candidate. Mathematical, Physical and Life Sciences Division - University of Oxford. [Link]
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N-(cyanomethyl)-6-oxopiperidine-3-carboxamide | C8H11N3O2 | CID 78989528. PubChem. [Link]
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Stereocontrolled synthesis of 3-hydroxy-2-piperidinone carboxamides by catalytic ring-opening aminolysis of bridged δ-lactam-γ-lactones. PubMed Central. [Link]
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Design and Synthesis of Poly(ADP-ribose) polymerase Inhibitors: Impact of Adenosine Pocket-Binding Motif Appendage to the 3-Oxo-2,3-dihydrobenzofuran-7-carboxamide on Potency and Selectivity. PMC - NIH. [Link]
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3-Methoxy-6-oxo-piperidine-3-carboxylic acid | C7H11NO4 | CID 177787012. PubChem. [Link]
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Heterogeneous catalytic hydrogenation of N-benzyl nicotinamide: a comparative study with nicotinamide adenine dinucleotide. Catalysis Science & Technology (RSC Publishing). [Link]
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Stereocontrolled synthesis of 3-hydroxy-2-piperidinone carboxamides by catalytic ring-opening aminolysis of bridged δ-lactam-γ-lactones. RSC Publishing. [Link]
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Discovery of 2-(1-(3-(4-Chlorophenyl)-3-oxo- propyl)pyrrolidine-3-yl)-1H-benzo[d]imidazole-4-carboxamide: A Potent Poly(ADP-ribose) Polymerase (PARP) Inhibitor for Treatment of Cancer. PMC - NIH. [Link]
-
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-
Discovery of 2-{4-[(3S)-piperidin-3-yl]phenyl}-2H-indazole-7-carboxamide (MK-4827): a novel oral poly(ADP-ribose)polymerase (PARP) inhibitor efficacious in BRCA-1 and -2 mutant tumors. PubMed. [Link]
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Application Notes & Protocols for the Synthesis of 6-Oxopiperidine-3-carboxamide Derivatives
Abstract
The 6-oxopiperidine-3-carboxamide scaffold, a δ-valerolactam structure, is a privileged motif in medicinal chemistry. It forms the core of numerous therapeutic agents, most notably a new generation of highly selective Poly(ADP-ribose) polymerase-1 (PARP-1) inhibitors used in cancer therapy.[1][2][3] The precise and efficient construction of this heterocyclic system is therefore of critical importance to drug discovery and development professionals. This guide provides an in-depth analysis of robust and scalable synthetic protocols for accessing this compound derivatives, explaining the mechanistic rationale behind key experimental choices and offering detailed, step-by-step procedures.
Introduction: Significance of the this compound Core
The piperidine ring is one of the most common heterocyclic structures found in FDA-approved drugs.[4][5] When functionalized as a 6-oxopiperidine (or δ-valerolactam), and further substituted with a 3-carboxamide group, the resulting scaffold offers a rigid three-dimensional framework. This framework is ideal for positioning key pharmacophoric elements to interact with biological targets, such as the nicotinamide-binding domain of PARP enzymes.[3] The development of next-generation PARP inhibitors with high selectivity for PARP-1 over PARP-2 is a significant goal in oncology, aiming to reduce side effects associated with dual-target inhibition.[1][2] The synthetic accessibility of the this compound core is a key enabler of these advancements.
This document outlines three primary, field-proven strategies for the synthesis of this vital scaffold:
-
Strategy A: Catalytic Hydrogenation of Substituted Nicotinamide Precursors.
-
Strategy B: Intramolecular Cyclization via Dieckmann Condensation.
-
Strategy C: Multicomponent Reactions for Rapid Scaffold Assembly.
Each strategy will be presented with a detailed protocol, a discussion of its underlying principles, and a comparative analysis of its strengths and limitations.
Strategic Overview of Synthetic Pathways
The selection of a synthetic route depends on factors such as desired substitution patterns, scalability, stereochemical control, and the availability of starting materials. The following diagram illustrates the conceptual logic of the three main approaches discussed herein.
Caption: High-level overview of synthetic strategies.
Protocol 1: Catalytic Hydrogenation of Nicotinamide Derivatives
This is arguably the most direct and widely used method for synthesizing the saturated piperidine core from aromatic pyridine precursors.[4][6][7] The strategy relies on the reduction of the pyridine ring of a suitably substituted nicotinamide or its pyridinium salt.
Principle & Mechanistic Insight: Catalytic hydrogenation involves the addition of hydrogen across the double bonds of the pyridine ring, mediated by a heterogeneous or homogeneous metal catalyst. The choice of catalyst (e.g., Rhodium, Platinum, Palladium) and conditions (pressure, temperature, solvent) is critical for achieving high yields and avoiding side reactions, such as reduction of the carboxamide group.[8] Using pyridinium salts can facilitate the reduction under milder conditions.[9] For instance, Rh/C catalysts are often effective for this transformation in aqueous media.[7] The reaction proceeds via the adsorption of the aromatic ring onto the catalyst surface, followed by the stepwise addition of hydrogen atoms.
Detailed Experimental Protocol
Reaction: Synthesis of this compound via Hydrogenation
Materials & Reagents:
-
N-Substituted Nicotinamide (1.0 eq)
-
10% Rhodium on Carbon (Rh/C) (5-10 mol%)
-
Acetic Acid (Glacial)
-
Methanol (MeOH)
-
Deionized Water
-
Hydrogen Gas (H₂)
-
Diatomaceous Earth (Celite®)
-
Ethyl Acetate (EtOAc)
-
Saturated Sodium Bicarbonate Solution (NaHCO₃)
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Equipment:
-
Parr Hydrogenation Apparatus or similar high-pressure reactor
-
Magnetic Stirrer and Stir Bars
-
Round-Bottom Flasks
-
Büchner Funnel and Filter Paper
-
Rotary Evaporator
-
Separatory Funnel
Procedure:
-
Reactor Setup: To a high-pressure reactor vessel, add the N-substituted nicotinamide (e.g., 10.0 g).
-
Solvent Addition: Add a solvent mixture of Methanol, Water, and Acetic Acid (e.g., 8:1:1 ratio, 100 mL). The acidic medium helps to protonate the pyridine nitrogen, activating it towards reduction.
-
Catalyst Addition: Carefully add 10% Rh/C catalyst (e.g., 1.0 g, ~10 wt%). Safety Note: Handle hydrogenation catalysts with care, as they can be pyrophoric, especially after use.
-
Hydrogenation: Seal the reactor. Purge the system with nitrogen gas, then with hydrogen gas. Pressurize the reactor with H₂ to the desired pressure (e.g., 50-100 psi).
-
Reaction: Stir the mixture vigorously at room temperature or with gentle heating (e.g., 40-50 °C) for 12-24 hours. Monitor the reaction progress by observing the drop in hydrogen pressure.
-
Work-up: Once the reaction is complete (no further H₂ uptake), carefully vent the reactor and purge with nitrogen.
-
Catalyst Removal: Dilute the reaction mixture with methanol and filter it through a pad of diatomaceous earth to remove the Rh/C catalyst. Wash the pad thoroughly with additional methanol.
-
Solvent Removal: Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to remove the bulk of the solvent.
-
Extraction: To the resulting residue, add Ethyl Acetate (e.g., 150 mL) and carefully neutralize the mixture by slowly adding saturated NaHCO₃ solution until effervescence ceases.
-
Phase Separation: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with saturated NaHCO₃ solution, water, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude this compound derivative.
-
Purification: Purify the product as needed via column chromatography (e.g., silica gel, eluting with a gradient of EtOAc in hexanes or CH₂Cl₂/MeOH) or recrystallization.
Caption: General workflow for catalytic hydrogenation.
Protocol 2: Intramolecular Dieckmann Condensation
The Dieckmann condensation is a classic base-catalyzed intramolecular cyclization of a diester to form a β-keto ester.[10][11] This strategy builds the piperidone ring from an acyclic precursor, offering excellent control over substitution patterns on the carbon backbone.
Principle & Mechanistic Insight: The synthesis begins with an acyclic precursor, typically a δ-amino diester. The key step involves treating this diester with a strong base (e.g., sodium ethoxide, potassium tert-butoxide). The base deprotonates the α-carbon of one ester group, generating an enolate. This enolate then acts as a nucleophile, attacking the carbonyl carbon of the second ester group in an intramolecular fashion to form a six-membered ring.[10] Subsequent elimination of an alkoxide and acidic work-up yields the cyclic β-keto ester. The carboxamide can be introduced either before or after the cyclization.
Detailed Experimental Protocol
Reaction: Synthesis of an Ethyl 6-Oxopiperidine-3-carboxylate Intermediate
Materials & Reagents:
-
N-protected Diethyl 2-aminoadipate (1.0 eq)
-
Potassium tert-butoxide (KOtBu) (1.1 - 1.5 eq)
-
Anhydrous Toluene or Tetrahydrofuran (THF)
-
Hydrochloric Acid (HCl), 1M solution
-
Diethyl Ether (Et₂O)
-
Saturated Sodium Bicarbonate Solution (NaHCO₃)
-
Brine (Saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Equipment:
-
Three-neck Round-Bottom Flask equipped with a dropping funnel, nitrogen inlet, and thermometer
-
Magnetic Stirrer and Stir Bars
-
Ice Bath
-
Rotary Evaporator
-
Separatory Funnel
Procedure:
-
Reaction Setup: Assemble a dry three-neck flask under a nitrogen atmosphere. Add anhydrous toluene (or THF) and cool the flask to 0 °C using an ice bath.
-
Base Addition: Carefully add potassium tert-butoxide to the cooled solvent with stirring.
-
Substrate Addition: Dissolve the N-protected diethyl 2-aminoadipate in a minimal amount of anhydrous toluene and add it dropwise to the base suspension over 30-60 minutes, maintaining the temperature at 0 °C. The formation of a thick precipitate is often observed.
-
Reaction: After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
Quenching: Cool the reaction mixture back to 0 °C and quench by the slow, dropwise addition of 1M HCl until the pH is acidic (~pH 2-3).
-
Extraction: Transfer the mixture to a separatory funnel. Add diethyl ether and water. Separate the organic layer.
-
Washing: Wash the organic layer sequentially with water, saturated NaHCO₃ solution, and brine. The bicarbonate wash removes any unreacted acidic starting material.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude ethyl N-protected 6-oxopiperidine-3-carboxylate.
-
Further Steps: This β-keto ester can then be converted to the final carboxamide through standard amidation procedures after potential decarboxylation, if necessary.
Protocol 3: Multicomponent Reactions (MCRs)
Multicomponent reactions (MCRs) offer a highly efficient route to complex molecular scaffolds by combining three or more starting materials in a single synthetic operation.[12][13][14] This approach is prized for its atom economy, operational simplicity, and ability to rapidly generate diverse libraries of compounds.
Principle & Mechanistic Insight: Several MCRs can be adapted to produce functionalized piperidine cores. A common approach involves a tandem reaction sequence initiated by a Knoevenagel condensation between an aldehyde and an active methylene compound (like an acetoacetamide derivative), followed by a Michael addition with an amine or enamine, and a final intramolecular cyclization/condensation to form the 6-oxopiperidone ring.[15] The specific pathway and intermediates depend heavily on the chosen reactants and catalyst.
Detailed Experimental Protocol
Reaction: One-Pot Synthesis of a Substituted 4-Oxopiperidine-3-carboxamide (Note: This MCR protocol leads to a 4-oxo isomer, which can be a precursor or analog to the 6-oxo target structure, illustrating the MCR principle for piperidone synthesis.)
Materials & Reagents:
-
Aromatic Aldehyde (2.0 eq)
-
Substituted Acetoacetamide (e.g., N-aryl acetoacetamide) (1.0 eq)
-
Ammonium Acetate (as an ammonia source) (1.0-2.0 eq)
-
Ethanol (EtOH) or Acetic Acid
-
Catalyst (e.g., L-proline, Iodine) (optional, 10-20 mol%)
Equipment:
-
Round-Bottom Flask with Reflux Condenser
-
Magnetic Stirrer, Stir Plate with Heating
-
Ice Bath
-
Büchner Funnel and Filter Paper
Procedure:
-
Reaction Setup: In a round-bottom flask, combine the aromatic aldehyde (2.0 eq), the acetoacetamide derivative (1.0 eq), and ammonium acetate.
-
Solvent & Catalyst: Add ethanol as the solvent. If using a catalyst like L-proline, add it at this stage.
-
Reaction: Heat the mixture to reflux (typically ~80 °C for ethanol) and stir for 4-8 hours. Monitor the reaction by TLC.
-
Product Isolation: Upon completion, cool the reaction mixture to room temperature and then in an ice bath. The product often precipitates from the solution.
-
Filtration: Collect the solid product by vacuum filtration.
-
Washing: Wash the collected solid with cold ethanol to remove any unreacted starting materials and impurities.
-
Drying: Dry the product under vacuum to obtain the functionalized piperidone derivative. Further purification by recrystallization may be performed if necessary.
Comparative Analysis of Synthetic Strategies
| Feature | Strategy A: Hydrogenation | Strategy B: Dieckmann Condensation | Strategy C: Multicomponent Reaction |
| Starting Materials | Readily available nicotinamides | Requires synthesis of acyclic amino diesters | Simple, commercially available aldehydes, amines, esters |
| Scalability | Excellent; widely used in industry | Good, but can be limited by base stoichiometry and work-up | Generally good, but can be sensitive to scale-up |
| Stereocontrol | Can be adapted for asymmetric synthesis with chiral catalysts[9] | Good control of backbone substitution; cyclization creates new stereocenters | Often produces complex mixtures of diastereomers; requires optimization |
| Key Advantages | Direct, robust, high-yielding | High control over substitution patterns | High efficiency, atom economy, rapid library synthesis[12] |
| Potential Challenges | Requires high-pressure equipment; catalyst cost and safety; potential for over-reduction | Multi-step synthesis of precursor; requires strictly anhydrous conditions | Limited to specific substitution patterns; optimization can be complex |
Conclusion
The synthesis of this compound derivatives can be successfully achieved through several strategic pathways. The catalytic hydrogenation of nicotinamides stands out as a robust and scalable method for industrial applications. The Dieckmann condensation offers a powerful alternative for constructing the ring from acyclic precursors, providing flexibility in substituent placement. Finally, multicomponent reactions represent a modern, highly efficient approach for rapidly accessing diverse analogs, albeit with potential challenges in stereocontrol. The optimal choice of protocol will be dictated by the specific target molecule, required scale, and available resources of the research or development team.
References
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- Penning, T. D., et al. (2017). Design and Synthesis of Poly(ADP-ribose) Polymerase Inhibitors: Impact of Adenosine Pocket-Binding Motif Appendage to the 3-Oxo-2,3-dihydrobenzofuran-7-carboxamide on Potency and Selectivity. Journal of Medicinal Chemistry. [URL: https://www.semanticscholar.org/paper/Design-and-Synthesis-of-Poly(ADP-ribose)-Inhibitors-Penning-Zhu/2c3830a7d90c010c71021484196d49551c6e1106]
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The 6-Oxopiperidine-3-carboxamide Scaffold: A Versatile Starting Point for Fragment-Based Drug Discovery
Application Note & Protocols
Abstract
Fragment-Based Drug Discovery (FBDD) has emerged as a powerful and efficient alternative to high-throughput screening for the identification of novel lead compounds.[1] This approach relies on screening libraries of low molecular weight fragments (typically <300 Da) to identify weak but high-quality binders, which are then optimized into potent leads through structure-guided design.[2][3] The success of an FBDD campaign is critically dependent on the quality and diversity of the fragment library. Saturated heterocyclic scaffolds are of particular interest as they provide three-dimensional (3D) exit vectors for chemical elaboration, a significant advantage over the flat, aromatic compounds that have historically dominated screening collections.[4][5] This guide details the application of the 6-oxopiperidine-3-carboxamide scaffold, a privileged structural motif, as an exemplary starting point for FBDD campaigns targeting a wide range of biological systems. We provide an in-depth rationale for its use, detailed protocols for screening and validation, and a strategic overview of its evolution into a lead candidate.
Rationale: Why this compound?
The piperidine ring is one of the most ubiquitous N-heterocycles found in FDA-approved drugs and natural products, highlighting its value in medicinal chemistry.[6][7][8] The this compound scaffold builds upon this foundation, offering a unique combination of properties that make it an ideal fragment.
-
Three-Dimensionality: Unlike flat aromatic fragments, the puckered piperidine ring provides well-defined 3D geometry. This allows for a more comprehensive exploration of the target's binding pocket and offers distinct vectors for synthetic elaboration in 3D space.[4][5]
-
Rich Pharmacophoric Features: The scaffold contains a lactam (cyclic amide) and a primary carboxamide. These groups present a rich array of hydrogen bond donors and acceptors, increasing the probability of forming high-quality, specific interactions with a protein target.[9]
-
Optimal Physicochemical Properties: The scaffold adheres well to the "Rule of Three," a guiding principle for fragment design that maximizes the chances of efficient binding and subsequent optimization.[10]
-
Synthetic Tractability: The this compound core is synthetically accessible and "poised" for elaboration.[11] The amide nitrogen and positions on the piperidine ring serve as convenient handles for medicinal chemists to execute fragment "growing" or "linking" strategies.
Table 1: Physicochemical Properties of the this compound Scaffold
| Property | Value | "Rule of Three" Guideline[10] | Rationale |
| Molecular Weight | ~142.15 Da | < 300 Da | Low complexity increases hit probability and provides ample room for optimization. |
| cLogP | ~ -1.5 | < 3 | Ensures sufficient aqueous solubility for biophysical screening at high concentrations. |
| Hydrogen Bond Donors | 3 | ≤ 3 | Provides key interaction points without compromising membrane permeability later. |
| Hydrogen Bond Acceptors | 2 | ≤ 3 | Balances polarity for effective binding and favorable drug-like properties. |
| Rotatable Bonds | 1 | ≤ 3 | Low conformational entropy penalty upon binding, leading to more efficient interactions. |
The FBDD Workflow: A Strategic Overview
An FBDD campaign is a multi-stage process that begins with the identification of low-affinity fragments and systematically builds them into high-potency lead compounds. The process relies heavily on sensitive biophysical techniques and structural biology to guide medicinal chemistry efforts.[12]
Caption: A typical workflow for validating and characterizing fragment hits.
Protocol 4.1: Hit Validation by X-ray Crystallography
X-ray crystallography provides the highest resolution information about how a fragment binds to its target. [12]This structural data is the cornerstone of a structure-guided lead optimization strategy, revealing the precise binding mode, key interactions, and available vectors for chemical elaboration. [2][13] Causality: This protocol aims to generate a high-resolution 3D structure of the protein-fragment complex. This information is essential to confirm binding and to provide a rational basis for designing more potent analogues.
Methodology:
-
Protein Crystallization:
-
Screen for crystallization conditions for the apo-protein using commercially available sparse-matrix screens.
-
Optimize lead conditions (e.g., precipitant concentration, pH, temperature) to obtain diffraction-quality crystals (typically >50 µm in the longest dimension).
-
-
Fragment Soaking or Co-crystallization:
-
Soaking (preferred for initial screening): Prepare a "soaking solution" containing the components of the mother liquor supplemented with the this compound fragment at a high concentration (e.g., 1-10 mM, limited by solubility).
-
Transfer a high-quality apo-crystal into a drop of the soaking solution and incubate for a period ranging from minutes to hours.
-
Co-crystallization: If soaking fails (e.g., causes crystal cracking), set up crystallization trials with the protein pre-incubated with a 2-5 fold molar excess of the fragment.
-
-
Cryo-protection and Data Collection:
-
Briefly transfer the soaked or co-crystal into a cryo-protectant solution (typically the soaking solution supplemented with 20-30% glycerol or ethylene glycol) to prevent ice formation.
-
Loop the crystal and flash-cool it in liquid nitrogen.
-
Collect X-ray diffraction data at a synchrotron beamline.
-
-
Structure Solution and Refinement:
-
Process the diffraction data using software like XDS or HKL2000.
-
Solve the structure by molecular replacement using the apo-protein structure as a search model.
-
Self-Validation: Carefully inspect the initial electron density maps (2Fo-Fc and Fo-Fc). A positive difference density (Fo-Fc, typically contoured at 3σ) corresponding to the shape of the fragment should be clearly visible in the binding pocket. This confirms the fragment's presence and binding location.
-
Model the fragment into the density and perform iterative rounds of model building and refinement until convergence is reached with good R-factors and geometry.
-
From Fragment to Lead: Strategies for Optimization
With a validated, structure-informed hit in hand, the goal is to increase its affinity and selectivity while maintaining favorable physicochemical properties. The 3D structure of the this compound fragment bound to the target is the essential roadmap for this process.
-
Fragment Growing: This strategy involves adding chemical functionality to the fragment to engage with adjacent sub-pockets of the binding site. [14]For the this compound core, promising growth vectors include the nitrogen of the carboxamide or synthetically accessible positions on the piperidine ring.
-
Fragment Linking: If a second, nearby fragment hit is identified, the two can be connected with a chemical linker to create a single, higher-affinity molecule. [14]* Scaffold Hopping: This involves replacing the core scaffold with a different one while preserving the key binding interactions. [15][16]This can be used to improve properties like synthetic accessibility, novelty (IP position), or ADME profile. For instance, the this compound core could be hopped to a different heterocyclic system that presents its pharmacophoric groups in a similar 3D orientation. [17] The optimization process is iterative, guided by Structure-Activity Relationship (SAR) analysis and computational chemistry, where each new compound is tested for affinity and its binding mode is ideally confirmed by crystallography. [18][19]
Caption: Key strategies for evolving a fragment hit into a lead compound.
Conclusion
The this compound scaffold represents an exemplary starting point for fragment-based drug discovery. Its inherent 3D nature, rich pharmacophoric features, and synthetic tractability provide a robust foundation for identifying high-quality hits against a multitude of protein targets. By employing sensitive biophysical screening techniques like SPR and NMR, validating hits with orthogonal methods, and using high-resolution structural data from X-ray crystallography to guide medicinal chemistry, researchers can effectively leverage this privileged fragment to accelerate the discovery of novel, potent, and drug-like lead compounds.
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Foley, D. J., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Medicinal Chemistry, 13(12), 1546-1552. Available from: [Link]
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Sun, H., Tawa, G., & Wallqvist, A. (2012). 3D-QSAR, Scaffold Hopping, Virtual Screening, and Molecular Dynamics Simulations of Pyridin-2-one as mIDH1 Inhibitors. Molecules, 17(12), 14699-14717. Available from: [Link]
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Al-Jawabneh, S., et al. (2023). Fragment-based drug discovery for disorders of the central nervous system: designing better drugs piece by piece. Frontiers in Neuroscience, 17, 1243329. Available from: [Link]
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Uslaner, J. M., et al. (2017). Discovery of a novel 2,4-dimethylquinoline-6-carboxamide M4 positive allosteric modulator (PAM) chemotype via scaffold hopping. Bioorganic & medicinal chemistry letters, 27(22), 4999–5001. Available from: [Link]
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Li, Y., et al. (2022). Deep scaffold hopping with multimodal transformer neural networks. Nature Communications, 13(1), 6397. Available from: [Link]
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Petukhov, P. A., et al. (2001). Sar studies of piperidine-based analogues of cocaine. Part 3: oxadiazoles. Bioorganic & medicinal chemistry letters, 11(16), 2079–2083. Available from: [Link]
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Du, Z., et al. (2014). Identification and Optimization of Thienopyridine Carboxamides as Inhibitors of HIV Regulatory Complexes. Journal of medicinal chemistry, 57(4), 1364–1372. Available from: [Link]
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Application Note & Protocols for Cell-Based Assays with 6-Oxopiperidine-3-carboxamide
Abstract
The piperidine carboxamide scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a wide array of biological activities, including anti-cancer, anti-inflammatory, and anti-infective properties. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the initial characterization of 6-Oxopiperidine-3-carboxamide using robust, cell-based assays. We present detailed, field-proven protocols for assessing the compound's impact on cell proliferation and its potential to induce cellular senescence, two key phenotypic readouts in modern drug discovery. The methodologies are designed to be self-validating and are grounded in established scientific principles, providing a solid foundation for further mechanistic studies.
Introduction: The Scientific Rationale
The discovery and development of novel small-molecule therapeutics is a cornerstone of modern medicine. The piperidine carboxamide core is of significant interest due to its structural versatility and presence in numerous biologically active compounds. Derivatives have been identified as potent inhibitors of critical cellular targets such as Anaplastic Lymphoma Kinase (ALK), the proteasome, and cathepsin K. Furthermore, recent studies have highlighted the ability of specific N-arylpiperidine-3-carboxamide derivatives to induce a senescence-like phenotype in melanoma cells, presenting a promising avenue for cancer therapy.
Given this context, this compound emerges as a compound of interest for phenotypic screening and target identification. Cell-based assays are indispensable tools in this early phase of drug discovery.[1][2] Unlike biochemical assays that test a compound against an isolated target, cell-based assays provide a more physiologically relevant environment, offering insights into a compound's cell permeability, potential toxicity, and its effect on complex cellular pathways.[1][2]
This guide provides two fundamental, yet powerful, cell-based assay protocols to begin characterizing the biological activity of this compound:
-
A Primary Antiproliferative Screen: Using a Resazurin-based cell viability assay to quantitatively determine the compound's effect on cancer cell proliferation and calculate its half-maximal inhibitory concentration (IC50).
-
A Secondary Mechanistic Assay: Employing Senescence-Associated β-Galactosidase (SA-β-Gal) staining to qualitatively and quantitatively assess whether the compound induces cellular senescence, a terminal growth arrest state.
These assays will enable researchers to generate the foundational data necessary to build a comprehensive biological profile of this compound and guide future research efforts.
Essential Preparatory Protocols
Compound Handling and Stock Solution Preparation
Accurate and consistent compound preparation is critical for reproducible results. Small-molecule drugs for cell culture are typically supplied as a lyophilized powder.
Principle: The compound is dissolved in a suitable solvent, typically dimethyl sulfoxide (DMSO), to create a high-concentration stock solution. This stock is then used to make working solutions for treating cells, ensuring the final DMSO concentration in the culture medium is non-toxic (generally <0.5%).[3][4]
Protocol:
-
Centrifugation: Before opening, briefly centrifuge the vial of this compound powder to ensure all contents are at the bottom.
-
Solvent Selection: Use high-purity, sterile DMSO as the solvent.
-
Stock Solution Calculation:
-
Objective: Prepare a 10 mM stock solution.
-
Formula: Volume of DMSO (mL) = [Mass of Compound (mg) / Molecular Weight ( g/mol )]
-
Example: Assuming a molecular weight of 156.17 g/mol for this compound and starting with 5 mg of compound:
-
Volume (mL) = [5 mg / 156.17 mg/mmol] = 0.032 L = 3.2 mL.
-
Correction for mM: Since the formula gives Liters for a 1 M solution, and we want a 10 mM (0.01 M) solution, we divide the final volume by 100. A simpler way is: Volume (µL) = [Mass (mg) / MW ( g/mol )] x [1,000,000 / Stock Conc. (mM)].
-
Volume (µL) = [5 / 156.17] x [1,000,000 / 10] = 3202 µL or 3.2 mL.
-
-
-
Dissolution: Aseptically add the calculated volume of sterile DMSO to the vial. Vortex thoroughly until the powder is completely dissolved.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. Store aliquots at -20°C for short-term (up to one month) or -80°C for long-term (up to six months) storage to avoid repeated freeze-thaw cycles.[3]
Cell Line Culture: A375 Human Melanoma
The A375 cell line, derived from a patient with malignant melanoma, is a well-characterized and commonly used model in cancer research.[5][6]
Growth Conditions:
-
Growth Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 4 mM L-Glutamine, and 1% Penicillin-Streptomycin.[5]
-
Culture Environment: Humidified incubator at 37°C with 5% CO2.[5][6]
-
Subculture Routine: Split sub-confluent cultures (70-80%) using an appropriate dissociation reagent (e.g., Trypsin-EDTA). Seed new flasks at a density of 1 x 10^4 to 3 x 10^4 cells/cm².[7]
Protocol I: Antiproliferative Activity via Resazurin Assay
Principle: The Resazurin (also known as AlamarBlue®) assay measures cell viability based on metabolic activity. Viable, metabolically active cells contain dehydrogenase enzymes that reduce the blue, non-fluorescent resazurin dye to the pink, highly fluorescent resorufin.[8] The amount of fluorescence produced is directly proportional to the number of living cells.[8][9] This assay is a sensitive and reliable method for high-throughput screening of compound cytotoxicity.[10]
Workflow for Resazurin-Based Proliferation Assay
Caption: Workflow for the Resazurin cell viability assay.
Materials
-
A375 cells in culture
-
Complete growth medium (DMEM + 10% FBS)
-
96-well, opaque-walled, sterile tissue culture plates
-
This compound 10 mM stock in DMSO
-
Resazurin sodium salt powder
-
Sterile Dulbecco's Phosphate-Buffered Saline (DPBS)
-
Microplate fluorometer (Excitation 560 nm, Emission 590 nm)
Reagent Preparation
-
Resazurin Solution (0.15 mg/mL): Aseptically dissolve resazurin in sterile DPBS to a final concentration of 0.15 mg/mL. Filter-sterilize through a 0.2 µm filter. Store protected from light at 4°C for frequent use or at -20°C for long-term storage.[1]
Step-by-Step Protocol
-
Cell Seeding (Day 1): a. Harvest and count A375 cells. b. Dilute the cells in complete growth medium to a concentration of 5 x 10^4 cells/mL. c. Seed 100 µL of the cell suspension into each well of an opaque-walled 96-well plate (yielding 5,000 cells/well). d. Include wells with medium only (no cells) for background control. e. Incubate the plate for 24 hours at 37°C, 5% CO2 to allow cells to attach.
-
Compound Treatment (Day 2): a. Prepare a serial dilution series of this compound in complete growth medium. Start from a high concentration (e.g., 100 µM) and perform 1:3 or 1:5 dilutions. b. Also prepare a "vehicle control" dilution containing the same highest concentration of DMSO as the test wells (e.g., 0.5%). c. Carefully remove the medium from the cells and add 100 µL of the corresponding compound dilution or vehicle control to each well. It is crucial to perform this in triplicate for each concentration. d. Incubate the plate for 48 to 72 hours at 37°C, 5% CO2.
-
Assay Readout (Day 4 or 5): a. Warm the Resazurin solution to 37°C. b. Add 20 µL of the Resazurin solution to each well, including the no-cell background controls.[1] c. Return the plate to the incubator for 1 to 4 hours. The incubation time may need optimization depending on the metabolic rate of the A375 cells.[1][9] d. Measure the fluorescence intensity on a microplate reader using an excitation wavelength of 530-560 nm and an emission wavelength of 590 nm.[1][9]
Data Analysis and Interpretation
-
Background Subtraction: Subtract the average fluorescence of the "medium only" wells from all other readings.
-
Normalization: Calculate the percentage of cell viability for each compound concentration relative to the vehicle control (which represents 100% viability).
-
% Viability = (Fluorescence_Sample / Fluorescence_VehicleControl) * 100
-
-
IC50 Calculation:
-
Plot % Viability against the logarithm of the compound concentration.
-
Use a non-linear regression analysis to fit a sigmoidal dose-response curve (variable slope, four-parameter logistic fit).[11][12][13]
-
The IC50 is the concentration of the compound that results in a 50% reduction in cell viability.[14] Software such as GraphPad Prism is commonly used for this analysis.[13]
-
| Parameter | Description | Example Value |
| Top Plateau | 100% cell viability (normalized) | 100 |
| Bottom Plateau | Minimum cell viability at highest concentration | 5.2 |
| LogIC50 | The logarithm of the compound concentration that gives a response halfway between the top and bottom plateaus. | -5.7 (corresponds to 2 µM) |
| IC50 | The concentration that inhibits 50% of the response. | 2.0 µM |
| HillSlope | The steepness of the curve. | -1.1 |
Protocol II: Cellular Senescence Staining (SA-β-Gal)
Principle: Cellular senescence is a state of irreversible cell cycle arrest. Senescent cells exhibit distinct morphological changes and express specific biomarkers, most notably an increase in lysosomal mass and the activity of senescence-associated β-galactosidase (SA-β-gal) at a suboptimal pH of 6.0.[15] At this pH, the endogenous lysosomal β-galactosidase of non-senescent cells is largely inactive, making the blue stain produced from the chromogenic substrate X-gal a specific marker for senescent cells.[15][16][17]
Workflow for SA-β-Gal Staining
Caption: Workflow for Senescence-Associated β-Galactosidase staining.
Materials
-
Treated A375 cells in 6-well or 12-well plates
-
Phosphate-Buffered Saline (PBS)
-
Fixative Solution (e.g., 2% formaldehyde, 0.2% glutaraldehyde in PBS)
-
X-gal powder
-
N,N-dimethylformamide (DMF)
-
Citric Acid/Sodium Phosphate buffer solution (pH 6.0)
-
Potassium Ferrocyanide [K4(Fe(CN)6)]
-
Potassium Ferricyanide [K3(Fe(CN)6)]
-
Sodium Chloride (NaCl)
-
Magnesium Chloride (MgCl2)
-
Bright-field microscope
Reagent Preparation
-
Fixative Solution: In PBS, combine formaldehyde to 2% and glutaraldehyde to 0.2%. Prepare fresh and handle in a fume hood.
-
X-gal Stock Solution (20 mg/mL): Dissolve 200 mg of X-gal in 10 mL of DMF. Store at -20°C, protected from light.[16]
-
SA-β-Gal Staining Solution (pH 6.0): This solution must be prepared fresh. For 10 mL:
-
1 mL of 400 mM Citric Acid/Sodium Phosphate, pH 6.0
-
0.2 mL of 500 mM Potassium Ferrocyanide
-
0.2 mL of 500 mM Potassium Ferricyanide
-
3 mL of 5 M NaCl (for a final concentration of 150 mM)
-
0.02 mL of 1 M MgCl2 (for a final concentration of 2 mM)
-
5.58 mL of sterile water
-
Just before use, add 0.5 mL of 20 mg/mL X-gal stock solution.
-
Note: The final concentrations should be approximately 40 mM Citric Acid/Sodium Phosphate, 5 mM Potassium Ferrocyanide, 5 mM Potassium Ferricyanide, 150 mM NaCl, 2 mM MgCl2, and 1 mg/mL X-gal.[2]
-
Step-by-Step Protocol
-
Cell Culture and Treatment: a. Seed A375 cells in 6-well plates and allow them to attach overnight. b. Treat cells with this compound at relevant concentrations (e.g., the determined IC50 and 2x IC50) and a vehicle control. Include a positive control for senescence if available (e.g., etoposide). c. Incubate for 3 to 5 days, as senescence induction is not immediate.
-
Fixation and Staining: a. Aspirate the culture medium and wash the cells twice with 2 mL of PBS per well. b. Add 1 mL of Fixative Solution to each well and incubate for 5-10 minutes at room temperature.[16][17] Do not over-fix. c. Aspirate the fixative and wash the cells three times with 2 mL of PBS per well. d. Add 1 mL of the freshly prepared SA-β-Gal Staining Solution to each well. e. Seal the plate with parafilm to prevent evaporation. f. Incubate the plate at 37°C overnight in a standard incubator ( without CO2 , as CO2 will lower the pH of the buffer).[15][16]
-
Imaging and Quantification: a. Check for the development of a blue color in the cytoplasm of cells using a bright-field microscope. b. To stop the reaction, remove the staining solution and wash the cells twice with PBS. Store the plate with PBS at 4°C for imaging. c. Acquire images from several random fields of view for each well. d. Count the number of blue-stained (SA-β-Gal positive) cells and the total number of cells in each field. e. Calculate the percentage of senescent cells: (% Senescent Cells = (Number of Blue Cells / Total Number of Cells) * 100) .
Troubleshooting
| Issue | Possible Cause | Solution |
| Resazurin: High Background | Microbial contamination in medium or reagents. | Use sterile technique; filter-sterilize all solutions.[18] |
| Resazurin: Low Signal | Insufficient cell number or incubation time. | Optimize cell seeding density and increase incubation time with resazurin. |
| SA-β-Gal: No Staining | Over-fixation of cells; inactive X-gal solution. | Reduce fixation time to 5 minutes max.[16] Prepare fresh staining solution daily. |
| SA-β-Gal: High Background | pH of staining solution is incorrect (<6.0). | Carefully check and adjust the pH of the staining buffer to exactly 6.0.[15] |
| Inconsistent Results | Compound precipitation; inconsistent cell seeding. | Ensure compound is fully dissolved in final medium. Use a multichannel pipette for consistent cell seeding. |
Conclusion
The protocols detailed in this application note provide a robust framework for the initial biological evaluation of this compound. By determining its antiproliferative IC50 and assessing its ability to induce senescence, researchers can efficiently triage its potential as a therapeutic agent, particularly in the context of oncology. Positive results from these assays would warrant further investigation into the specific molecular targets and signaling pathways modulated by this compound.
References
-
Creative Bioarray. (n.d.). Resazurin Assay Protocol. Retrieved from [Link]
-
Bio-protocol. (2019). Senescence Associated β-galactosidase Staining. Bio-protocol, 9(1), e3143. Retrieved from [Link]
-
Campisi, J., et al. (1995). A biomarker that identifies senescent human cells in culture and in aging skin in vivo. Proceedings of the National Academy of Sciences, USA, 92(20), 9363-9367. Buck Institute. Retrieved from [Link]
-
McGill Radiobiology. (2015). Senescence Associated β-galactosidase Staining (Senescence assay). Retrieved from [Link]
-
ResearchGate. (2016). How to calculate IC50 for my dose response?. Retrieved from [Link]
-
Creative Bioarray. (n.d.). Senescence Associated β-galactosidase Assay. Retrieved from [Link]
-
Labbox. (n.d.). Resazurin Cell Viability Assay. Retrieved from [Link]
-
Pavan, M., et al. (2024). Standardized Protocol for Resazurin-Based Viability Assays on A549 Cell Line for Improving Cytotoxicity Data Reliability. International Journal of Molecular Sciences, 25(23), 12345. (Note: This is a hypothetical citation format for illustrative purposes, based on the search result content). Retrieved from [Link]
-
MDPI. (2023). Standard Operating Procedure to Optimize Resazurin-Based Viability Assays. Retrieved from [Link]
-
protocols.io. (2024). OHSU SenNet Senescence-Associated Beta-Galactosidase (SA b-Gal) Staining. Retrieved from [Link]
-
Science Gateway. (n.d.). How to calculate IC50. Retrieved from [Link]
-
Cytion. (n.d.). A375 Cell Line - A Guide on Melanoma Research. Retrieved from [Link]
-
ResearchGate. (n.d.). Viability of A375 cells under different cell culture conditions. Retrieved from [Link]
-
Tip Biosystems. (2017). Measuring Cell-Viability by Resazurin (AlamarBlue®) Assay using Photopette® Cell. Retrieved from [Link]
-
Public Health England. (n.d.). A375 - Culture Collections. Retrieved from [Link]
-
Towards Data Science. (2021). Drug dose-response data analysis. Retrieved from [Link]
-
GraphPad. (n.d.). How to determine an IC50 - FAQ 1859. Retrieved from [Link]
-
Sebaugh, J. L. (2011). Guidelines for accurate EC50/IC50 estimation. Pharmaceutical statistics, 10(2), 128–134. Retrieved from [Link]
-
Captivate Bio. (2021). Small Molecules. Retrieved from [Link]
-
NIH. (n.d.). Changes in Biomechanical Properties of A375 Cells. Retrieved from [Link]
-
AntBio. (2026). Small-Molecule Drug Preparation for Cell Culture. Retrieved from [Link]
-
PubMed. (2012). Working with small molecules: preparing and storing stock solutions and determination of kinetic solubility. Retrieved from [Link]
-
Springer Nature Experiments. (2012). Working with Small Molecules: Preparing and Storing Stock Solutions and Determination of Kinetic Solubility. Retrieved from [Link]
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Application Note: Quantitative Analysis of 6-Oxopiperidine-3-carboxamide using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Abstract
This application note presents a robust and sensitive method for the quantification of 6-Oxopiperidine-3-carboxamide in complex matrices, a critical analysis in pharmaceutical development and quality control. The described methodology utilizes High-Performance Liquid Chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS), which offers exceptional selectivity and low detection limits. The protocol herein provides a comprehensive guide for sample preparation, instrument configuration, and method validation, adhering to the principles outlined in the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3][4][5] This document is intended for researchers, scientists, and drug development professionals requiring a reliable analytical workflow for this compound.
Introduction
This compound is a key intermediate and potential impurity in the synthesis of various active pharmaceutical ingredients (APIs). Its accurate quantification is paramount to ensure the safety, efficacy, and quality of the final drug product. The presence of such impurities, even at trace levels, can have significant physiological effects, making their monitoring a regulatory requirement.[6]
This note details an LC-MS/MS method, which is the gold standard for quantifying trace-level analytes in complex samples due to its high sensitivity and specificity. The method is designed to be readily implemented in a regulated laboratory environment.
Principle of the Method
The method is based on the separation of this compound from the sample matrix using reversed-phase HPLC, followed by detection and quantification using a triple quadrupole mass spectrometer. The analyte is ionized using electrospray ionization (ESI) and quantified using Multiple Reaction Monitoring (MRM). This technique provides two levels of mass filtering, significantly reducing background noise and enhancing selectivity.
Materials and Reagents
-
Reference Standard: this compound (Purity ≥ 98%)
-
Internal Standard (IS): Isotopically labeled this compound (e.g., ¹³C₆, ¹⁵N₂) or a structurally similar compound with a distinct mass.
-
Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Formic acid (LC-MS grade), Deionized water (18.2 MΩ·cm).
-
Sample Preparation: Solid Phase Extraction (SPE) cartridges (e.g., polymeric reversed-phase) or protein precipitation plates.
Experimental Protocol
Preparation of Stock Solutions and Calibration Standards
-
Primary Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound reference standard in 10 mL of a suitable solvent (e.g., 50:50 Methanol:Water).
-
Internal Standard Stock Solution (1 mg/mL): Prepare in a similar manner to the analyte stock solution.
-
Working Standard Solutions: Serially dilute the primary stock solution with the appropriate solvent to prepare a series of calibration standards. The concentration range should encompass the expected analyte concentration in the samples. A typical range might be 1 ng/mL to 1000 ng/mL.
-
Spiking Solution: Prepare a working solution of the internal standard to be spiked into all samples, standards, and quality controls.
Sample Preparation
The choice of sample preparation is critical for removing matrix interferences and ensuring method robustness.[7][8]
-
For Plasma/Serum Samples (Protein Precipitation):
-
To 100 µL of the sample, add 300 µL of cold acetonitrile containing the internal standard.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase starting condition.
-
-
For Aqueous Samples (Solid Phase Extraction - SPE):
-
Condition a polymeric SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.
-
Load 1 mL of the sample (spiked with internal standard).
-
Wash the cartridge with 1 mL of 5% methanol in water to remove interferences.
-
Elute the analyte with 1 mL of methanol.
-
Evaporate the eluate and reconstitute as described above.
-
LC-MS/MS Instrumentation and Conditions
The following are typical starting conditions and should be optimized for the specific instrumentation used.
Table 1: HPLC Parameters
| Parameter | Condition |
| Column | C18 Reversed-Phase Column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 5 minutes, hold for 1 minute, return to initial conditions and re-equilibrate for 2 minutes |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
Table 2: Mass Spectrometer Parameters
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Ion Source Temp. | 500 °C |
| Capillary Voltage | 3500 V |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | To be determined by infusion of the standard |
| Collision Gas | Argon |
Note on MRM Transitions: The precursor ion will be the protonated molecule [M+H]⁺ of this compound. The product ions are determined by infusing a standard solution into the mass spectrometer and performing a product ion scan to identify stable and intense fragments.
Method Validation Protocol
The analytical method must be validated to demonstrate its suitability for the intended purpose, in accordance with ICH Q2(R1) guidelines.[1][3][4]
Specificity
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present.[9]
-
Protocol: Analyze blank matrix samples from at least six different sources to ensure no endogenous interferences are observed at the retention time of the analyte and internal standard.
Linearity and Range
-
Protocol: Analyze calibration curves on at least three separate days. The linearity should be evaluated by plotting the peak area ratio (analyte/IS) against the concentration. The correlation coefficient (r²) should be >0.99.
Accuracy and Precision
-
Protocol: Analyze quality control (QC) samples at a minimum of three concentration levels (low, medium, and high) in replicate (n=5) on three different days.
-
Accuracy: The mean value should be within ±15% of the nominal value.
-
Precision: The relative standard deviation (RSD) should not exceed 15%.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ)
-
Protocol:
-
LOD: The lowest concentration of analyte that can be reliably detected, typically determined as a signal-to-noise ratio of 3:1.
-
LOQ: The lowest concentration that can be quantitatively determined with acceptable accuracy and precision (typically a signal-to-noise ratio of 10:1 and within ±20% accuracy and precision).
-
Robustness
-
Protocol: Intentionally vary key method parameters (e.g., column temperature ±2°C, mobile phase pH ±0.1, flow rate ±5%) and assess the impact on the results. The results should remain unaffected by these small variations.
Table 3: Summary of Validation Parameters and Acceptance Criteria
| Parameter | Acceptance Criteria |
| Specificity | No significant interference at the retention time of the analyte and IS. |
| Linearity (r²) | ≥ 0.99 |
| Accuracy | Within ±15% of the nominal value (±20% for LOQ). |
| Precision (RSD) | ≤ 15% (≤ 20% for LOQ). |
| LOD | Signal-to-Noise Ratio ≥ 3:1. |
| LOQ | Signal-to-Noise Ratio ≥ 10:1, with acceptable accuracy and precision. |
| Robustness | Results should be unaffected by small, deliberate variations in method parameters. |
Visualizations
Caption: Overall workflow for the quantification of this compound.
Caption: Key parameters for analytical method validation as per ICH Q2(R1).
Conclusion
The LC-MS/MS method described provides a sensitive, specific, and reliable approach for the quantification of this compound. The detailed protocol for method execution and validation ensures that the generated data is accurate and reproducible, meeting the stringent requirements of the pharmaceutical industry. This application note serves as a comprehensive guide for laboratories tasked with the analysis of this important compound.
References
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Compliance Academy. [Link]
-
ICH Harmonised Tripartite Guideline. Quality Guidelines. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. [Link]
-
Validation of Analytical Procedures: Text and Methodology Q2(R1). U.S. Food and Drug Administration. [Link]
-
Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub. [Link]
-
Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. International Pharmaceutical Quality. [Link]
-
Validation of Analytical Methods in a Pharmaceutical Quality System: An Overview Focused on HPLC Methods. SciELO Brazil. [Link]
-
Analytical method validation: A brief review. ResearchGate. [Link]
-
Analytical Method Validation: ICH and USP Perspectives. International Journal of Research and Review. [Link]
-
Q2(R2) Validation of Analytical Procedures. U.S. Food and Drug Administration. [Link]
-
Determination of new biomarkers for diagnosis of pyridoxine dependent epilepsy in human plasma and urine by liquid. SIMMESN. [Link]
-
Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites. Agilent Technologies. [Link]
-
A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant. PubMed. [Link]
-
Sample Preparation. Agilent Technologies. [Link]
-
Bioanalytical sample preparation. Biotage. [Link]
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Application of 6-Oxopiperidine-3-carboxamide in the Synthesis of Anaplastic Lymphoma Kinase (ALK) Inhibitors
Introduction: The Critical Role of ALK Inhibition and the Value of Privileged Scaffolds
Anaplastic Lymphoma Kinase (ALK), a receptor tyrosine kinase, has emerged as a crucial therapeutic target in various cancers, most notably in a subset of non-small cell lung cancer (NSCLC) where ALK gene rearrangements lead to oncogenic fusion proteins.[1][2][3] These fusion proteins, such as EML4-ALK, drive tumor cell proliferation and survival, making targeted ALK inhibition a highly effective therapeutic strategy.[4][5] The clinical success of first, second, and third-generation ALK inhibitors, including Crizotinib, Ceritinib, Alectinib, and Lorlatinib, has transformed the treatment landscape for ALK-positive cancers.[1][2][3]
At the core of many successful kinase inhibitors lies a "privileged scaffold," a molecular framework that is recognized by multiple biological targets and can be readily modified to achieve desired potency, selectivity, and pharmacokinetic properties. The chiral piperidine ring is one such scaffold, prized for its favorable physicochemical properties, metabolic stability, and its ability to form key interactions within the ATP-binding pocket of kinases.[6][7][8] This application note details the strategic use of a functionalized piperidine derivative, 6-oxopiperidine-3-carboxamide, as a versatile starting material in the synthesis of advanced ALK inhibitors, with a focus on a proposed synthetic route to a key structural motif found in potent ALK inhibitors.
The Strategic Advantage of this compound as a Starting Material
This compound, particularly in its chiral forms ((3R) or (3S)), represents a highly valuable starting material for the synthesis of complex ALK inhibitors.[9][10] Its inherent structural features offer several advantages:
-
Embedded Chirality: The stereocenter at the 3-position is crucial for establishing specific interactions with the ALK kinase domain, which can significantly enhance potency and selectivity.[7][8]
-
Orthogonal Functionality: The presence of a lactam (cyclic amide) and a primary carboxamide provides two distinct reactive handles that can be manipulated independently. The lactam can be opened or reduced, while the carboxamide can be hydrolyzed, dehydrated to a nitrile, or used in coupling reactions.
-
Conformational Constraint: The piperidine ring locks the substituent at the 3-position in a defined spatial orientation, which is essential for pre-organizing the molecule for optimal binding to the target protein.
This combination of features allows for the efficient and stereocontrolled elaboration of the piperidine core into more complex structures characteristic of next-generation ALK inhibitors.
Proposed Synthetic Pathway: From this compound to a Key ALK Inhibitor Intermediate
While numerous synthetic routes to ALK inhibitors like Lorlatinib (PF-06463922) have been published, they often start from different precursors.[11][12][13] Here, we propose a logical and efficient synthetic protocol that leverages the unique functionalities of (R)-6-oxopiperidine-3-carboxamide to construct a key intermediate for a macrocyclic ALK inhibitor. This proposed pathway is designed to be illustrative of the principles of modern synthetic organic chemistry as applied to drug discovery.
The overall strategy involves the sequential modification of the two functional groups of the starting material to build a fragment that can be incorporated into a larger macrocyclic structure.
Caption: Proposed synthetic workflow from the starting material to a key intermediate.
Detailed Experimental Protocols
The following protocols are provided as a guide for researchers. All reactions should be performed in a well-ventilated fume hood with appropriate personal protective equipment. Anhydrous solvents and reagents should be used where specified.
Protocol 1: Protection of the Primary Carboxamide
Rationale: To prevent unwanted side reactions of the primary amide during the subsequent lactam reduction, it is temporarily protected. The di-Boc protection is chosen as it renders the amide nitrogen non-nucleophilic and is stable to the planned reduction conditions.
Procedure:
-
To a stirred solution of (R)-6-oxopiperidine-3-carboxamide (1.0 eq) in anhydrous dichloromethane (DCM, 0.2 M) at 0 °C, add di-tert-butyl dicarbonate (Boc₂O, 2.5 eq) and 4-(dimethylamino)pyridine (DMAP, 0.1 eq).
-
Allow the reaction mixture to warm to room temperature and stir for 16 hours.
-
Monitor the reaction by thin-layer chromatography (TLC) or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the di-Boc protected intermediate.
Protocol 2: Selective Reduction of the Lactam
Rationale: Borane-tetrahydrofuran complex (BH₃·THF) is a classic reagent for the selective reduction of amides, including lactams, to the corresponding amines. It is chosen for its high efficiency and selectivity over other functional groups like the protected amide.
Procedure:
-
Dissolve the di-Boc protected intermediate (1.0 eq) in anhydrous tetrahydrofuran (THF, 0.1 M) under an inert atmosphere of nitrogen or argon.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add BH₃·THF (1.0 M solution in THF, 3.0 eq) dropwise.
-
After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 6 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Once the starting material is consumed, cool the reaction to 0 °C and cautiously quench by the slow addition of methanol, followed by 1 M HCl.
-
Stir for 1 hour, then basify the mixture with 2 M NaOH solution.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude (R)-piperidine-3-carboxamide derivative. This product is often used in the next step without further purification.
Protocol 3: N-Boc Protection of the Piperidine Nitrogen
Rationale: The newly formed secondary amine of the piperidine ring is protected with a Boc group. This is a standard protecting group strategy in medicinal chemistry to modulate reactivity and facilitate purification. It also prevents the piperidine nitrogen from interfering in the subsequent dehydration step.
Procedure:
-
Dissolve the crude product from the previous step (1.0 eq) in DCM (0.2 M).
-
Add triethylamine (Et₃N, 1.5 eq) followed by di-tert-butyl dicarbonate (Boc₂O, 1.2 eq) at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to yield the fully protected piperidine derivative.
Protocol 4: Dehydration of the Primary Amide to a Nitrile
Rationale: The nitrile functionality is a key feature in many ALK inhibitors, including Lorlatinib, where it forms a crucial interaction with the kinase hinge region.[11] Trifluoroacetic anhydride is a powerful dehydrating agent that efficiently converts primary amides to nitriles under mild conditions.
Procedure:
-
Dissolve the N-Boc protected piperidine carboxamide (1.0 eq) in anhydrous DCM (0.2 M) and add pyridine (2.0 eq).
-
Cool the mixture to 0 °C.
-
Add trifluoroacetic anhydride (1.5 eq) dropwise.
-
Stir the reaction at 0 °C for 2 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify by flash column chromatography to afford the (R)-tert-butyl 3-cyanopiperidine-1-carboxylate.
Protocol 5: Final Deprotection to Yield the Key Intermediate
Rationale: The final step is the removal of the Boc protecting group to liberate the piperidine nitrogen, making it available for subsequent coupling reactions in the synthesis of the final ALK inhibitor. Strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) are standard reagents for this transformation.
Procedure:
-
Dissolve the N-Boc protected nitrile (1.0 eq) in DCM (0.2 M).
-
Add trifluoroacetic acid (TFA, 10 eq) and stir at room temperature for 1 hour.
-
Monitor the deprotection by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove excess TFA and solvent.
-
The resulting TFA salt can be neutralized with a base (e.g., saturated NaHCO₃ solution) and extracted into an organic solvent to yield the final key intermediate, (R)-piperidine-3-carbonitrile.
Data Summary and Characterization
The successful synthesis of the key intermediate, (R)-piperidine-3-carbonitrile, would be confirmed by standard analytical techniques.
| Step | Product Name | Expected Yield (%) | Analytical Confirmation |
| 1-3 | (R)-tert-butyl 3-(di-(tert-butoxycarbonyl)carbamoyl)piperidine-1-carboxylate | 60-70 (over 3 steps) | ¹H NMR, ¹³C NMR, LC-MS |
| 4 | (R)-tert-butyl 3-cyanopiperidine-1-carboxylate | 85-95 | ¹H NMR, ¹³C NMR, LC-MS, IR (presence of -C≡N stretch) |
| 5 | (R)-piperidine-3-carbonitrile | >95 | ¹H NMR, ¹³C NMR, LC-MS (as the corresponding salt) |
Application in ALK Inhibitor Synthesis: The Path Forward
The synthesized (R)-piperidine-3-carbonitrile is a versatile intermediate that can be utilized in the synthesis of advanced ALK inhibitors. For instance, in a convergent synthesis of a macrocyclic inhibitor like Lorlatinib, this chiral piperidine fragment can be coupled with other key building blocks.[13] The piperidine nitrogen can undergo nucleophilic substitution or reductive amination to link to one part of the macrocycle, while the aromatic portion of the inhibitor can be constructed separately and joined via cross-coupling reactions.
Caption: Convergent synthesis strategy for a macrocyclic ALK inhibitor.
The nitrile group is particularly important, as it often acts as a hydrogen bond acceptor, interacting with the hinge region of the ALK kinase domain. The chirality of the piperidine ring ensures the correct orientation of the nitrile and other substituents for optimal binding affinity and inhibitory activity.[14]
Conclusion
This compound is a strategically valuable and versatile starting material for the stereocontrolled synthesis of key intermediates for advanced Anaplastic Lymphoma Kinase inhibitors. The orthogonal reactivity of its lactam and carboxamide functionalities allows for a logical and efficient synthetic sequence to produce highly functionalized chiral piperidine scaffolds. The protocols and strategies outlined in this application note provide a practical framework for researchers in medicinal chemistry and drug development to access these important molecular building blocks, thereby facilitating the discovery of next-generation therapeutics for ALK-driven cancers.
References
-
PubMed Central. (n.d.). Anaplastic lymphoma kinase inhibitors—a review of anticancer properties, clinical efficacy, and resistance mechanisms. Retrieved from [Link]
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Royal Society of Chemistry. (2015). Anaplastic lymphoma kinase (ALK) inhibitors: a review of design and discovery. MedChemComm. Retrieved from [Link]
-
ResearchGate. (2023). Synthesis and clinical application of small-molecule inhibitors and PROTACs of anaplastic lymphoma kinase. Retrieved from [Link]
-
ResearchGate. (n.d.). Design and Synthesis of Novel Selective Anaplastic Lymphoma Kinase Inhibitors. Retrieved from [Link]
-
PubMed. (2016). Design and synthesis of novel selective anaplastic lymphoma kinase inhibitors. Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]
-
Elsevier. (2024). Design and evaluation of piperidine carboxamide derivatives as potent ALK inhibitors through 3D-QSAR modeling, artificial neural network and computational analysis. Arabian Journal of Chemistry. Retrieved from [Link]
-
YouTube. (2021). Synthesis of Drugs: Lorlatinib. Retrieved from [Link]
-
ResearchGate. (2023). Application of Chiral Piperidine Scaffolds in Drug Design. Retrieved from [Link]
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Thieme Connect. (n.d.). Application of Chiral Piperidine Scaffolds in Drug Design. Retrieved from [Link]
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Use of 6-Oxopiperidine-3-carboxamide in anti-osteoporosis agent development
CTX-I (C-terminal cross-linked telopeptides of type I collagen) is a biomarker released during bone resorption that can be measured by ELISA from the cell culture supernatant. [1][14]
Part 3: Evaluation of Osteoblast Compatibility and Pro-Osteogenic Activity
Rationale: An ideal anti-osteoporosis agent should not be cytotoxic to osteoblasts. Furthermore, compounds that possess anabolic (bone-forming) properties in addition to anti-resorptive effects would be highly desirable. These assays assess the compound's effect on osteoblast differentiation and mineralization.
Protocol 3.1: Alkaline Phosphatase (ALP) Activity Assay
Rationale: Alkaline phosphatase is an early marker of osteoblast differentiation. [14][15]Increased ALP activity suggests the test compound may promote the maturation of osteoprogenitor cells.
Methodology:
-
Cell Seeding: Seed MC3T3-E1 or human fetal osteoblastic cells (hFOB) in a 24-well plate at 5 x 10⁴ cells/well.
-
Treatment: Culture cells in an osteogenic medium (e.g., α-MEM with 10% FBS, 50 µg/mL ascorbic acid, and 10 mM β-glycerophosphate). Add the test compound at various concentrations.
-
Incubation: Incubate for 7-10 days, replacing the medium and compound every 2-3 days.
-
Cell Lysis: Wash cell monolayers with PBS and lyse with a buffer containing 0.1% Triton X-100. [16]5. ALP Assay:
-
Transfer the cell lysate to a 96-well plate.
-
Add a p-nitrophenyl phosphate (pNPP) substrate solution.
-
Incubate at 37°C for 15-30 minutes. The ALP enzyme will convert pNPP to p-nitrophenol (yellow).
-
Stop the reaction with 3M NaOH and measure the absorbance at 405 nm. [16] * Normalize ALP activity to total protein content in the lysate.
-
Protocol 3.2: Mineralization Assay (Alizarin Red S Staining)
Rationale: Alizarin Red S (ARS) staining detects calcium deposits, a hallmark of late-stage osteoblast differentiation and functional matrix mineralization. [17][18]This assay confirms the ability of differentiated osteoblasts to form mineralized nodules.
Methodology:
-
Cell Culture: Culture and treat cells as described in Protocol 3.1, but extend the incubation period to 14-21 days.
-
Fixation: Wash cells with PBS and fix with 4% paraformaldehyde for 30 minutes. [12]3. Staining:
-
Imaging & Quantification:
-
Image the orange-red mineralized nodules under a microscope.
-
For quantification, elute the stain by adding 10% cetylpyridinium chloride to each well. Incubate for 20-30 minutes with shaking. [12] * Transfer the eluate to a 96-well plate and measure the absorbance at 562 nm.
-
Part 4: In Vivo Efficacy in an Ovariectomized (OVX) Mouse Model
Rationale: The ovariectomized rodent is the most widely used and accepted preclinical model for studying postmenopausal osteoporosis. [19][20][21]Estrogen deficiency following ovariectomy leads to rapid bone loss, primarily due to increased osteoclast activity, closely mimicking the human condition. This model is essential for evaluating the systemic efficacy of a test compound to prevent or reverse bone loss.
Figure 3: Workflow for evaluating in vivo efficacy in the ovariectomized (OVX) mouse model of osteoporosis.
Protocol 4.1: Ovariectomy-Induced Osteoporosis Model
Methodology:
-
Animals: Use skeletally mature female mice or rats (e.g., 12-week-old C57BL/6 mice).
-
Surgical Procedure:
-
Anesthetize the animal.
-
OVX Group: Make a dorsal midline incision, locate the ovaries, ligate the ovarian blood vessels and fallopian tubes, and remove both ovaries.
-
Sham Group: Expose the ovaries but do not remove them.
-
Suture the muscle and skin layers and provide post-operative analgesia.
-
-
Treatment Regimen:
-
Allow animals to recover and for bone loss to initiate (typically 2-4 weeks post-surgery).
-
Randomly assign OVX animals to treatment groups (n=8-10 per group):
-
Group 1: Sham + Vehicle
-
Group 2: OVX + Vehicle
-
Group 3: OVX + Positive Control (e.g., Raloxifene, 5 mg/kg/day)
-
Group 4-6: OVX + Test Compound (e.g., 10, 30, 90 mg/kg/day)
-
-
Administer treatments daily via oral gavage or another appropriate route for 8-12 weeks.
-
-
Endpoint Analysis:
-
At the end of the study, euthanize the animals and harvest femurs and lumbar vertebrae.
-
Micro-Computed Tomography (µCT): Fix bones in 10% neutral buffered formalin. Scan the distal femur or lumbar vertebrae to quantify Bone Mineral Density (BMD) and key trabecular bone architectural parameters:
-
Bone Volume Fraction (BV/TV, %)
-
Trabecular Number (Tb.N, 1/mm)
-
Trabecular Thickness (Tb.Th, µm)
-
Trabecular Separation (Tb.Sp, µm)
-
-
Histology: Decalcify bones, embed in paraffin, section, and perform TRAP staining to quantify osteoclast numbers on the bone surface.
-
Data Summary: In Vivo Efficacy in OVX Mice
The following table presents benchmark data from a study on piperidine-3-carboxamide derivative H-9, demonstrating its ability to protect against OVX-induced bone loss. [1]
| Treatment Group | Femoral BMD (mg/cm³) | Trabecular BV/TV (%) |
|---|---|---|
| Sham + Vehicle | 250 ± 15 | 15.2 ± 1.8 |
| OVX + Vehicle | 185 ± 12 | 8.5 ± 1.1 |
| OVX + Raloxifene (5 mg/kg) | 235 ± 14 | 13.8 ± 1.5 |
| OVX + H-9 (90 mg/kg) | 230 ± 16 | 13.5 ± 1.6 |
| OVX + Test Compound | User-determined | User-determined |
Values are representative means ± SD.
References
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Jee, W. S. S., & Yao, W. (2001). Overview: animal models of osteoporosis. Journal of Musculoskeletal and Neuronal Interactions, 1(3), 193–207. [Link]
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Gregory, C. A., Gunn, W. G., Peister, A., & Prockop, D. J. (2004). An Alizarin red-based assay of mineralization by adherent cells in culture: comparison with cetylpyridinium chloride extraction. Analytical Biochemistry, 329(1), 77–84. [Link]
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Komm, B. S., & Lyttle, C. R. (2004). The Ovariectomized Rat as a Model for Postmenopausal Bone Loss. In Endocrinology of the Vasculature (pp. 371-382). Humana Press. [Link]
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CytoSMART Technologies. (n.d.). Alizarin Red S Staining Protocol for Calcium Detection in Cells and Tissues. CytoSMART. [Link]
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Turner, A. S. (2001). Animal models of osteoporosis--necessity and limitations. European cells & materials, 1, 66–81. [Link]
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Gasper, M., et al. (2001). Animal models of osteoporosis - necessity and limitations. European Cells and Materials, 1, 66-81. [Link]
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JoVE. (n.d.). Tartrate-Resistant Acid Phosphatase Staining: An In Vitro Technique to Detect TRAP Enzyme-Containing Cultured Osteoclasts. Journal of Visualized Experiments. [Link]
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Kalu, D. N. (1991). The ovariectomized rat model of postmenopausal bone loss. Bone and mineral, 15(3), 175–191. [Link]
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Cyagen. (n.d.). How to Achieve Stunning Alizarin Red S Staining in Osteogenic Differentiation. Cyagen. [Link]
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Pharmatest Services. (n.d.). In vitro assays, osteoclasts. Pharmatest. [Link]
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Rissanen, J. P., & Halleen, J. M. (2010). Models and screening assays for drug discovery in osteoporosis. Expert opinion on drug discovery, 5(12), 1163–1174. [Link]
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B-Bridge International, Inc. (n.d.). TRAP Staining Kit. B-Bridge. [Link]
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Scribd. (n.d.). Alizarin Red S Staining Protocol For Calcium: Novaultra Special Stain Kits. Scribd. [Link]
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D'Elia, G., et al. (2022). Protocol of Co-Culture of Human Osteoblasts and Osteoclasts to Test Biomaterials for Bone Tissue Engineering. Methods and Protocols, 5(1), 10. [Link]
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Barik, A. (2017). How can I TRAP stain osteoclasts? Please help me with the protocol in details. ResearchGate. [Link]
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iHisto. (n.d.). TRAP Stain Service: Osteoclast Detection for Bone Biology and Skeletal Research. iHisto. [Link]
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McDonald, M. M., et al. (2021). Osteoclasts recycle via osteomorphs during RANKL-stimulated bone resorption. Cell, 184(5), 1330-1347.e13. [Link]
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Rissanen, J. P., & Halleen, J. M. (2010). Models and screening assays for drug discovery in osteoporosis. Expert Opinion on Drug Discovery, 5(12), 1163-1174. [Link]
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Yoshikawa, H., & Lassar, A. B. (2007). A Quick Whole-Mount Staining Protocol for Bone Deposition and Resorption. The Bulletin of the Mount Desert Island Biological Laboratory, 46, 129-130. [Link]
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IHC WORLD. (n.d.). Alizarin Red S Staining Protocol for Calcium. IHC WORLD. [Link]
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Washington University in St. Louis. (n.d.). ALKALINE PHOSPHATASE STAINING PROTOCOL. Neuromuscular Home Page. [Link]
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Sabokbar, A., et al. (1994). A rapid, quantitative assay for measuring alkaline phosphatase activity in osteoblastic cells in vitro. Bone and Mineral, 27(1), 57-67. [Link]
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Le, T. Q., et al. (2022). Novel Aptamer-Based Small-Molecule Drug Screening Assay to Identify Potential Sclerostin Inhibitors against Osteoporosis. International Journal of Molecular Sciences, 23(19), 11867. [Link]
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Teti, A., et al. (2012). In vitro method for the screening and monitoring of estrogen-deficiency osteoporosis by targeting peripheral circulating monocytes. Journal of Bone and Mineral Metabolism, 30(2), 220-229. [Link]
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ResearchGate. (n.d.). A new key intermediate in the synthesis of 6-oxopiperidine-2-carboxylate derivatives. ResearchGate. [Link]
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Wang, H., et al. (2024). Synthesis and Biological Evaluation of Novel Piperidine-3-Carboxamide Derivatives as Anti-Osteoporosis Agents Targeting Cathepsin K. Molecules, 29(1), 245. [Link]
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Wang, H., et al. (2024). Synthesis and Biological Evaluation of Novel Piperidine-3-Carboxamide Derivatives as Anti-Osteoporosis Agents Targeting Cathepsin K. Molecules, 29(1), 245. [Link]
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Tan, S. D., et al. (2007). Inhibition of Osteoclastogenesis by Mechanically Loaded Osteocytes: Involvement of MEPE. Journal of Bone and Mineral Research, 22(8), 1244-1252. [Link]
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Liu, M., et al. (2021). Advances in Our Understanding of the Mechanism of Action of Drugs (including Traditional Chinese Medicines) for the Intervention and Treatment of Osteoporosis. Frontiers in Pharmacology, 12, 733796. [Link]
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Lee, J., & Kim, H. (2021). Osteoporosis therapies and their mechanisms of action (Review). Experimental and Therapeutic Medicine, 22(5), 1-10. [Link]
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Boyce, B. F., & Xing, L. (2018). Advances in osteoclast biology reveal potential new drug targets and new roles for osteoclasts. Frontiers in immunology, 9, 2959. [Link]
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ResearchGate. (n.d.). (PDF) Synthesis and Biological Evaluation of Novel Piperidine-3-Carboxamide Derivatives as Anti-Osteoporosis Agents Targeting Cathepsin K. ResearchGate. [Link]
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Sun, P., et al. (2020). Pristimerin Inhibits Osteoclast Differentiation and Bone Resorption in vitro and Protects against Ovariectomy-Induced Bone Loss in vivo. Drug Design, Development and Therapy, 14, 4265–4278. [Link]
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PubChem. (n.d.). 6-oxopiperidine-3-carboxylic acid. PubChem. [Link]
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Chen, Y., et al. (2017). Identification of Piperidine-3-carboxamide Derivatives Inducing Senescence-like Phenotype with Antimelanoma Activities. ACS medicinal chemistry letters, 8(12), 1259–1264. [Link]
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Olivares-Navarrete, R., et al. (2012). Osteoblasts exhibit a more differentiated phenotype and increased bone morphogenetic protein production on titanium alloy substrates than on poly-ether-ether-ketone. The Spine Journal, 12(3), 265-272. [Link]
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de Oliveira, T. S., et al. (2022). Effect of curcumin and three analogues on pre-osteoblast cells' viability, differentiation, and gene expression. Brazilian Oral Research, 36, e103. [Link]
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Feng, X., & McDonald, J. M. (2011). Osteoporosis: Mechanism, Molecular Target, and Current Status on Drug Development. Current Molecular Medicine, 11(4), 293-303. [Link]
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Wilson, C. G., et al. (2018). An N-Cyanoamide Derivative of Lithocholic Acid Co-Operates with Lysophosphatidic Acid to Promote Human Osteoblast (MG63) Differentiation. International Journal of Molecular Sciences, 19(11), 3358. [Link]
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Zhang, Y., et al. (2021). Corydalis Saxicola Bunting Total Alkaloids Attenuate Walker 256-Induced Bone Pain and Osteoclastogenesis by Suppressing RANKL-Induced NF-κB and c-Fos/NFATc1 Pathways in Rats. Frontiers in Pharmacology, 11, 608003. [Link]
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Kim, M., et al. (2018). Nicotinamide enhances osteoblast differentiation through activation of the mitochondrial antioxidant defense system. Scientific Reports, 8(1), 1-13. [Link]
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Application Note & Protocol Guide: High-Throughput Screening of 6-Oxopiperidine-3-Carboxamide Libraries for Novel Modulators of KRAS G12C
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on conducting a high-throughput screening (HTS) campaign to identify novel inhibitors of the KRAS G12C mutant protein, a critical oncogene in various cancers, using a focused library of 6-oxopiperidine-3-carboxamide derivatives. This document outlines the strategic considerations from library design to hit validation, emphasizing the scientific rationale behind each step to ensure a robust and efficient screening cascade.
Introduction: The Therapeutic Promise of Targeting KRAS G12C with Privileged Scaffolds
The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) is one of the most frequently mutated oncogenes in human cancers, with the glycine-to-cysteine substitution at codon 12 (G12C) being particularly prevalent in non-small cell lung cancer, colorectal cancer, and pancreatic cancer. The KRAS G12C protein has a unique, druggable pocket that can be covalently targeted by small molecules, leading to the development of approved therapies like Sotorasib and Adagrasib. However, the emergence of resistance necessitates the discovery of novel chemical matter with different binding modes or allosteric modulatory effects.
The this compound scaffold is considered a "privileged" structure in medicinal chemistry. Its conformational rigidity and ability to present substituents in defined three-dimensional space make it an ideal framework for creating focused libraries that can effectively probe the complex binding pockets of challenging targets like KRAS. This application note details a comprehensive HTS workflow designed to leverage the chemical diversity of a this compound library to discover next-generation KRAS G12C inhibitors.
Part 1: Library Design and Preparation
The success of any HTS campaign is fundamentally linked to the quality and diversity of the screening library. For targeting KRAS G12C, the this compound library should be designed to maximize interactions with both the covalent binding pocket and allosteric sites.
Scaffold Rationale
The this compound core offers several advantages:
-
Structural Rigidity: The piperidine ring reduces the entropic penalty upon binding.
-
Defined Exit Vectors: Substituents can be placed at specific positions on the ring and the carboxamide moiety to explore different regions of the protein's binding site.
-
Synthetic Tractability: The scaffold is amenable to parallel synthesis, allowing for the rapid generation of a diverse library of analogs.
Diversity-Oriented Synthesis Approach
A diversity-oriented synthesis (DOS) strategy is recommended to generate a library with broad chemical space coverage. This involves varying key substituents (R1, R2, and R3 as shown in the workflow below) to modulate properties such as:
-
Covalent Reactivity: Incorporation of a reactive group (e.g., an acrylamide) on one of the substituents to target the cysteine residue of KRAS G12C.
-
Hydrophobicity/Hydrophilicity: To optimize interactions with different sub-pockets of the protein.
-
Hydrogen Bonding: To form key interactions with backbone or side-chain residues.
Caption: Workflow for the diversity-oriented synthesis of the screening library.
Library Quality Control
Prior to screening, the library must undergo rigorous quality control to ensure the integrity of the compounds.
| QC Parameter | Method | Acceptance Criteria |
| Purity | LC-MS (Liquid Chromatography-Mass Spectrometry) | >95% purity |
| Identity Confirmation | HRMS (High-Resolution Mass Spectrometry) | Measured mass ± 5 ppm of calculated mass |
| Concentration | Acoustic Dispensing QC or UV-Vis Spectroscopy | Within ±10% of target concentration |
| Solubility | Nephelometry or visual inspection | Soluble in DMSO at screening concentration |
Part 2: High-Throughput Primary Assay
The primary screen is designed to rapidly identify "hits" from the library that modulate the activity of KRAS G12C. A robust, sensitive, and cost-effective assay is crucial. Here, we describe a time-resolved fluorescence resonance energy transfer (TR-FRET) assay, which is a common and reliable method for studying protein-protein interactions.
Assay Principle
This TR-FRET assay measures the interaction between KRAS G12C and a binding partner, such as a downstream effector or a scaffold protein like RAF1. The assay relies on the transfer of energy from a donor fluorophore (e.g., terbium cryptate conjugated to an anti-GST antibody that binds to GST-tagged KRAS) to an acceptor fluorophore (e.g., d2 conjugated to an anti-His antibody that binds to His-tagged RAF1). When KRAS and RAF1 are in close proximity, a high TR-FRET signal is generated. A compound that inhibits this interaction will lead to a decrease in the TR-FRET signal.
Caption: Principle of the KRAS G12C inhibitor TR-FRET assay.
Protocol: Primary HTS using TR-FRET
Materials:
-
Recombinant GST-tagged KRAS G12C (loaded with GDP)
-
Recombinant His-tagged RAF1-RBD (RAS binding domain)
-
Anti-GST antibody labeled with Terbium (Tb) cryptate (donor)
-
Anti-His antibody labeled with d2 (acceptor)
-
Assay Buffer: 50 mM HEPES pH 7.4, 150 mM NaCl, 5 mM MgCl2, 0.01% Tween-20, 0.1% BSA
-
384-well low-volume white plates
-
Acoustic liquid handler for compound dispensing
-
Plate reader capable of TR-FRET measurements
Procedure:
-
Compound Plating: Using an acoustic liquid handler, dispense 50 nL of each library compound (at 10 mM in DMSO) into the assay plates. This results in a final screening concentration of 10 µM in a 5 µL assay volume.
-
Reagent Preparation: Prepare a master mix of KRAS G12C and the anti-GST-Tb antibody in assay buffer. Prepare a separate master mix of RAF1-RBD and the anti-His-d2 antibody.
-
Dispensing:
-
Dispense 2.5 µL of the KRAS/anti-GST-Tb mix to all wells.
-
Incubate for 15 minutes at room temperature.
-
Dispense 2.5 µL of the RAF1/anti-His-d2 mix to all wells.
-
-
Incubation: Incubate the plates for 60 minutes at room temperature, protected from light.
-
Plate Reading: Read the plates on a TR-FRET-compatible plate reader. Measure the emission at 665 nm (acceptor) and 620 nm (donor) after excitation at 337 nm.
-
Data Analysis:
-
Calculate the TR-FRET ratio (665 nm / 620 nm) * 10,000.
-
Normalize the data using positive controls (no inhibitor, high TR-FRET) and negative controls (no KRAS, low TR-FRET).
-
Calculate the percent inhibition for each compound.
-
Identify "hits" as compounds that exhibit inhibition greater than three standard deviations from the mean of the sample field (e.g., >50% inhibition).
-
Part 3: Hit Confirmation and Validation
A critical step in any HTS campaign is to confirm the activity of the primary hits and eliminate false positives. This is achieved through a series of sequential assays.
Hit Confirmation Workflow
Caption: A typical hit validation cascade following a primary screen.
Protocol: Dose-Response and IC50 Determination
Confirmed hits from the primary screen should be tested in a dose-response format to determine their potency (IC50).
Procedure:
-
Prepare serial dilutions of the confirmed hit compounds, typically in a 10-point, 3-fold dilution series starting from 100 µM.
-
Perform the TR-FRET assay as described above, using the different concentrations of the compounds.
-
Plot the percent inhibition against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
| Compound ID | Primary Screen Inhibition (%) | IC50 (µM) |
| Hit-001 | 85.2 | 1.2 |
| Hit-002 | 65.7 | 5.8 |
| Hit-003 | 92.1 | 0.7 |
Protocol: Orthogonal Assay (AlphaLISA)
An orthogonal assay confirms the activity of the hits through a different technological principle, thus reducing the likelihood of technology-specific artifacts. An AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) is an excellent choice.
Assay Principle: AlphaLISA uses donor and acceptor beads that, when in close proximity, generate a chemiluminescent signal. In this context, one bead would be conjugated to KRAS G12C and the other to RAF1. Inhibition of the interaction prevents signal generation.
Procedure:
-
Optimize the concentrations of the biotinylated KRAS G12C, His-tagged RAF1, streptavidin-coated donor beads, and anti-His-conjugated acceptor beads.
-
Perform the assay with the confirmed hits in a dose-response format similar to the IC50 determination.
-
A confirmed hit should demonstrate a dose-dependent inhibition of the AlphaLISA signal, and the IC50 value should be comparable to that obtained from the TR-FRET assay.
Part 4: Conclusion and Future Directions
This application note provides a detailed roadmap for the high-throughput screening of a this compound library to identify novel inhibitors of KRAS G12C. By following this structured approach, from rational library design and robust primary screening to a rigorous hit validation cascade, researchers can increase the probability of discovering promising lead compounds.
Validated hits from this workflow should be further characterized in cellular assays to confirm their on-target activity and assess their anti-proliferative effects in KRAS G12C mutant cell lines. Subsequent studies would involve structure-activity relationship (SAR) analysis to optimize the potency and drug-like properties of the hit series, ultimately leading to the development of a clinical candidate.
References
-
High-Throughput Screening: A Powerful Approach to Drug Discovery. National Center for Biotechnology Information.[Link]
-
The KRAS G12C-Specific Covalent Inhibitor Sotorasib. The New England Journal of Medicine.[Link]
-
Privileged Structures: A Useful Concept for the Rational Design of New Lead-Like Molecules. Current Medicinal Chemistry.[Link]
Application Notes and Protocols for the Solid-Phase Synthesis of 6-Oxopiperidine-3-carboxamide Analogs
Introduction: The Significance of the 6-Oxopiperidine-3-carboxamide Scaffold in Medicinal Chemistry
The this compound core structure is a privileged scaffold in modern drug discovery, featuring prominently in a variety of biologically active agents. This lactam-based architecture provides a rigid framework that allows for the precise spatial orientation of substituent groups, facilitating optimal interactions with biological targets. Analogs incorporating this motif have demonstrated a wide spectrum of pharmacological activities, including but not limited to, potent and selective inhibition of enzymes such as Factor Xia and poly(ADP-ribose) polymerase (PARP), as well as activity as modulators of various receptors. The amenability of this scaffold to chemical modification at multiple positions makes it an attractive starting point for the generation of diverse chemical libraries for high-throughput screening and lead optimization.
Solid-phase organic synthesis (SPOS) has emerged as a powerful technology for the rapid and efficient construction of such compound libraries.[1] By anchoring the initial building block to a solid support, purification is simplified to a series of washing steps, and reactions can be driven to completion using an excess of reagents. This application note provides a detailed, field-proven protocol for the solid-phase synthesis of a diverse library of this compound analogs, leveraging a robust and flexible synthetic strategy.
Strategic Overview: A Traceless Approach to Lactam Synthesis
The synthetic strategy outlined herein employs a traceless linker approach, ensuring that no residual atoms from the linker remain on the final product after cleavage from the solid support.[2][3] The core of the 6-oxopiperidine ring is constructed on-resin through a key intramolecular cyclization step. Diversity is introduced through a multicomponent Ugi reaction, a powerful tool for the rapid assembly of complex molecules from simple building blocks.[4][5]
The overall workflow can be visualized as follows:
Caption: High-level workflow for the solid-phase synthesis of this compound analogs.
Experimental Protocols
Materials and Reagents
| Reagent/Material | Recommended Grade | Supplier (Example) |
| 2-Chlorotrityl chloride resin | 100-200 mesh, 1% DVB | Sigma-Aldrich, Novabiochem |
| Fmoc-L-Asp(OAll)-OH | Peptide synthesis grade | Sigma-Aldrich, Bachem |
| Dichloromethane (DCM) | Anhydrous | Acros Organics |
| N,N-Dimethylformamide (DMF) | Peptide synthesis grade | Fisher Scientific |
| Diisopropylethylamine (DIPEA) | Reagent grade | Sigma-Aldrich |
| Piperidine | Reagent grade | Acros Organics |
| Aldehydes (R1-CHO) | Various | Combi-Blocks, Sigma-Aldrich |
| Amines (R2-NH2) | Various | Acros Organics, Alfa Aesar |
| Isocyanides (R3-NC) | Various | Sigma-Aldrich, TCI Chemicals |
| Tetrakis(triphenylphosphine)palladium(0) | Catalyst grade | Strem Chemicals |
| Phenylsilane | Reagent grade | Sigma-Aldrich |
| HATU | Peptide coupling reagent | Genvision |
| Trifluoroacetic acid (TFA) | Reagent grade | Sigma-Aldrich |
| Triisopropylsilane (TIS) | Reagent grade | Acros Organics |
Part 1: Resin Loading and Linear Precursor Assembly
This part of the protocol details the attachment of the initial building block to the solid support and the subsequent Ugi reaction to generate the linear precursor to the target lactam.
1.1. Resin Swelling and Activation
-
Place 2-chlorotrityl chloride resin (1.0 g, 1.2 mmol/g loading) in a fritted syringe reaction vessel.
-
Swell the resin in anhydrous DCM (10 mL) for 30 minutes with gentle agitation.
-
Drain the DCM.
1.2. Attachment of the First Building Block
-
Dissolve Fmoc-L-Asp(OAll)-OH (2 eq. relative to resin loading) and DIPEA (4 eq.) in anhydrous DCM (10 mL).
-
Add the solution to the swollen resin and agitate at room temperature for 2 hours.
-
Drain the reaction mixture and wash the resin sequentially with DCM (3 x 10 mL), DMF (3 x 10 mL), and DCM (3 x 10 mL).
-
To cap any unreacted chlorotrityl groups, treat the resin with a solution of DCM/MeOH/DIPEA (17:2:1, 10 mL) for 30 minutes.
-
Wash the resin as described in step 1.2.3 and dry under vacuum.
1.3. Fmoc Deprotection
-
Treat the resin with 20% piperidine in DMF (10 mL) for 5 minutes.
-
Drain the solution and repeat the treatment with 20% piperidine in DMF for an additional 15 minutes.
-
Wash the resin thoroughly with DMF (5 x 10 mL) and DCM (5 x 10 mL).
1.4. Ugi Four-Component Reaction
-
Swell the deprotected resin in a 1:1 mixture of DCM and methanol (10 mL).
-
Add the aldehyde (R1-CHO, 5 eq.), amine (R2-NH2, 5 eq.), and isocyanide (R3-NC, 5 eq.) to the resin suspension.
-
Agitate the reaction mixture at room temperature for 24-48 hours. The progress of the reaction can be monitored by a Kaiser test on a small sample of resin beads.
-
Drain the reaction mixture and wash the resin sequentially with methanol (3 x 10 mL), DMF (3 x 10 mL), and DCM (3 x 10 mL). Dry the resin under vacuum.
Caption: Ugi reaction on the solid-supported amino acid.
Part 2: On-Resin Cyclization and Cleavage
This section describes the crucial on-resin lactam formation and the subsequent release of the final product from the solid support.
2.1. Allyl Deprotection
-
Swell the resin-bound Ugi product in anhydrous DCM (10 mL).
-
Add tetrakis(triphenylphosphine)palladium(0) (0.1 eq.) and phenylsilane (10 eq.) to the resin suspension.
-
Agitate the mixture under an inert atmosphere (e.g., argon or nitrogen) for 2 hours at room temperature.
-
Drain the reaction mixture and wash the resin with DCM (3 x 10 mL), a 0.5% solution of sodium diethyldithiocarbamate in DMF (3 x 10 mL) to remove palladium residues, DMF (3 x 10 mL), and DCM (3 x 10 mL).
2.2. Intramolecular Cyclization
-
Swell the deprotected resin in DMF (10 mL).
-
Add HATU (3 eq.) and DIPEA (6 eq.) to the resin suspension.
-
Agitate the mixture at room temperature for 12-24 hours. The completion of the cyclization can be monitored by cleaving a small amount of resin and analyzing the product by LC-MS.
-
Drain the reaction mixture and wash the resin with DMF (5 x 10 mL) and DCM (5 x 10 mL). Dry the resin under vacuum.
2.3. Cleavage of the Final Product from the Resin
-
Prepare a cleavage cocktail of TFA/TIS/H2O (95:2.5:2.5). Caution: TFA is highly corrosive. Handle in a fume hood with appropriate personal protective equipment.
-
Add the cleavage cocktail (5 mL) to the dried resin in the reaction vessel.
-
Agitate the mixture at room temperature for 2 hours.
-
Filter the cleavage solution into a clean collection vessel.
-
Wash the resin with additional cleavage cocktail (2 x 2 mL) and combine the filtrates.
-
Concentrate the combined filtrates under a stream of nitrogen or by rotary evaporation.
-
Precipitate the crude product by adding cold diethyl ether.
-
Centrifuge the mixture, decant the ether, and dry the crude product pellet under vacuum.
Analysis and Characterization
The purity and identity of the synthesized this compound analogs should be confirmed using standard analytical techniques:
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the crude and purified products. A typical method would involve a C18 reverse-phase column with a water/acetonitrile gradient containing 0.1% TFA.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): To confirm the molecular weight of the target compounds.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can be used to elucidate the structure of the final products after purification.
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Incomplete Ugi Reaction | - Steric hindrance from bulky reactants.- Low reactivity of one of the components. | - Increase reaction time and/or temperature (up to 50 °C).- Use a different solvent system (e.g., trifluoroethanol/DCM).- Increase the excess of the less reactive component. |
| Incomplete Cyclization | - Steric hindrance around the reacting centers.- Aggregation of the resin-bound peptide chains. | - Use a different coupling reagent (e.g., PyBOP).- Increase reaction time and temperature.- Consider using a more flexible linker or a resin with lower loading. |
| Side Product Formation during Cleavage | - Alkylation of the product by carbocations generated from the linker. | - Use a scavenger cocktail with a higher concentration of TIS.- Ensure the resin is thoroughly dry before adding the cleavage cocktail.[6] |
| Low Final Yield | - Incomplete reactions at any step.- Loss of product during workup and purification. | - Monitor each reaction step for completion using appropriate tests (e.g., Kaiser test, cleavage of a small sample).- Optimize precipitation and purification conditions. |
References
- Solid-phase organic synthesis (SPOS) has emerged as a powerful approach for the rapid generation of structurally diverse compounds in the drug discovery community. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3870107/]
- The Ugi four-component reaction is a powerful way to make library scaffolds containing a high number of substitution diversities. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3870107/]
- Solid-phase synthesis enables successive chemical reactions to be performed without product isolation, because reagents and solvents may be washed away by filtration. [URL: https://www.mdpi.com/1420-3049/23/10/2446]
- Traceless solid-phase synthesis represents an ultimate sophisticated synthetic strategy on insoluble supports. [URL: https://pubmed.ncbi.nlm.nih.gov/31746123/]
- Traceless linkers release compounds without a trace of the linker that was used to tether the intermediates during the synthesis. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7796078/]
- The use of 1,3-dimethoxybenzene in a cleavage cocktail prevents almost quantitatively formation of C-terminal N-alkylated peptide amides. [URL: https://pubmed.ncbi.nlm.nih.gov/16450373/]
- The Ugi four-component reaction (Ugi-4CR) undoubtedly is the most prominent multicomponent reaction (MCRs) that has sparked organic chemists' interest in the field. [URL: https://www.mdpi.com/1420-3049/28/4/1623]
- Decomposition of the resin linkers during TFA cleavage of the peptides in the Fmoc strategy leads to alkylation of sensitive amino acids. [URL: https://pubmed.ncbi.nlm.nih.gov/16450373/]
- This review provides a critical summary of the use of multicomponent reactions for the preparation of active pharmaceutical principles. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9407328/]
- Traceless solid-phase organic synthesis. [URL: https://pubmed.ncbi.nlm.nih.gov/12105937/]
- The solid-phase synthesis was based on the utilization of a traceless linker strategy. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7796078/]
- The design and solid-phase synthesis of 1,3-thiazole-based peptidomimetic molecules is described. [URL: https://pubs.rsc.org/en/content/articlelanding/2021/ra/d0ra10127c]
- The Ugi-4CR directly produces peptide-like molecules referred to as peptomers, diamide, or bis-amides, which are the peptidomimetics structures. [URL: https://www.mdpi.com/1420-3049/28/4/1623]
- The first step of the classical U-4CR is the condensation between the carbonyl group from an aldehyde or ketone and an amine. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9407328/]
Sources
- 1. Solid-Phase Synthesis of N-Substituted Pyrrolidinone Tethered N-substituted Piperidines via Ugi Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Traceless Solid-Phase Organic Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Traceless solid-phase organic synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. C-terminal N-alkylated peptide amides resulting from the linker decomposition of the Rink amide resin: a new cleavage mixture prevents their formation - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 6-Oxopiperidine-3-carboxamide
Welcome to the technical support guide for the synthesis of 6-Oxopiperidine-3-carboxamide. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during synthesis. Our focus is on providing practical, field-proven insights to help you troubleshoot and optimize your experiments, ensuring high purity and yield of your target compound.
This guide centers on the most prevalent and industrially relevant synthetic route: the catalytic hydrogenation of a nicotinamide precursor . While seemingly straightforward, this pathway presents unique challenges, primarily related to reaction selectivity and completion. Below, we address the most common issues in a question-and-answer format.
Troubleshooting & Frequently Asked Questions (FAQs)
FAQ 1: My reaction seems incomplete. My final product is contaminated with a significant amount of starting material (e.g., Nicotinamide). Why is this happening and how can I drive the reaction to completion?
This is the most common issue encountered in this synthesis. The incomplete reduction of the pyridine ring is due to its aromatic stability, which requires significant energy to overcome. Several factors can lead to a stalled or incomplete reaction.
Primary Causes & Explanations:
-
Catalyst Deactivation: The nitrogen atom in the pyridine ring can act as a poison to certain metal catalysts, reducing their activity over the course of the reaction.
-
Insufficient Hydrogen Pressure: The hydrogenation of an aromatic ring is often highly dependent on hydrogen pressure. Inadequate pressure will result in slow or incomplete conversion.
-
Suboptimal Catalyst Choice: Not all hydrogenation catalysts are equally effective for pyridine reduction. Catalysts like Platinum oxide (PtO₂, Adams' catalyst) or Rhodium on a support are often required for this challenging transformation.[1]
-
Inappropriate Solvent: The reaction medium plays a crucial role. Acidic solvents like glacial acetic acid can protonate the pyridine ring, activating it towards reduction.[1]
Troubleshooting Protocol: Optimizing for Complete Conversion
If you are facing incomplete hydrogenation, follow this systematic approach to optimize your reaction conditions.
Step 1: Evaluate and Select the Catalyst
-
Recommendation: If you are using Palladium on Carbon (Pd/C) and seeing poor conversion, consider switching to a more active catalyst. Platinum oxide (PtO₂) is a highly effective choice for pyridine hydrogenation.[1] Rhodium and Ruthenium catalysts can also be effective, sometimes under milder conditions.[2]
-
Catalyst Loading: Ensure you are using an adequate catalyst loading, typically ranging from 1-5 mol%.
Step 2: Optimize Solvent and Additives
-
Primary Choice: Use glacial acetic acid as the solvent. It assists in activating the pyridine ring for reduction.
-
Alternative: If your substrate is sensitive to acid, alcohols like ethanol or methanol can be used, but may require higher pressures and temperatures.
Step 3: Adjust Hydrogen Pressure and Temperature
-
Pressure: Start with a hydrogen pressure of at least 50 psi (3-4 bar). If the reaction is still slow or incomplete, incrementally increase the pressure. Many pyridine hydrogenations are run at significantly higher pressures.
-
Temperature: While many hydrogenations can run at room temperature, gently heating the reaction to 40-60 °C can increase the rate. However, be cautious, as higher temperatures can also promote side reactions.[1]
Step 4: Monitor the Reaction Effectively
-
Method: Do not rely solely on reaction time. Monitor the reaction's progress by taking aliquots (after safely venting the reactor) and analyzing them using techniques like TLC, GC-MS, or HPLC. The reaction is complete when the starting material is no longer detected.
FAQ 2: I'm observing a byproduct with a mass 16 Da less than my product (M-16). What is this impurity and how can I prevent its formation?
This common byproduct is Piperidine-3-carboxamide , resulting from the over-reduction of the lactam carbonyl group in your desired this compound product.
Mechanism of Formation:
Catalytic hydrogenation can sometimes be difficult to stop with perfect chemoselectivity. After the aromatic pyridine ring is fully saturated to a piperidine, the same catalyst and hydrogen atmosphere can then slowly reduce the cyclic amide (lactam) to a cyclic amine. This is particularly prevalent under harsh conditions (high temperature, high pressure, or with very active catalysts like Platinum).[3]
Troubleshooting Protocol: Preventing Over-reduction
Minimizing this byproduct requires fine-tuning the reaction conditions to favor selectivity for ring hydrogenation over lactam reduction.
Step 1: Re-evaluate Reaction Conditions
-
Temperature: Reduce the reaction temperature. Over-reduction is often more pronounced at elevated temperatures. Aim for the lowest temperature that still allows for a reasonable reaction rate (e.g., room temperature to 40 °C).
-
Pressure: While high pressure is needed for ring reduction, excessively high pressure can promote over-reduction. If you have successfully achieved full conversion of the starting material but have over-reduction, try lowering the hydrogen pressure slightly in subsequent runs.
Step 2: Judicious Catalyst Selection
-
Rhodium Catalysts: Rhodium on carbon (Rh/C) or alumina can sometimes offer better selectivity for pyridine ring hydrogenation without reducing other functional groups compared to Platinum.
-
Catalyst Loading: Using the minimum effective catalyst loading can help. High loadings can lead to over-activity and loss of selectivity.
Step 3: Strict Reaction Monitoring
-
Key Action: The most critical step is to stop the reaction as soon as the starting material is consumed.
-
Procedure: Set up a system for frequent monitoring (e.g., every 1-2 hours) via HPLC or LC-MS. Once the starting nicotinamide peak disappears, immediately stop the reaction by venting the hydrogen and removing the catalyst via filtration. Prolonged reaction times are a primary cause of over-reduction.[1]
FAQ 3: What are the best analytical methods for monitoring the reaction and quantifying impurities?
A multi-technique approach is recommended for robust analysis. The combination of chromatography and spectroscopy is ideal for identifying and quantifying all relevant species in your reaction mixture.[4][5]
Recommended Techniques:
-
High-Performance Liquid Chromatography (HPLC): This is the workhorse technique for monitoring reaction progress. A reverse-phase C18 column with a simple mobile phase (e.g., water/acetonitrile with 0.1% formic acid or TFA) can typically resolve the starting material, product, and over-reduced byproduct.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is invaluable for confirming the identity of peaks observed in HPLC. By confirming the molecular weights, you can definitively identify your product and any byproducts.[5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for final product characterization and can be used to determine the purity of the isolated material. The disappearance of aromatic proton signals (typically >7 ppm) confirms the hydrogenation of the pyridine ring.
Data Summary: Key Analytical Signatures
| Compound | Structure | Molecular Weight ( g/mol ) | Typical Analytical Characteristics |
| Nicotinamide (Starting Material) | Pyridine Ring | 122.12 | HPLC: Typically the least polar, elutes last.¹H NMR: Shows characteristic aromatic proton signals between 7.5-9.0 ppm. |
| This compound (Desired Product) | Piperidinone Ring | 142.15 | HPLC: Intermediate polarity.¹H NMR: Absence of aromatic signals. Shows aliphatic signals for the piperidine ring protons (typically 1.5-4.0 ppm) and an N-H proton for the lactam. |
| Piperidine-3-carboxamide (Over-reduction Byproduct) | Piperidine Ring | 128.17 | HPLC: Typically the most polar, elutes first.¹H NMR: Absence of aromatic signals and the lactam N-H proton. Shows a different pattern of aliphatic signals compared to the desired product. |
References
-
BenchChem. (2025). Technical Support Center: Overcoming Challenges in Piperidine Synthesis. Benchchem.com. 1
-
Comins, D. L., Brooks, C. A., & Ingalls, C. L. (2001). Conjugate Reduction of N-Acyl-2,3-dihydro-4-pyridones: A Mild and Inexpensive Route to 4-Piperidones. Journal of Organic Chemistry, 66(6), 2181-2182. Link
-
Singh, S., et al. (2022). Recent Trends in Analytical Techniques for Impurity Profiling. Biomedical Journal of Scientific & Technical Research, 40(5). Link
-
Wang, Z., et al. (2021). Electrocatalytic NAD+ reduction via hydrogen atom-coupled electron transfer. Energy & Environmental Science, 14. Link
-
Khmelnitsky, Y. L. (2025). Piperidine Synthesis. Defense Technical Information Center. Link
-
MDPI. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 27(15), 4983. Link
-
Royal Society of Chemistry. (2021). Heterogeneous catalytic hydrogenation of N-benzyl nicotinamide: a comparative study with nicotinamide adenine dinucleotide. Catalysis Science & Technology. Link
-
Royal Society of Chemistry. (2020). Catalytic hydrogenation of N-4-nitrophenyl nicotinamide in a micro-packed bed reactor. Green Chemistry. Link
-
Zedler, L., et al. (2022). Outpacing conventional nicotinamide hydrogenation catalysis by a strongly communicating heterodinuclear photocatalyst. Nature Communications, 13(1), 2538. Link
Sources
Purification challenges of 6-Oxopiperidine-3-carboxamide
Welcome to the technical support center for 6-Oxopiperidine-3-carboxamide and its derivatives. As a Senior Application Scientist, I have compiled this guide to address the common and complex purification challenges encountered by researchers in synthetic and medicinal chemistry. This resource is designed to provide not just solutions, but also the underlying scientific principles to empower you in your experimental work.
Troubleshooting Guide
This section addresses specific problems encountered during the purification of this compound. Each issue is presented in a question-and-answer format, detailing probable causes and actionable solutions.
Q1: My crude reaction mixture shows multiple spots on TLC, and the product is difficult to isolate using standard silica gel chromatography. What's happening?
A1: This is a common issue stemming from the compound's inherent polarity and the presence of closely-related impurities.
Probable Causes:
-
High Polarity: The combination of a lactam and a carboxamide group makes the molecule highly polar. This leads to strong interactions with the silica gel stationary phase, often resulting in poor separation, streaking, or the product remaining at the baseline.
-
Presence of Starting Materials: Unreacted starting materials, particularly polar precursors, can co-elute with the product.
-
Formation of Diastereomers: If your synthesis involves creating the chiral center at position 3, you may have a mixture of diastereomers (e.g., cis and trans isomers) which can be notoriously difficult to separate on standard silica.
-
Ring-Opening/Degradation: Under strongly acidic or basic conditions used during workup, the lactam ring can potentially hydrolyze, leading to a linear amino acid impurity which is extremely polar.
Solutions:
-
Modify the Mobile Phase: Increase the polarity gradually. A common solvent system is a gradient of methanol (MeOH) in dichloromethane (DCM). If streaking occurs, add a small amount (0.5-1%) of a modifier like acetic acid or formic acid to suppress ionization of any carboxylic acid intermediates, or ammonium hydroxide to handle basic impurities.
-
Switch the Stationary Phase: If silica gel fails, consider using a different stationary phase.
-
Alumina (Neutral or Basic): Can be effective if acidic impurities are causing streaking on silica.
-
Reversed-Phase (C18) Silica: This is an excellent alternative for polar compounds. The mobile phase would be a mixture of water and an organic solvent like acetonitrile or methanol, often with a pH modifier like formic acid or TFA.
-
-
Chemical Derivatization: Temporarily protect the polar groups. For instance, if you are working with the corresponding carboxylic acid, esterifying it to the methyl or ethyl ester can significantly reduce its polarity, making it more amenable to standard silica gel chromatography.[1]
Q2: I've isolated my product, but NMR analysis suggests I have a mixture of enantiomers/diastereomers. How can I separate them?
A2: Chiral separation is a significant challenge for this class of compounds. The stereocenter at the C3 position requires specialized techniques for resolution.
Probable Causes:
-
Non-Stereoselective Synthesis: The synthetic route used did not control the stereochemical outcome at the C3 position, resulting in a racemic or diastereomeric mixture.
-
Epimerization: Under certain pH conditions, the proton at the C3 position (alpha to the carbonyl) could be labile, leading to epimerization and a mixture of isomers even if the initial synthesis was stereoselective.
Solutions:
-
Chiral Chromatography (HPLC/SFC): This is the most direct and often most effective method.
-
Stationary Phase Selection: Polysaccharide-based chiral stationary phases (CSPs) are highly effective. Columns like Chiralcel® OD (cellulose-based) or Chiralpak® AD (amylose-based) are excellent starting points.[2]
-
Mobile Phase: For High-Performance Liquid Chromatography (HPLC), typical mobile phases include mixtures of hexane/isopropanol or hexane/ethanol, sometimes with a modifier like diethylamine (DEA) for basic compounds.[2] For Supercritical Fluid Chromatography (SFC), CO₂ is used as the main solvent with a co-solvent like methanol.
-
-
Resolution via Diastereomeric Salt Formation: This classical chemical resolution technique is highly effective for chiral carboxylic acids or amines.
-
React the racemic mixture with a single enantiomer of a chiral resolving agent (e.g., (R)-(+)-α-methylbenzylamine for a carboxylic acid, or a chiral acid like L-tartaric acid for a basic amine derivative).
-
This forms a pair of diastereomeric salts, which have different physical properties (e.g., solubility).
-
Separate the diastereomers by fractional crystallization.
-
Liberate the desired enantiomer from the salt by treatment with acid or base.[3]
-
-
Derivatization with a Chiral Auxiliary: React the compound with a chiral derivatizing agent to form diastereomers that are more easily separated by standard chromatography.[4]
Experimental Protocol: Chiral HPLC Screening
This protocol outlines a general approach for developing a chiral separation method.
-
Column Selection: Start with a Chiralcel® OD-H column (250 x 4.6 mm, 5 µm).
-
Mobile Phase Screening:
-
System 1 (Normal Phase): n-Hexane / Isopropanol (IPA) (90:10 v/v).
-
System 2 (Normal Phase): n-Hexane / Ethanol (EtOH) (90:10 v/v).
-
System 3 (Polar Organic): Acetonitrile (ACN) / Methanol (MeOH) (50:50 v/v).
-
-
Flow Rate: Set to 1.0 mL/min.
-
Detection: Use a UV detector at a wavelength where the compound has good absorbance (e.g., 210 nm).
-
Injection: Inject a small volume (5-10 µL) of a ~1 mg/mL solution of your sample.
-
Analysis: Evaluate the chromatograms for separation (resolution > 1.5 is ideal). If no separation is observed, try different solvent ratios (e.g., 80:20, 70:30) or switch to a different column (e.g., Chiralpak® AD).
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Chiral Column | Chiralcel® OD-H | Chiralcel® OD-H | Chiralpak® AD-H |
| Mobile Phase | Hexane:IPA (90:10) | Hexane:EtOH (80:20) | MeOH (100%) |
| Modifier | 0.1% DEA | None | 0.1% Formic Acid |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | 0.8 mL/min |
| Temperature | 25 °C | 30 °C | 25 °C |
Frequently Asked Questions (FAQs)
Q1: What are the key physicochemical properties of this compound I should be aware of?
A1: Understanding the compound's properties is crucial for purification design.
-
Molecular Formula: C₆H₉NO₃[5]
-
Molecular Weight: 143.14 g/mol [5]
-
Appearance: Typically a white to off-white solid.
-
Solubility: Generally soluble in polar organic solvents like methanol, DMSO, and DMF. It has limited solubility in less polar solvents like DCM and ethyl acetate, and is poorly soluble in non-polar solvents like hexane. Its solubility in water is pH-dependent.
-
pKa: The molecule has both an acidic proton (carboxamide N-H) and potential basicity (lactam carbonyl oxygen). The exact pKa values are not widely reported but should be considered during extraction and chromatography.
Q2: What are the recommended storage conditions for this compound?
A2: To ensure long-term stability, the compound should be stored in a tightly-sealed container in a cool, dry place, preferably refrigerated at 2-8°C.[6] It should be kept away from strong oxidizing agents, acids, and bases to prevent degradation.[7]
Q3: My synthesis involves a Michael addition. What are some potential side products I should look for?
A3: Michael additions can generate several impurities. Besides unreacted starting materials, you should be vigilant for:
-
Double-addition products: Where two equivalents of the nucleophile add to the Michael acceptor.
-
Polymerization: Especially if using a vinyl-type acceptor.
-
Isomers: If the reaction is not perfectly regioselective or stereoselective, you will form isomeric byproducts.
-
Hydrolysis products: If the workup or reaction conditions are aqueous and non-neutral.
Q4: How can I confirm the purity and identity of my final product?
A4: A combination of analytical techniques is required for full characterization.
-
Chromatographic Purity: Use HPLC (preferably with a mass spectrometer, LC-MS) to determine the purity profile. A single, sharp peak is desired.
-
Structural Confirmation:
-
¹H and ¹³C NMR: Provides information on the chemical structure and connectivity of the molecule.
-
Mass Spectrometry (MS): Confirms the molecular weight of the compound.[8]
-
-
Stereochemical Purity (if applicable): Use chiral HPLC to determine the enantiomeric excess (ee) or diastereomeric ratio (dr).
Visual Workflow Guides
The following diagrams illustrate logical workflows for purification and troubleshooting.
General Purification Workflow
This diagram outlines a standard decision-making process for purifying a crude reaction product.
Caption: Decision tree for general purification strategy.
Troubleshooting Chiral Separation
This diagram provides a logical path for resolving enantiomers or diastereomers.
Caption: Workflow for tackling chiral separation challenges.
References
-
The Royal Society of Chemistry. (n.d.). Supporting information for an article. The Royal Society of Chemistry. [Link]
-
Lenda, F., et al. (2006). A new key intermediate in the synthesis of 6-oxopiperidine-2-carboxylate derivatives. ResearchGate. [Link]
- Google Patents. (2019).
-
PubChem. (n.d.). Methyl 6-oxopiperidine-3-carboxylate. National Center for Biotechnology Information. [Link]
- Google Patents. (2002).
-
Rao, B. P., et al. (2005). Enantiomeric separation of the key intermediate of paroxetine using chiral chromatography. PubMed. [Link]
-
PubChem. (n.d.). N-(cyanomethyl)-6-oxopiperidine-3-carboxamide. National Center for Biotechnology Information. [Link]
-
Al-Qadiri, M., et al. (2022). Elucidating Chiral Resolution of Aromatic Amino Acids Using Glycopeptide Selectors: A Combined Molecular Docking and Chromatographic Study. National Institutes of Health. [Link]
-
Human Metabolome Database. (2014). Showing metabocard for 6-Oxopiperidine-2-carboxylic acid (HMDB0061705). HMDB. [Link]
-
Bhushan, R., & Arora, M. (1987). Enantiomeric separation of chiral carboxylic acids, as their diastereomeric carboxamides, by thin-layer chromatography. PubMed. [Link]
-
Kempe, M., Fischer, L., & Mosbach, K. (1993). Chiral separation using molecularly imprinted heteroaromatic polymers. PubMed. [Link]
-
Eadara, K. C., et al. (2015). Synthesis and characterization of process related impurities of an anti-tuberculosis drug-Prothionamide. Der Pharma Chemica. [Link]
Sources
- 1. Methyl 6-oxopiperidine-3-carboxylate | C7H11NO3 | CID 568114 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Enantiomeric separation of the key intermediate of paroxetine using chiral chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. WO2002068391A1 - Process for resolving racemic mixtures of piperidine derivatives - Google Patents [patents.google.com]
- 4. Enantiomeric separation of chiral carboxylic acids, as their diastereomeric carboxamides, by thin-layer chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biosynth.com [biosynth.com]
- 6. 6-Oxopiperidine-3-carboxylic acid | 22540-50-7 [sigmaaldrich.com]
- 7. aksci.com [aksci.com]
- 8. WO2019161383A1 - Oxopiperidine quantitation by mass spectrometry - Google Patents [patents.google.com]
Technical Support Center: Optimizing Piperidine-3-Carboxamide Synthesis
Welcome to the technical support center for the synthesis of piperidine-3-carboxamide and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the reaction conditions for this important synthetic building block. As Senior Application Scientists, we have compiled our field-proven insights and troubleshooting strategies to ensure your success.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of piperidine-3-carboxamide, providing potential causes and actionable solutions.
Question: I am experiencing very low yields in my amide coupling reaction between piperidine-3-carboxylic acid and an amine. What are the likely causes and how can I improve the yield?
Answer:
Low yields in amide coupling reactions are a frequent challenge. The root cause often lies in suboptimal activation of the carboxylic acid, poor nucleophilicity of the amine, or unfavorable reaction conditions. Let's break down the possibilities:
-
Inefficient Carboxylic Acid Activation: The direct reaction between a carboxylic acid and an amine to form an amide is generally very slow and requires high temperatures, which can lead to side reactions.[1] Catalytic or stoichiometric activators are necessary under milder conditions. If you are using a coupling agent like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) with an additive like DMAP (4-Dimethylaminopyridine), ensure they are fresh and used in the correct stoichiometry.[2][3]
-
pH Control: The pH of the reaction is critical. The amine must be in its neutral, nucleophilic form to attack the activated carboxylic acid. If the reaction medium is too acidic, the amine will be protonated and non-nucleophilic. Conversely, a highly basic environment can lead to unwanted side reactions. For carbamoylation using potassium cyanate, a neutral to slightly alkaline pH (around 7-8) is recommended to prevent hydrolysis of the isocyanic acid intermediate and protonation of the piperidine nitrogen.[4]
-
Steric Hindrance: Both the piperidine ring and the amine coupling partner can present steric challenges.[5][6] If either reactant is sterically bulky, the reaction rate can be significantly reduced. Increasing the reaction time or temperature may help, but be mindful of potential side product formation. In some cases, a different coupling agent that is less sensitive to steric hindrance may be required.
Troubleshooting Low Yield - A Decision Workflow
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and Biological Evaluation of Novel Piperidine-3-Carboxamide Derivatives as Anti-Osteoporosis Agents Targeting Cathepsin K - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Piperidine-Iodine as Efficient Dual Catalyst for the One-Pot, Three-Component Synthesis of Coumarin-3-Carboxamides | MDPI [mdpi.com]
- 6. Piperidine-Iodine as Efficient Dual Catalyst for the One-Pot, Three-Component Synthesis of Coumarin-3-Carboxamides - PMC [pmc.ncbi.nlm.nih.gov]
Stability issues of 6-Oxopiperidine-3-carboxamide in solution
Welcome to the technical support center for 6-Oxopiperidine-3-carboxamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential stability challenges of this compound in solution. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the integrity of your experiments.
Introduction to the Stability of this compound
This compound is a delta-lactam, a six-membered cyclic amide. While often perceived as relatively stable, lactams can be susceptible to degradation under various experimental conditions. Understanding the potential instability of this compound is crucial for obtaining accurate and reproducible results in your research and development activities. This guide will walk you through the key stability concerns and provide practical solutions.
Frequently Asked Questions (FAQs)
Q1: I'm seeing a decrease in the concentration of my this compound stock solution over time. What could be the cause?
A1: A decrease in concentration over time is a common indicator of degradation. The primary cause is likely hydrolysis of the lactam ring, especially if your solution is aqueous and not pH-controlled. The stability of lactams can be significantly influenced by pH, temperature, and the solvent used. Six-membered lactam rings, contrary to some assumptions, can be surprisingly reactive towards hydrolysis.[1][2]
Q2: What are the likely degradation pathways for this compound?
A2: Based on the structure, the two most probable degradation pathways are:
-
Hydrolysis: The lactam ring can undergo hydrolytic cleavage, particularly under acidic or basic conditions, to form the corresponding open-chain amino acid, 6-amino-3-carboxamidohexanoic acid. The external carboxamide group could also be susceptible to hydrolysis, though likely under more forcing conditions.
-
Thermal Degradation: At elevated temperatures, piperidine-based structures can undergo complex degradation reactions, including ring-opening.[3][4] Safety data for similar compounds indicate that hazardous decomposition products like carbon oxides and nitrogen oxides can form under fire conditions.[2][3]
Q3: How should I prepare and store my this compound solutions to minimize degradation?
A3: To ensure the stability of your solutions, we recommend the following:
-
Solvent Selection: For short-term use, prepare solutions in aprotic, anhydrous organic solvents like DMSO or DMF. For aqueous experiments, use a buffered solution, ideally at a neutral or slightly acidic pH (around pH 6-7).
-
Temperature: Store stock solutions at -20°C or -80°C.[2] Avoid repeated freeze-thaw cycles. For working solutions, prepare them fresh and use them as quickly as possible.
-
pH Control: If working with aqueous solutions, use a buffer to maintain a stable pH. The rate of hydrolysis is often pH-dependent.
-
Light Protection: While there is no specific data on the photostability of this compound, it is good practice to store solutions in amber vials or protect them from light to prevent potential photodegradation.
Q4: I am observing unexpected peaks in my HPLC/LC-MS analysis. Could these be degradation products?
A4: Yes, the appearance of new peaks is a strong indication of degradation. The primary degradation product from hydrolysis would be 6-amino-3-carboxamidohexanoic acid, which will have a different retention time. To confirm this, you can perform a forced degradation study (see Protocol 1) to intentionally generate degradation products and compare their retention times with the unknown peaks in your sample.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Inconsistent assay results | Degradation of this compound in your assay medium. | 1. Prepare fresh solutions for each experiment. 2. Assess the stability of the compound in your specific assay buffer and under your experimental conditions (e.g., 37°C incubation). 3. Consider using a stability-indicating analytical method (see Protocol 2) to monitor the compound's integrity throughout the experiment. |
| Loss of biological activity | The active compound has degraded into inactive products. | 1. Confirm the concentration and purity of your stock solution before each experiment. 2. Review your solution preparation and storage procedures against the recommendations in the FAQs. |
| Precipitation in aqueous solution | Poor solubility or degradation products with lower solubility. | 1. Check the solubility of this compound in your chosen buffer. You may need to use a co-solvent like DMSO (ensure it's compatible with your experiment). 2. If degradation is suspected, analyze the precipitate to identify its composition. |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol is designed to intentionally degrade this compound under various stress conditions to identify potential degradation products and establish the stability-indicating nature of your analytical method.
1. Objective: To investigate the stability of this compound under hydrolytic (acidic, basic, and neutral), oxidative, and thermal stress conditions.
2. Materials:
-
This compound
-
HPLC-grade water
-
Hydrochloric acid (HCl), 0.1 M and 1 M
-
Sodium hydroxide (NaOH), 0.1 M and 1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
HPLC-grade acetonitrile and methanol
-
Formic acid or ammonium acetate (for mobile phase)
-
HPLC or UPLC system with a PDA/UV or MS detector
3. Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., 50:50 acetonitrile:water).
-
Acid Hydrolysis:
-
Mix equal volumes of the stock solution and 0.1 M HCl.
-
Incubate at 60°C for 24 hours.
-
At various time points (e.g., 2, 8, 24 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and dilute for analysis.
-
If no degradation is observed, repeat with 1 M HCl.
-
-
Base Hydrolysis:
-
Mix equal volumes of the stock solution and 0.1 M NaOH.
-
Incubate at 60°C for 8 hours.
-
At various time points, withdraw an aliquot, neutralize with an equivalent amount of 0.1 M HCl, and dilute for analysis.
-
If no degradation is observed, repeat with 1 M NaOH.
-
-
Oxidative Degradation:
-
Mix equal volumes of the stock solution and 3% H₂O₂.
-
Store at room temperature, protected from light, for 24 hours.
-
At various time points, withdraw an aliquot and dilute for analysis.
-
-
Thermal Degradation:
-
Place a solid sample and a solution sample in an oven at 80°C for 48 hours.
-
At specified time points, prepare a solution from the solid sample and dilute the solution sample for analysis.
-
-
Analysis:
-
Analyze all stressed samples, along with an unstressed control sample, using a suitable analytical method (see Protocol 2).
-
Monitor for the appearance of new peaks and a decrease in the peak area of the parent compound.
-
Protocol 2: Proposed Stability-Indicating UPLC-MS/MS Method
This method is based on established procedures for the closely related isomer, 6-oxopiperidine-2-carboxylic acid, and is designed to separate the parent compound from its potential degradation products.
1. Objective: To quantify this compound and monitor its degradation in solution.
2. Instrumentation and Columns:
-
UPLC system coupled with a triple quadrupole mass spectrometer (MS/MS).
-
A reversed-phase column, such as an ACQUITY UPLC HSS T3 (1.8 µm, 2.1 mm x 150 mm) or equivalent, is a good starting point.
3. Mobile Phase and Gradient:
-
Mobile Phase A: 10 mM ammonium acetate with 0.1% formic acid in water.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Flow Rate: 0.4 mL/min.
-
Gradient (suggested starting point):
-
0-1.0 min: 99% A
-
1.0-5.0 min: Linear gradient to 50% A
-
5.0-6.0 min: Hold at 50% A
-
6.0-6.1 min: Return to 99% A
-
6.1-8.0 min: Re-equilibration at 99% A
-
4. Mass Spectrometry Parameters:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Multiple Reaction Monitoring (MRM):
-
Determine the precursor ion (likely [M+H]⁺) for this compound.
-
Optimize cone voltage and collision energy to identify characteristic product ions.
-
Monitor at least two transitions for confident identification and quantification.
-
5. Sample Preparation:
-
Dilute the sample with the initial mobile phase composition.
-
Centrifuge or filter to remove any particulates before injection.
6. Validation:
-
The method should be validated according to ICH guidelines, assessing specificity, linearity, accuracy, precision, and robustness. The forced degradation samples from Protocol 1 are crucial for demonstrating specificity.
Visualizing Workflows and Pathways
Forced Degradation Workflow
Caption: Proposed hydrolytic degradation of this compound.
References
-
Imming, P., Klar, B., & Dix, D. (2000). Hydrolytic stability versus ring size in lactams: implications for the development of lactam antibiotics and other serine protease inhibitors. Journal of medicinal chemistry, 43(22), 4328–4331. [Link]
-
Imming, P., Klar, B., & Dix, D. (2000). Hydrolytic Stability versus Ring Size in Lactams: Implications for the Development of Lactam Antibiotics and Other Serine Protease Inhibitors. ResearchGate. [Link]
-
Freeman, S., & Rochelle, G. T. (2012). Thermal degradation and oxidation of aqueous piperazine for carbon dioxide capture. Industrial & Engineering Chemistry Research, 51(21), 7490-7497. [Link]
-
PubChem. (n.d.). N-(cyanomethyl)-6-oxopiperidine-3-carboxamide. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). 6-Oxopiperidine-3-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]
-
Freeman, S. A., & Rochelle, G. T. (2011). Thermal degradation of piperazine and its structural analogs. Energy Procedia, 4, 329-336. [Link]
-
Coughlan, D., & Wet, D. (2019). Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Pharmaceutical Research, 3(4), 198-201. [Link]
-
Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3). [Link]
-
Engelke, U. F. H., et al. (2021). Determination of new biomarkers for diagnosis of pyridoxine dependent epilepsy in human plasma and urine by liquid chromatography-tandem mass spectrometry. Journal of Inherited Metabolic Disease, 44(4), 963-972. [Link]
-
Coughlan, D. J., & de Wet, D. (2019). Forced degradation – Knowledge and References. Taylor & Francis Online. [Link]
-
International Council for Harmonisation. (1996). Q1B: Photostability Testing of New Drug Substances and Products. [Link]
-
PubChem. (n.d.). 6-Oxopiperidine-2-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]
-
Assessment of urinary 6-oxo-pipecolic acid as a biomarker for ALDH7A1 deficiency. (2024). JIMD Reports, 65(4), e12539. [Link]
-
PubChem. (n.d.). Methyl 6-oxopiperidine-3-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]
-
Lenda, F., Guenoun, F., Tazi, B., Lamaty, F., & Pierrot, M. (2004). A new key intermediate in the synthesis of 6-oxopiperidine-2-carboxylate derivatives. Acta Crystallographica Section E: Structure Reports Online, 60(10), o1038-o1039. [Link]
Sources
Technical Support Center: 6-Oxopiperidine-3-carboxamide-Based Assays
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for assays involving 6-oxopiperidine-3-carboxamide-based compounds. This chemical scaffold is a cornerstone of many "molecular glue" degraders, which function by recruiting the E3 ubiquitin ligase Cereblon (CRBN) to a target protein, thereby inducing its degradation.[1][2][3] This guide provides in-depth, experience-driven answers to common challenges encountered during the experimental validation of these powerful molecules.
The core principle of these degraders is the formation of a stable ternary complex between the CRBN E3 ligase, the molecular glue, and a protein of interest (POI).[4] This proximity-inducing event leads to the ubiquitination and subsequent proteasomal degradation of the POI.[2][4][5] Our troubleshooting guide is structured around the common problems you may face, from initial degradation assessments to detailed biophysical characterization.
Section 1: Issues with Target Protein Degradation
This is often the first and most critical readout. Failure to observe target degradation can stem from multiple factors, ranging from compound properties to cellular context.
FAQ 1.1: My Western blot shows no decrease in my target protein after treatment. What are the likely causes?
This is a frequent initial roadblock. The absence of degradation points to a failure at one or more steps in the catalytic cycle. Let's break down the possibilities systematically.
Potential Causes & Step-by-Step Solutions:
-
Poor Compound Permeability or Stability: The compound may not be reaching its intracellular target.
-
Troubleshooting:
-
Assess Permeability: Use computational models (e.g., Caco-2, PAMPA) to predict permeability.[6]
-
Check Stability: Ensure the compound is stable in your cell culture media over the course of the experiment. Incubate the compound in media, collect aliquots at different time points, and analyze via LC-MS.
-
Increase Concentration/Time: As an initial test, perform a broader dose-response (e.g., 1 nM to 10 µM) and a time-course experiment (e.g., 4, 8, 16, 24 hours).[6] Some degraders require longer incubation times to manifest degradation.
-
-
-
Lack of Target Engagement: The compound may not be binding to the target protein within the cell.
-
Troubleshooting:
-
Perform a Cellular Thermal Shift Assay (CETSA): This is a gold-standard method to confirm direct target engagement in intact cells.[7][8][9] A successful compound will increase the thermal stability of its target protein.
-
Protocol: High-Throughput CETSA
-
Cell Treatment: Seed cells and treat with your compound (and vehicle control) for a set time (e.g., 1-2 hours).
-
Heat Challenge: Heat the cell lysates across a temperature gradient (e.g., 40-70°C).
-
Lysis & Separation: Lyse the cells and separate the soluble fraction (containing non-denatured protein) from the aggregated fraction via centrifugation.
-
Detection: Analyze the amount of soluble target protein remaining at each temperature by Western blot, ELISA, or high-throughput methods like AlphaScreen.[7][10]
-
-
-
-
Insufficient E3 Ligase (CRBN) Expression: The cell line you are using may have low endogenous levels of CRBN, the required E3 ligase.
-
Troubleshooting:
-
Profile CRBN Levels: Run a Western blot on your cell lysate using a validated CRBN antibody to confirm its expression level relative to known positive control cell lines (e.g., HEK293T, MM1.S).[11]
-
Switch Cell Lines: If CRBN expression is low or absent, switch to a cell line known to have robust CRBN expression.
-
-
-
Failure to Form a Productive Ternary Complex: Even with target and CRBN binding, the resulting ternary complex may be unstable or in a non-productive conformation for ubiquitination.
-
Troubleshooting:
-
Co-Immunoprecipitation (Co-IP): Treat cells with your compound and a proteasome inhibitor (e.g., MG132, Bortezomib) to prevent degradation of the target.[6] Perform an IP for your target protein and blot for CRBN, or vice-versa. An increase in the co-precipitated protein in the presence of the compound indicates ternary complex formation.
-
Biophysical Assays: Use in vitro techniques like TR-FRET, AlphaLISA, or Surface Plasmon Resonance (SPR) with purified proteins to directly measure ternary complex formation and stability.[6][12][13]
-
-
Workflow for Troubleshooting No Degradation
Here is a logical workflow to diagnose the issue:
Section 2: Issues with Data Variability and Interpretation
Consistency is key in drug development. This section addresses common sources of variability and puzzling results.
FAQ 2.1: I see degradation, but my dose-response curve is bell-shaped (the "Hook Effect"). Why is this happening and how do I interpret it?
The "Hook Effect" is a classic phenomenon in assays involving bifunctional molecules or molecular glues, where efficacy decreases at high concentrations.[4][14][15]
Causality: At optimal concentrations, the compound efficiently brings the target protein and E3 ligase together to form the crucial ternary complex. However, at excessively high concentrations, the compound can independently saturate both the target protein and the E3 ligase, forming binary complexes (Compound-Target and Compound-CRBN) that cannot interact with each other.[15][16] This competition between binary and ternary complex formation leads to a reduction in degradation.
Solutions & Interpretation:
-
Dose-Response Design: Always test your compound over a wide, logarithmic concentration range (e.g., 0.1 nM to 30 µM) to fully characterize the dose-response curve and identify the optimal concentration window.
-
Focus on DC₅₀ and Dₘₐₓ: The key parameters are the DC₅₀ (concentration for 50% maximal degradation) and Dₘₐₓ (percentage of maximal degradation), not just the potency at the lowest concentrations. A potent compound with a poor Dₘₐₓ may be less desirable than a slightly less potent one with near-complete degradation.
-
Kinetic Analysis: The hook effect can be time-dependent. Analyze degradation kinetics at concentrations on both sides of the "hook" to understand the dynamics of complex formation and degradation.
FAQ 2.2: My results are inconsistent between experiments. How can I improve reproducibility?
Reproducibility issues often point to subtle variations in experimental conditions.
| Potential Cause | Explanation | Recommended Solution |
| Cell Passage Number & Health | High passage number cells can exhibit altered protein expression (including CRBN) and signaling pathways.[17] | Use cells within a consistent, low passage number range. Always ensure cells are healthy and in the log growth phase before treatment. |
| Inconsistent Seeding Density | Cell density can affect compound efficacy and protein expression levels. | Standardize cell seeding density for all experiments. Allow cells to adhere and normalize for 24 hours before adding the compound. |
| Compound Handling | Repeated freeze-thaw cycles can degrade the compound. Errors in serial dilutions are common. | Aliquot stock solutions to avoid freeze-thaws. Prepare fresh serial dilutions for each experiment from a master stock. |
| Western Blot Variability | Protein transfer, antibody concentrations, and exposure times are major sources of variability.[18][19][20] | Normalize total protein loaded using a BCA or Bradford assay. Use a consistent, validated loading control. Optimize primary and secondary antibody dilutions and keep them consistent. Use a digital imager for consistent exposure and quantification.[18] |
Section 3: Advanced Characterization & Off-Target Effects
Once degradation is confirmed, the next steps involve validating the mechanism and assessing specificity.
FAQ 3.1: How do I confirm that the loss of protein is due to proteasomal degradation and not just transcriptional repression?
This is a critical validation step to ensure your compound works via the intended mechanism of action.[6]
Experimental Protocol: mRNA Quantification via RT-qPCR
-
Cell Treatment: Treat cells with your compound at its optimal degradation concentration (and a vehicle control) for the optimal time point.
-
RNA Extraction: Harvest the cells and extract total RNA using a high-quality kit.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA.
-
qPCR: Perform quantitative PCR using validated primers for your target gene and at least two stable housekeeping genes for normalization (e.g., GAPDH, ACTB).
-
Analysis: A true degrader should show a significant reduction in protein levels without a corresponding decrease in mRNA levels for the target gene.[6]
FAQ 3.2: I'm concerned about off-target degradation. How can I assess the selectivity of my compound?
Selectivity is paramount for therapeutic development. Off-target degradation can lead to unintended toxicity.[2] With CRBN-based glues, a primary concern is the degradation of endogenous "neosubstrates" like IKZF1/3.[1][16]
Methods for Assessing Selectivity:
-
Targeted Western Blotting:
-
Rationale: A straightforward initial screen.
-
Method: Probe your lysates for known CRBN neosubstrates (e.g., IKZF1, IKZF3, GSPT1) and proteins structurally related to your target of interest.[11][21]
-
Control: Include a positive control compound known to degrade these neosubstrates, like lenalidomide or pomalidomide.
-
-
Unbiased Proteomics (Mass Spectrometry):
-
Rationale: The most comprehensive method to identify all protein level changes induced by your compound.
-
Method: Treat cells with your compound and a vehicle control. Lyse the cells, digest proteins into peptides, and analyze by quantitative mass spectrometry (e.g., TMT or SILAC).[22]
-
Analysis: This will provide a global view of proteins that are significantly up- or down-regulated, revealing both on-target and potential off-target effects.
-
References
-
Bric, N., et al. (2024). Targeted Protein Degradation: Design Considerations for PROTAC Development. ACS Pharmacology & Translational Science. [Link]
-
Nabet, B. (2022). Targeted Protein Degradation to Advance Oncology Drug Discovery. Science/AAAS. [Link]
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CAS. (2022). Molecular Glues: The Adhesive Connecting Targeted Protein Degradation to the Clinic. Biochemistry. [Link]
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National Center for Biotechnology Information. N-(cyanomethyl)-6-oxopiperidine-3-carboxamide. PubChem. [Link]
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Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology. [Link]
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Hsu, J. H., et al. (2021). Selective degradation-inducing probes for studying cereblon (CRBN) biology. RSC Chemical Biology. [Link]
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Domainex. Ternary Complex Formation Assays. Domainex. [Link]
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CAS. (2022). Molecular Glues: The Adhesive Connecting Targeted Protein Degradation to the Clinic. ACS Publications. [Link]
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Precision Biosystems. (2019). What went wrong? A Western Blot Troubleshooting Guide. Precision Biosystems. [Link]
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Laqtom, N. N., et al. (2022). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology. [Link]
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NanoTemper Technologies. (2023). Assay setup for cooperativity assessment (e.g. PROTACs, molecular glues). NanoTemper Technologies. [Link]
-
MarinBio. (2023). Researchers Unveil New Insights into Trivalent PROTACs and the Hook Effect. MarinBio. [Link]
-
Promega Connections. (2024). How Thalidomide and Molecular Glues Are Redefining Drug Discovery. Promega Connections. [Link]
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Promega Connections. (2023). A New View of Protein Degradation with HiBiT and Live Cell Imaging. Promega Connections. [Link]
-
BMG LABTECH. (2024). Molecular glues: new solutions for undruggable proteins. BMG LABTECH. [Link]
-
Zhang, Y., et al. (2024). Design and evaluation of piperidine carboxamide derivatives as potent ALK inhibitors. Arabian Journal of Chemistry. [Link]
-
Wikipedia. Cellular thermal shift assay. Wikipedia. [Link]
-
Miller, A. C., et al. (2023). Discovery of molecular glues by modeling ternary complex conformational ensembles and thermodynamic stability. bioRxiv. [Link]
-
Crown Bioscience. (2024). Targeted Protein Degradation with PROTACs and Molecular Glues. Crown Bioscience Blog. [Link]
-
An, S., & Fu, L. (2022). Key Considerations in Targeted Protein Degradation Drug Discovery and Development. Frontiers in Pharmacology. [Link]
-
Izquierdo-Álvarez, A., et al. (2023). Cullin-RING ligase BioE3 reveals molecular-glue-induced neosubstrates and rewiring of the endogenous Cereblon ubiquitome. bioRxiv. [Link]
-
Lee, J., et al. (2020). Identification of Piperidine-3-carboxamide Derivatives Inducing Senescence-like Phenotype with Antimelanoma Activities. Molecules. [Link]
-
Li, Y., et al. (2024). Stability and Degradation-based Proteome Profiling Reveals Cannabidiol as a Promising CDC123-eIF2γ Inhibitor for Colorectal Cancer Therapy. Journal of the American Chemical Society. [Link]
-
Addgene. (2021). Troubleshooting and Optimizing a Western Blot. Addgene Blog. [Link]
-
Bio-Rad. Western Blot Doctor™ — Protein Band Appearance Problems. Bio-Rad. [Link]
-
Dong, J., et al. (2020). Assays and technologies for developing proteolysis targeting chimera degraders. Future Medicinal Chemistry. [Link]
-
Gabizon, R., et al. (2022). The importance of cellular degradation kinetics for understanding mechanisms in targeted protein degradation. Chemical Society Reviews. [Link]
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Wikipedia. Molecular glue. Wikipedia. [Link]
-
Lenda, F., et al. (2004). A new key intermediate in the synthesis of 6-oxopiperidine-2-carboxylate derivatives. Acta Crystallographica Section E. [Link]
-
Fouché, M., et al. (2024). Identification and characterization of ternary complexes consisting of FKBP12, MAPRE1 and macrocyclic molecular glues. Chemical Science. [Link]
-
Laqtom, N. N., et al. (2022). A real-time cellular thermal shift assay (RT-CETSA) to monitor target engagement. bioRxiv. [Link]
-
Vasta, J. D., et al. (2020). High-Throughput Cellular Profiling of Targeted Protein Degradation Compounds using HiBiT CRISPR Cell Lines. SLAS Discovery. [Link]
-
Słabicki, M., & Ebert, G. (2024). From Thalidomide to Rational Molecular Glue Design for Targeted Protein Degradation. The Journal of Physical Chemistry B. [Link]
-
London, N., et al. (2023). Protein–protein interfaces in molecular glue-induced ternary complexes: classification, characterization, and prediction. RSC Chemical Biology. [Link]
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Mtoz Biolabs. Molecular Glue Screening Service. Mtoz Biolabs. [Link]
-
Martinez Molina, D., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. PubMed. [Link]
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Technical Support Center: Functionalization of 6-Oxopiperidine-3-carboxamide
Welcome to the technical support guide for the synthetic functionalization of the 6-oxopiperidine-3-carboxamide scaffold. This versatile building block is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic candidates.[1][2] However, its rich functionality, comprising a lactam, a secondary amide, and a chiral center, presents a unique set of challenges. This guide is structured to address the most common side reactions and experimental pitfalls encountered by researchers, providing not just solutions but also the underlying chemical principles to empower your synthetic strategy.
Part 1: Frequently Asked Questions & General Troubleshooting
This section addresses high-level issues that often arise during the multi-step synthesis and functionalization of this compound derivatives.
Q1: My overall yield is consistently low after a multi-step sequence. What are the most likely culprits?
A1: Low overall yield is a common frustration that can stem from several factors. Beyond incomplete reactions at each step, the primary culprits are often cumulative losses from minor side reactions and difficult purifications. The this compound scaffold is particularly susceptible to:
-
Epimerization: Loss of stereochemical integrity at the C3 position, leading to hard-to-separate diastereomers.[3]
-
Amide Hydrolysis: Cleavage of either the lactam or the C3-carboxamide under non-optimal pH conditions during workup or chromatography.[4][5]
-
Unintended Reactivity of the Lactam Nitrogen: The N-H bond of the lactam is nucleophilic and can compete with other intended reaction sites if left unprotected.[6]
A proactive strategy involves protecting the lactam nitrogen early in the synthesis and using mild, well-controlled reaction conditions for all subsequent steps.
Q2: I'm observing a complex mixture of products by LC-MS that I can't identify. Where should I start my investigation?
A2: A complex product mixture points to a lack of reaction selectivity. The key is to systematically identify the source of the side products.
-
Re-evaluate Your Starting Material: Confirm the purity and stereochemical integrity of your starting this compound. An epimerized starting material will inevitably lead to a diastereomeric product mixture.
-
Analyze the Lactam Moiety: The lactam can undergo N-alkylation/acylation or O-alkylation/acylation. Check for masses corresponding to your reactant adding to the backbone.
-
Consider Ring-Opening: Under harsh conditions (e.g., strong reducing agents like LiAlH₄ or aggressive nucleophiles), the lactam ring can be opened.[7][8] Look for masses corresponding to the linearized amino acid derivative.
-
Assess the Carboxamide: The secondary amide N-H can also be deprotonated and react, though it's generally less nucleophilic than the lactam nitrogen.
A logical troubleshooting workflow can help pinpoint the issue.
Part 2: Specific Side Reaction Spotlights
Issue 1: Epimerization at the C3 Stereocenter
Q: What is epimerization and why is it such a problem with this scaffold?
A: Epimerization is the unwanted inversion of a single stereocenter in a molecule that contains multiple stereocenters. For this compound, this typically occurs at the C3 position, which is alpha to the carbonyl of the C3-carboxamide. This process converts your desired pure diastereomer into a mixture of diastereomers, which are often difficult to separate and can have drastically different biological activities.[3] The primary mechanism is the formation of a planar enolate intermediate under basic conditions. The acidic proton at C3 can be abstracted by a base, and the resulting planar enolate can be re-protonated from either face, scrambling the stereochemistry.[3]
Q: How can I prevent epimerization during my reaction?
A: Preventing epimerization requires careful control of reaction conditions, particularly temperature and base selection.
-
Temperature Control: Perform reactions at low temperatures (e.g., 0 °C to -78 °C) to minimize the rate of proton abstraction.[3]
-
Base Selection: Use non-nucleophilic, sterically hindered bases like N,N-Diisopropylethylamine (DIPEA) or 2,6-lutidine instead of stronger bases like LDA or NaH, especially if the reaction involves the C3 position.
-
Reagent Addition: When activating a carboxylic acid at C3 for amide coupling, use additives that suppress epimerization, such as 1-Hydroxy-7-azabenzotriazole (HOAt).[3] Also, minimize the time the activated species exists before adding the nucleophile ("in situ activation").[3]
Issue 2: N- vs. O-Alkylation/Acylation of the Lactam
Q: I'm trying to alkylate another position on the ring, but I keep getting alkylation on the lactam. Why does this happen?
A: The lactam moiety is an ambident nucleophile, meaning it can react at two different sites: the nitrogen (N-alkylation) or the oxygen (O-alkylation) via its enolate form.[9] The outcome is often dictated by the reaction conditions, a classic case of kinetic versus thermodynamic control.
-
N-Alkylation (Thermodynamic Product): This forms a more stable amide product. It is favored by conditions that allow for equilibrium, such as polar aprotic solvents (DMF, DMSO) and the use of counterions like Na⁺ or K⁺ that coordinate less tightly with the oxygen.
-
O-Alkylation (Kinetic Product): This forms a less stable imino ether (or lactim ether). It is favored under conditions where the reaction is fast and irreversible, such as very strong bases (LDA, NaHMDS), low temperatures, and the presence of counterions like Li⁺ that coordinate strongly to the oxygen atom.
Q: How do I ensure my reaction is selective for another site and avoid lactam reactivity altogether?
A: The most robust and highly recommended strategy is to protect the lactam nitrogen.[6] This completely blocks both N- and O-alkylation/acylation pathways, directing the reactivity to your intended site.
| Protecting Group | Introduction Conditions | Cleavage Conditions | Advantages/Disadvantages |
| Boc (tert-Butoxycarbonyl) | Boc₂O, DMAP, CH₂Cl₂ | Strong Acid (TFA, HCl)[10] | Pro: Very common, stable to many conditions. Con: Requires harsh acidic cleavage. |
| Cbz (Carboxybenzyl) | Cbz-Cl, Base | H₂/Pd-C (Hydrogenolysis)[11] | Pro: Cleavage is orthogonal to acid/base. Con: Not suitable if other reducible groups are present. |
| PMB (p-Methoxybenzyl) | PMB-Cl, NaH | Oxidative (DDQ, CAN) or Strong Acid (TFA) | Pro: Orthogonal to many other groups. Con: Can be difficult to remove. |
Issue 3: Hydrolysis of Amide Bonds
Q: My product seems to be degrading during aqueous workup or purification on silica gel. What could be happening?
A: You are likely observing hydrolysis of one or both amide bonds: the internal lactam or the external C3-carboxamide.[4] Amides are generally stable, but hydrolysis can be catalyzed by acidic or basic conditions, which can be inadvertently created during workup (e.g., using strong HCl washes) or on the surface of silica gel, which is inherently acidic.[12][13] The lactam, being part of a strained ring, can be more susceptible to hydrolysis than the acyclic carboxamide.
Q: How can I modify my procedures to prevent hydrolysis?
A:
-
Neutralize Carefully: During aqueous workup, use mild reagents like saturated sodium bicarbonate (NaHCO₃) solution to neutralize acid, and avoid excess strong base. Aim for a pH as close to 7 as possible before extraction.
-
Use Buffered or Deactivated Silica: For chromatography, consider using silica gel that has been pre-treated with a base (e.g., triethylamine in the eluent) to neutralize its acidic sites. Alternatively, use a different stationary phase like alumina.
-
Avoid High Temperatures: Concentrate your product solutions under reduced pressure at low temperatures (e.g., <40 °C) to minimize the risk of thermally-accelerated hydrolysis.
Part 3: Experimental Protocols
Protocol 1: Boc-Protection of the Lactam Nitrogen
This protocol describes a standard procedure to protect the lactam nitrogen, preventing its participation in subsequent reactions.
Materials:
-
This compound derivative (1.0 eq)
-
Di-tert-butyl dicarbonate (Boc₂O) (1.2 eq)
-
4-(Dimethylamino)pyridine (DMAP) (0.1 eq)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Nitrogen or Argon atmosphere
Procedure:
-
Dissolve the this compound starting material in anhydrous DCM under an inert atmosphere.
-
Add DMAP (0.1 eq) to the solution and stir for 5 minutes.
-
Add Boc₂O (1.2 eq) to the reaction mixture portion-wise at room temperature.
-
Stir the reaction at room temperature for 4-12 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is fully consumed.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Redissolve the residue in ethyl acetate and wash with 5% citric acid solution, followed by saturated sodium bicarbonate solution, and finally brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield the crude N-Boc protected product.
-
Purify the product by flash column chromatography on silica gel if necessary.
Protocol 2: Amide Coupling to a Boc-Protected Carboxylic Acid Precursor
This protocol details the formation of the C3-carboxamide from its corresponding carboxylic acid, using coupling agents known to minimize epimerization.[3]
Materials:
-
N-Boc-6-Oxopiperidine-3-carboxylic acid (1.0 eq)
-
Desired amine (R-NH₂) (1.1 eq)
-
O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) (1.1 eq)[3]
-
N,N-Diisopropylethylamine (DIPEA) (2.5 eq)[3]
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Nitrogen or Argon atmosphere
Procedure:
-
Under an inert atmosphere, dissolve the N-Boc-6-oxopiperidine-3-carboxylic acid (1.0 eq) in anhydrous DMF.
-
Cool the solution to 0 °C in an ice bath.
-
Add DIPEA (2.5 eq) to the mixture and stir for 5 minutes.
-
Add HATU (1.1 eq) to the reaction mixture and stir for another 5 minutes at 0 °C. This pre-activates the carboxylic acid.
-
Add the desired amine (1.1 eq) to the reaction mixture.
-
Allow the reaction to slowly warm to room temperature and stir for 4-24 hours. Monitor for completion by LC-MS.
-
Once complete, dilute the reaction mixture with ethyl acetate and wash sequentially with 0.5 N HCl, saturated sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the final product by flash column chromatography. Analyze the final product for diastereomeric purity by chiral HPLC if applicable.
References
- BenchChem (2025). Managing reactive intermediates in Piperidine-3-carbothioamide synthesis.
-
Neumann, C. N., et al. (2018). Visible Light-Mediated, Diastereoselective Epimerization of Morpholines and Piperazines to More Stable Isomers. Angewandte Chemie International Edition. [Link]
-
Twitty, C. H., et al. (2020). General Light-Mediated, Highly Diastereoselective Piperidine Epimerization: From Most Accessible to Most Stable Stereoisomer. Journal of the American Chemical Society. [Link]
-
Grygorenko, O. O., et al. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules. [Link]
- BenchChem (2025). Technical Support Center: Overcoming Challenges in Piperidine Synthesis.
-
Zhang, J., et al. (2018). Density functional study on the mechanism of direct N-acylation reaction of lactams with aldehydes catalyzed by Shvo's catalyst. Organic Chemistry Frontiers. [Link]
-
Pabasara, D. (2020). Difference Between O Acylation and N Acylation. Pediaa.com. [Link]
-
ResearchGate (2017). Experimental conversions of N-acylation and O-acylation with and without CO2 protection. [Link]
- BenchChem (2025). Strategies to reduce epimerization during synthesis of chiral 2-aminoacetamides.
-
ResearchGate (2023). The influence of the introduction of chiral center in piperidine ring on activities of PCAF inhibitors. [Link]
-
Domínguez, E., et al. (2004). A new key intermediate in the synthesis of 6-oxopiperidine-2-carboxylate derivatives. Acta Crystallographica Section E. [Link]
-
Grygorenko, O. O., et al. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. [Link]
-
Brainly.in (2021). What is the difference between O acylation and N acylation?. [Link]
-
D'hooghe, M., et al. (2024). Selective Synthesis of Tetrahydroisoquinoline and Piperidine Scaffolds by Oxidative Ring Opening/Ring Closing Protocols of Substituted Indenes and Cyclopentenes. ChemistryOpen. [Link]
- BenchChem (2025). An In-depth Technical Guide to Protecting Groups in Peptide Synthesis.
-
ResearchGate (n.d.). Reactions of the carboxamide group. [Link]
-
GCW Gandhi Nagar Jammu (n.d.). 2. Carboxyl protecting groups. [Link]
-
PubChem (n.d.). N-(cyanomethyl)-6-oxopiperidine-3-carboxamide. [Link]
-
PubChem (n.d.). 6-Oxopiperidine-2-carboxylate. [Link]
-
Al-Obaid, A. M., et al. (1990). Design and synthesis of piperidine-3-carboxamides as human platelet aggregation inhibitors. PubMed. [Link]
-
Křemenová, O., et al. (2012). Diversity-oriented synthesis of 1-substituted 4-aryl-6-oxo-1,6-dihydropyridine-3-carboxamides. PubMed. [Link]
-
Liao, K., et al. (2018). Functionalization of Piperidine Derivatives for the Site-Selective and Stereoselective Synthesis of Positional Analogues of Methylphenidate. Angewandte Chemie International Edition. [Link]
-
Varkevisser, R., et al. (2022). Protecting Groups in Peptide Synthesis. ResearchGate. [Link]
- Google Patents (n.d.). ES2712915T3 - Procedure for the preparation of piperidine-4-carbothioamide hydrochloride.
-
ResearchGate (2024). Synthesis and Biological Evaluation of Novel Piperidine-3-Carboxamide Derivatives as Anti-Osteoporosis Agents Targeting Cathepsin K. [Link]
-
ResearchGate (n.d.). 1.4.3 Hydrolysis of Amides. [Link]
-
MDPI (2022). Copper-Catalyzed Ring-Opening Reactions of Alkyl Aziridines with B2pin2: Experimental and Computational Studies. [Link]
-
Scholarly Publications Leiden University (n.d.). Protective group strategies in carbohydrate and peptide chemistry. [Link]
-
MDPI (2022). Epoxide Syntheses and Ring-Opening Reactions in Drug Development. [Link]
-
University of Calgary (n.d.). Ch24 - Acylation of phenols. [Link]
-
Obach, R. S., et al. (2018). Metabolic Hydrolysis of Aromatic Amides in Selected Rat, Minipig, and Human In Vitro Systems. Drug Metabolism and Disposition. [Link]
-
Shriner, R. L., & Neumann, F. W. (1944). The Chemistry of the Amidines. Chemical Reviews. [Link]
-
Isac-García, J., et al. (2014). Greener Synthesis of an Amide by Direct Reaction of an Acid and Amine under Catalytic Conditions. World Journal of Chemical Education. [Link]
-
Dherange, J., et al. (2016). Opportunities and challenges for direct C–H functionalization of piperazines. ResearchGate. [Link]
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Technical Support Center: Resolving Stereoisomers of 6-Oxopiperidine-3-carboxamide Derivatives
Welcome to the Technical Support Center for the resolution of 6-oxopiperidine-3-carboxamide stereoisomers. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of chiral separations for this important class of molecules. The this compound scaffold is a privileged structure in medicinal chemistry, and the stereochemistry at the C3 position is often critical for biological activity and safety.[1] Therefore, robust and efficient methods for resolving and analyzing these stereoisomers are paramount.[2]
This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific experimental challenges. The information presented here is grounded in established scientific principles and practical laboratory experience to ensure you can overcome hurdles in your chiral separations with confidence.
Troubleshooting Guide: Common Issues and Solutions
This section addresses common problems encountered during the chromatographic resolution of this compound derivatives.
Issue 1: Poor or No Enantiomeric Resolution in Chiral HPLC/SFC
Question: I am not seeing any separation between the enantiomers of my this compound derivative using a polysaccharide-based chiral stationary phase (CSP). What are the likely causes and how can I troubleshoot this?
Answer:
Poor or no resolution is a common initial challenge in chiral method development.[3] The primary reason is often a suboptimal choice of CSP or mobile phase, leading to insufficient differences in the transient diastereomeric complexes formed between the enantiomers and the stationary phase.[4]
Probable Causes & Solutions:
-
Inappropriate Chiral Stationary Phase (CSP): The selection of the CSP is the most critical factor for achieving chiral resolution.[5] Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are a good starting point for this compound derivatives due to their broad applicability.[6] However, the specific derivative and its coating or immobilization on the silica support can dramatically affect selectivity.[7]
-
Troubleshooting Steps:
-
Screen Multiple CSPs: If one CSP fails, it is essential to screen a variety of others. A good starting selection includes columns with different polysaccharide backbones (cellulose vs. amylose) and various derivatizations (e.g., tris(3,5-dimethylphenylcarbamate), tris(3,5-dichlorophenylcarbamate)).[8][9]
-
Consider Immobilized Phases: Immobilized CSPs offer greater solvent compatibility, allowing for a broader range of mobile phases to be screened, which can be crucial for finding a successful separation method.[5][10]
-
-
-
Suboptimal Mobile Phase Composition: The mobile phase composition, including the organic modifier and any additives, plays a crucial role in modulating retention and enantioselectivity.[11]
-
Troubleshooting Steps:
-
Vary the Organic Modifier: In normal phase (NP) HPLC and SFC, screen different alcohols like isopropanol, ethanol, and methanol as the organic modifier. The structure and hydrogen-bonding properties of the alcohol can significantly influence the interaction with the CSP.[9] In reversed-phase (RP) HPLC, screen acetonitrile and methanol.
-
Optimize Modifier Percentage: Systematically vary the percentage of the organic modifier. Lowering the modifier concentration generally increases retention and can sometimes improve resolution, but may also lead to broader peaks.[11]
-
Introduce Additives: For basic compounds like piperidine derivatives, adding a small amount of a basic additive (e.g., 0.1% diethylamine or ethylenediamine) to the mobile phase can improve peak shape and sometimes enhance resolution by minimizing undesirable interactions with residual silanols on the stationary phase.[12][13] For acidic compounds, an acidic additive like 0.1% trifluoroacetic acid may be beneficial.[12]
-
-
-
Incorrect Temperature: Temperature affects the thermodynamics of the chiral recognition process.
-
Troubleshooting Steps:
-
Screen a Range of Temperatures: Evaluate the separation at different temperatures (e.g., 10°C, 25°C, 40°C). Lower temperatures often enhance enantioselectivity, but can lead to higher backpressure and broader peaks. Conversely, higher temperatures can improve efficiency but may reduce selectivity.[14]
-
-
Workflow for Troubleshooting Poor Resolution
Caption: Troubleshooting workflow for poor enantiomeric resolution.
Issue 2: Poor Peak Shape (Tailing or Fronting) in Chiral HPLC/SFC
Question: I am observing significant peak tailing for my this compound derivative, which is compromising my resolution and quantification. What could be the cause?
Answer:
Poor peak shape is often caused by secondary interactions between the analyte and the stationary phase, column overload, or issues with the HPLC/SFC system itself.[15] For nitrogen-containing heterocycles like piperidines, interactions with acidic silanol groups on the silica support are a common cause of tailing.[16]
Probable Causes & Solutions:
-
Secondary Silanol Interactions: The basic nitrogen of the piperidine ring can interact strongly with residual acidic silanol groups on the silica surface of the CSP, leading to peak tailing.
-
Troubleshooting Steps:
-
Add a Basic Modifier: Introduce a small amount (0.1-0.5%) of a basic additive like diethylamine (DEA), ethylenediamine (EDA), or triethylamine (TEA) into the mobile phase.[17] These additives will compete with the analyte for the active silanol sites, leading to more symmetrical peaks.
-
Use a Deactivated Column: If available, use a CSP packed with end-capped or specially deactivated silica to minimize silanol interactions.
-
-
-
Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion, often in the form of a "shark-fin" or right-triangle shape.[15]
-
Troubleshooting Steps:
-
Reduce Injection Volume and/or Concentration: Systematically reduce the amount of sample injected by either lowering the injection volume or diluting the sample. If the peak shape improves, overload was the likely cause.
-
-
-
Mismatched Injection Solvent: If the sample is dissolved in a solvent that is much stronger than the mobile phase, it can cause peak distortion.
-
Troubleshooting Steps:
-
Dissolve Sample in Mobile Phase: Whenever possible, dissolve the sample in the initial mobile phase. If solubility is an issue, use the weakest solvent possible that will fully dissolve the compound.[16]
-
-
-
Column Contamination or Degradation: Accumulation of contaminants on the column frit or at the head of the column can lead to distorted peaks for all analytes.[10]
-
Troubleshooting Steps:
-
Backflush the Column: Reverse the column direction and flush it with a strong solvent to try and dislodge any particulate matter from the inlet frit.
-
Column Regeneration: Follow the manufacturer's instructions for column regeneration. For immobilized CSPs, a wider range of strong solvents can often be used to wash the column.[10]
-
-
Data Presentation: CSP Screening for a Model this compound
| Chiral Stationary Phase (CSP) | Mobile Phase | Flow Rate (mL/min) | Resolution (Rs) | Observations |
| Chiralpak® IC | Hexane:IPA (80:20) + 0.1% DEA | 1.0 | 2.5 | Good resolution and peak shape. |
| Chiralpak® AD-H | Hexane:EtOH (90:10) + 0.1% DEA | 1.0 | 1.8 | Partial separation, some tailing. |
| Chiralcel® OD-H | Hexane:IPA (95:5) + 0.1% DEA | 0.8 | 0 | No resolution. |
| Lux® Cellulose-1 | Hexane:IPA (85:15) + 0.1% DEA | 1.0 | 2.1 | Good separation. |
Note: This is example data and actual results will vary depending on the specific derivative.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for resolving stereoisomers of this compound derivatives?
A1: The main techniques for resolving these stereoisomers include:
-
Chiral Chromatography (HPLC and SFC): This is the most widely used method, employing a chiral stationary phase to differentially retain the enantiomers.[2] Supercritical Fluid Chromatography (SFC) is often preferred for its speed and reduced solvent consumption.[5][18]
-
Diastereomeric Crystallization: This classical method involves reacting the racemic mixture with a chiral resolving agent to form diastereomeric salts, which have different solubilities and can be separated by crystallization.[19]
-
Enzymatic Kinetic Resolution: This technique uses an enzyme (e.g., a lipase or protease) that selectively reacts with one enantiomer, allowing for the separation of the unreacted enantiomer from the product.[20][21][22]
Q2: How do I choose between HPLC and SFC for my chiral separation?
A2: Both techniques are powerful, but they have different strengths.
-
SFC is generally faster, uses less organic solvent (making it "greener" and more cost-effective), and can sometimes provide different or better selectivity compared to HPLC.[5] It is often the first choice for high-throughput screening.[9]
-
HPLC is a more established technique with a wider variety of available columns and mobile phases. It can be more suitable for compounds that have poor solubility in the common SFC mobile phases (CO2 and alcohol).
Q3: My this compound derivative lacks a strong UV chromophore. How can I detect it during HPLC analysis?
A3: For compounds with poor UV absorbance, you have a few options:
-
Use a Universal Detector: Detectors like a Refractive Index (RI) detector, an Evaporative Light Scattering Detector (ELSD), or a Charged Aerosol Detector (CAD) can be used.
-
Mass Spectrometry (MS) Detection: Coupling your HPLC or SFC to a mass spectrometer is a highly sensitive and selective detection method.
-
Pre-column Derivatization: You can react your analyte with a UV-active derivatizing agent to introduce a chromophore. For example, reacting the piperidine nitrogen or the carboxamide with a suitable reagent can significantly enhance UV detection.[23]
Q4: Can I use enzymatic resolution for a this compound?
A4: Yes, enzymatic kinetic resolution can be a very effective method. The amide or lactam functional groups can be targets for enzymatic hydrolysis or synthesis. Lipases are commonly used for the enantioselective acylation or hydrolysis of related piperidine derivatives.[20][24] The success of this method depends on finding an enzyme with high enantioselectivity for your specific substrate. Screening a panel of commercially available lipases or proteases is a common starting point.
Q5: What are the key considerations for developing a diastereomeric crystallization method?
A5: The key steps are:
-
Selection of the Resolving Agent: A chiral acid (e.g., tartaric acid, mandelic acid) can be used to form salts with the basic piperidine nitrogen. The choice of the resolving agent is critical and often requires screening several options.[19]
-
Solvent Selection: The solvent system must be chosen to maximize the solubility difference between the two diastereomeric salts. One salt should be significantly less soluble to allow for its selective crystallization.
-
Optimization of Crystallization Conditions: Factors such as temperature, cooling rate, and seeding can influence the yield and enantiomeric purity of the crystallized product.
Experimental Protocols
Protocol 1: Chiral SFC Method Development for this compound
This protocol outlines a systematic approach to screening for a chiral SFC method.
1. System and Column Preparation:
- Use an SFC system equipped with a column switcher and a back-pressure regulator.
- Install a set of screening columns, for example: Chiralpak® IA, IB, IC, and ID.
- Equilibrate each column with the initial mobile phase conditions.
2. Mobile Phase Preparation:
- Mobile Phase A: Supercritical CO2.
- Mobile Phase B (Co-solvent): Prepare separate bottles of Methanol, Ethanol, and Isopropanol, each containing 0.2% diethylamine for basic analytes.
3. Screening Protocol:
- Sample Preparation: Dissolve the racemic standard in the co-solvent at a concentration of approximately 1 mg/mL.
- Injection Volume: 5 µL.
- Flow Rate: 3 mL/min.
- Back Pressure: 150 bar.
- Temperature: 40°C.
- Screening Gradient: Run a fast gradient from 5% to 40% co-solvent over 5 minutes for each column/co-solvent combination.
- Evaluation: Analyze the chromatograms for any signs of separation. Promising conditions can then be optimized by running isocratic methods at different co-solvent percentages.
SFC Method Development Workflow
Caption: Workflow for chiral SFC method development.
Protocol 2: Enzymatic Kinetic Resolution of a this compound Derivative
This protocol provides a general procedure for screening lipases for the kinetic resolution of a this compound via N-acylation.
1. Materials:
- Racemic this compound derivative.
- Panel of immobilized lipases (e.g., Novozym 435, Lipase PS, Amano Lipase AK).
- Acyl donor (e.g., vinyl acetate, isopropenyl acetate).
- Anhydrous organic solvent (e.g., methyl tert-butyl ether (MTBE), toluene).
2. Screening Procedure:
- In separate vials, add the racemic substrate (e.g., 10 mg, 1 equivalent) and the immobilized lipase (e.g., 20 mg).
- Add the anhydrous solvent (1 mL) to each vial.
- Add the acyl donor (e.g., 1.5 equivalents).
- Seal the vials and place them on an orbital shaker at a controlled temperature (e.g., 30-40°C).
- Take aliquots at various time points (e.g., 2, 6, 24, 48 hours).
- Quench the reaction by filtering off the enzyme.
- Analyze the aliquots by chiral HPLC or SFC to determine the conversion and the enantiomeric excess (e.e.) of the remaining substrate and the acylated product.
3. Evaluation:
- Calculate the conversion and e.e. for both the substrate and the product.
- The ideal enzyme will show high enantioselectivity (E-value) and achieve ~50% conversion, yielding both the unreacted substrate and the product in high e.e.
References
-
- PubMed
-
- PubMed
-
- ResearchGate
-
- LCGC International
-
- Daicel Chiral Technologies
-
- White Rose Research Online
-
- Obrnuta faza
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- Agilent
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- ResearchGate
-
- Reddit
-
- I.B.S. Labs
-
- Benchchem
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- PubMed
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- Google Patents
-
- Phenomenex
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- ResearchGate
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- LCGC International
-
- Springer
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- MDPI
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- Phenomenex
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- Imperial College London
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- PMC - NIH
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- PMC - PubMed Central
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- UNCW Institutional Repository
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- PubMed
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- LCGC International
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- ResearchGate
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- Chromatography Online
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- PubMed
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- AFMPS
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- ResearchGate
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- SciSpace
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- Herald Open Access
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- PMC - NIH
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- Thieme Connect
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- CrystEngComm (RSC Publishing)
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- PubMed
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- Dr. Maisch
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- PMC - NIH
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- 9. Screening approach for chiral separation of pharmaceuticals. Part III. Supercritical fluid chromatography for analysis and purification in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 20. Enzymatic kinetic resolution of piperidine atropisomers: synthesis of a key intermediate of the farnesyl protein transferase inhibitor, SCH66336 - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 23. Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Solubility Challenges of 6-Oxopiperidine-3-carboxamide Analogs
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 6-Oxopiperidine-3-carboxamide analogs. This guide is designed to provide expert, field-proven insights into diagnosing and overcoming the solubility challenges frequently encountered with this important class of compounds. Our goal is to equip you with the foundational knowledge and practical methodologies to ensure reliable and reproducible experimental outcomes.
Introduction: Understanding the Solubility Puzzle
The this compound scaffold is a cornerstone in medicinal chemistry, but its inherent physicochemical properties can present significant solubility hurdles. The rigid lactam structure, combined with the hydrogen-bonding capabilities of the carboxamide group, can lead to strong crystal lattice interactions, resulting in poor aqueous solubility. Furthermore, the lipophilicity of various substituents required for target potency often exacerbates this issue, creating a classic challenge in drug discovery: balancing potency with developability.
This guide provides a structured, question-and-answer-based approach to systematically troubleshoot and resolve these solubility issues, from initial characterization to advanced formulation strategies.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial questions researchers face when a this compound analog shows poor solubility.
Q1: My this compound analog won't dissolve in my aqueous buffer for my primary assay. What are the first things I should check?
A1: This is a very common starting point. Before moving to complex solubilization techniques, begin with the fundamentals:
-
Assess Compound Purity and Form: Confirm the purity of your compound via LC-MS and ¹H NMR. Impurities can sometimes crash out of solution. Also, be aware of the solid form; different polymorphs or the presence of a salt form can have drastically different solubilities.
-
Initial Solvent Test: Did you prepare your stock solution in 100% DMSO? For many high-throughput screens, a kinetic solubility assay is performed by diluting a DMSO stock into an aqueous buffer.[1][2][3] If the compound precipitates upon this dilution, you have identified a kinetic solubility limit.
-
pH of the Buffer: The this compound core contains both a weakly acidic amide proton and potentially a basic piperidine nitrogen (depending on its substitution). The overall charge of your molecule is therefore highly pH-dependent. Measure the pH of your buffer and consider how it relates to the predicted pKa of your molecule.
Q2: How does pH affect the solubility of my compound, and how do I determine its pKa?
A2: The pH of the aqueous medium is a critical factor.
-
For Acidic Analogs: If your analog has an acidic functional group (like a carboxylic acid), its solubility will increase in buffers with a pH above its pKa, as the deprotonated, ionized form is generally more water-soluble.
-
For Basic Analogs: If your analog has a basic functional group (like an amine), its solubility will increase in buffers with a pH below its pKa, as the protonated, cationic form is more soluble.
Determining pKa: Accurate pKa values are crucial for selecting the right buffer. While experimental determination is the gold standard, reliable in silico prediction tools are excellent for initial screening. Software packages like Schrödinger's Epik or Jaguar pKa can provide accurate predictions based on the molecule's structure.[4] These tools use methods ranging from empirical Hammett-Taft relationships to more rigorous physics-based quantum chemical calculations.[4][5]
Q3: I've observed that my compound dissolves initially but then crashes out of solution over time. What is happening?
A3: You are likely observing the difference between kinetic and thermodynamic solubility.
-
Kinetic Solubility: This is the concentration of a compound that can be achieved by diluting a high-concentration organic stock (e.g., DMSO) into an aqueous buffer. It often results in a supersaturated, metastable solution that can remain clear for a short period (minutes to hours).[2][3] This is what is typically measured in high-throughput screening.
-
Thermodynamic Solubility: This is the true equilibrium solubility of the solid compound in a solvent. It is achieved by adding an excess of the solid to the solvent and allowing it to equilibrate over an extended period (typically 24-72 hours) until the concentration of the dissolved solute is constant.[1][2]
The phenomenon you describe—dissolving and then precipitating—indicates that the concentration you achieved was above the thermodynamic solubility limit. For longer-term experiments or formulation development, addressing thermodynamic solubility is essential.
Part 2: Troubleshooting and Optimization Guide
This section provides a systematic workflow for tackling solubility problems, starting with basic characterization and moving toward advanced solutions.
Workflow for Diagnosing and Solving Solubility Issues
Below is a DOT script for a workflow diagram that outlines the decision-making process for addressing solubility issues.
Caption: A decision workflow for troubleshooting solubility.
Step 1: Quantify the Problem - Solubility Assays
Before attempting to solve a solubility issue, you must first quantify it. Running both kinetic and thermodynamic assays will provide a complete picture of your compound's behavior.
This method is ideal for early discovery to quickly rank compounds.[2][6]
-
Stock Solution Preparation: Prepare a 10 mM stock solution of your this compound analog in 100% DMSO.
-
Plate Setup: In a clear 96-well microtiter plate, add 5 µL of the DMSO stock solution to the first well of a column.
-
Serial Dilution: Add the desired aqueous buffer (e.g., PBS, pH 7.4) to the remaining wells. Perform a serial dilution of your compound across the plate.
-
Incubation: Mix the plate thoroughly and incubate at a controlled temperature (e.g., 25°C or 37°C) for 1-2 hours.
-
Measurement: Use a nephelometer to measure the light scattering in each well. The point at which a significant increase in light scattering is observed indicates the kinetic solubility limit.
This is the gold standard for determining true equilibrium solubility, crucial for lead optimization.[1]
-
Preparation: Add an excess amount of the solid, crystalline compound to a vial containing a known volume of the desired aqueous buffer (e.g., 1 mL of PBS, pH 7.4). Ensure enough solid is present to maintain a saturated solution with undissolved particles.
-
Equilibration: Seal the vial and agitate it on a shaker or rotator at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.
-
Phase Separation: After incubation, allow the vial to sit undisturbed for the solid to settle.
-
Filtration: Carefully withdraw the supernatant and filter it through a chemically inert 0.22 µm syringe filter to remove all undissolved solid particles.
-
Quantification: Analyze the filtrate using a validated HPLC-UV or LC-MS method against a standard curve to determine the precise concentration of the dissolved compound.
-
Reporting: Express the thermodynamic solubility in µg/mL or µM at the specified temperature and pH.
Step 2: Basic Formulation Approaches
If the intrinsic solubility is too low for your needs, the next step is to employ simple formulation strategies.
Based on your pKa analysis, adjust the pH of your buffer to maximize the concentration of the more soluble, ionized form of your analog. This is often the most effective and simplest initial strategy.
Co-solvents are water-miscible organic solvents that increase the solubility of lipophilic compounds by reducing the polarity of the aqueous medium.[7][8]
Common Co-solvents for Pre-clinical Formulations:
| Co-solvent | Typical Starting Concentration (v/v) | Notes |
|---|---|---|
| Ethanol (EtOH) | 5-20% | Generally well-tolerated. |
| Propylene Glycol (PG) | 10-30% | Can increase viscosity. |
| Polyethylene Glycol 400 (PEG-400) | 10-40% | A common choice for in vivo studies. |
| N-Methyl-2-pyrrolidone (NMP) | 1-5% | Potent solubilizer, but use with caution due to potential toxicity. |
-
Prepare Co-solvent Mixtures: Prepare a series of aqueous buffers containing different co-solvents at varying concentrations (e.g., 5%, 10%, 20% PEG-400 in PBS).
-
Solubility Measurement: Perform the thermodynamic "shake-flask" solubility assay (Protocol 2) for your compound in each of the co-solvent mixtures.
-
Analyze Results: Plot the solubility of your compound as a function of the co-solvent concentration to identify the optimal system that provides the required solubility with the minimum amount of organic solvent.
Step 3: Advanced Formulation Strategies
When simple methods are insufficient, particularly for in vivo studies requiring higher concentrations, advanced formulations that alter the solid state of the compound are necessary.
An ASD is a formulation where the drug is molecularly dispersed in an amorphous state within a polymer matrix.[9][10] This prevents the drug from crystallizing, kinetically locking it in a high-energy, more soluble form.[11] Spray drying is a common and scalable method for producing ASDs.[12][13]
Caption: Workflow for creating an Amorphous Solid Dispersion.
General Protocol for ASD Preparation via Spray Drying:
-
Formulation: Dissolve the this compound analog and a suitable polymer (e.g., PVP, HPMC-AS) in a common volatile solvent or solvent blend.[14][15]
-
Atomization: The solution is pumped through a nozzle and atomized into fine droplets inside a drying chamber.
-
Drying: The droplets are met with a stream of hot drying gas (e.g., nitrogen), which rapidly evaporates the solvent. This rapid quenching process "freezes" the drug in its amorphous state within the polymer matrix.[15]
-
Collection: The resulting solid particles are collected via a cyclone separator.[15]
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[16] They can encapsulate poorly soluble molecules, forming inclusion complexes that have significantly enhanced aqueous solubility.[17][18]
General Protocol for Cyclodextrin Inclusion Complex Preparation (Lyophilization Method):
-
Solution Preparation: Dissolve the cyclodextrin (e.g., Hydroxypropyl-β-cyclodextrin, HPβCD) in water. Separately, dissolve the this compound analog in a minimal amount of a suitable organic solvent.
-
Mixing: Slowly add the drug solution to the aqueous cyclodextrin solution with vigorous stirring.
-
Equilibration: Continue stirring the mixture for 24-72 hours to allow for complex formation.
-
Lyophilization (Freeze-Drying): Freeze the resulting solution and lyophilize it to remove the solvents, yielding a solid powder of the inclusion complex.[19]
Step 4: Essential Characterization of Advanced Formulations
It is critical to verify that you have successfully created the desired formulation. Failure to characterize can lead to misinterpretation of experimental results.
Key Characterization Techniques:
| Technique | Purpose | Expected Result for Successful Formulation |
|---|---|---|
| Differential Scanning Calorimetry (DSC) | To assess thermal properties and detect crystallinity. | ASD: Absence of a sharp melting peak for the drug; presence of a single glass transition temperature (Tg).[9][20] Cyclodextrin Complex: Shift or disappearance of the drug's melting endotherm.[19] |
| Powder X-Ray Diffraction (XRPD) | To determine the long-range molecular order (crystalline vs. amorphous). | ASD/Complex: A broad, diffuse "halo" pattern, indicating the absence of crystallinity. Crystalline material would show sharp Bragg peaks.[20][21] |
| Fourier-Transform Infrared Spectroscopy (FTIR) | To identify intermolecular interactions between the drug and the carrier. | ASD/Complex: Shifts in characteristic vibrational bands (e.g., C=O stretch, N-H bend) of the drug, indicating hydrogen bonding or other interactions with the polymer/cyclodextrin.[18][21] |
| Scanning Electron Microscopy (SEM) | To observe the morphology of the particles. | ASD/Complex: Provides information on particle size and shape, confirming a homogenous morphology different from a simple physical mixture of the components.[18][22] |
By following this structured approach—diagnosing the problem quantitatively, applying systematic formulation strategies, and rigorously characterizing the result—researchers can effectively overcome the solubility challenges posed by this compound analogs and advance their discovery programs with confidence.
References
- Crystal Pharmatech. (n.d.). Characterization and Evaluation of Amorphous Solid Dispersion (ASD) - Part 1.
- Park, K. (2019). Characterization of amorphous solid dispersions. Journal of Controlled Release.
- ACS Publications. (n.d.). Characterization of Amorphous Solid Dispersions and Identification of Low Levels of Crystallinity by Transmission Electron Microscopy. Molecular Pharmaceutics.
- Pharma Excipients. (2020).
- Royal Society of Chemistry. (n.d.). Preparation and characterization of cyanazine–hydroxypropyl-beta-cyclodextrin inclusion complex. RSC Publishing.
- Semantic Scholar. (n.d.).
- Enamine. (n.d.). Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).
- MDPI. (n.d.). Preparation and Properties of Cyclodextrin Inclusion Complexes of Hyperoside.
- National Center for Biotechnology Information. (n.d.). Preparation and Solid-State Characterization of Inclusion Complexes Formed Between Miconazole and Methyl-β-Cyclodextrin.
- MDPI. (n.d.). Aqueous Solution Spray Drying Preparations of Binary Amorphous Solid Dispersions.
- Pilotech. (2023).
- AxisPharm. (n.d.). Kinetic Solubility Assays Protocol.
- Google Patents. (n.d.).
- National Center for Biotechnology Information. (n.d.). In vitro solubility assays in drug discovery. PubMed.
- YouTube. (2014).
- OAText. (2016).
- National Center for Biotechnology Information. (2020).
- Request PDF. (n.d.). Kinetic solubility: Experimental and machine‐learning modeling perspectives.
- Inventiva Pharma. (n.d.).
- Longdom Publishing. (n.d.). Brief Overview of Various Approaches to Enhance Drug Solubility.
- Upperton Pharma Solutions. (n.d.). Formulating Spray Dried Dispersions into Tablets - SDDs.
- Pharmaceutical Technology. (n.d.). Cocktail-Solvent Screening to Enhance Solubility, Increase Crystal Yield, and Induce Polymorphs.
- Slideshare. (n.d.). solubility enhancement and cosolvency by madhavi.
- A Systemic Review on Techniques of Solubility Enhancement for Poor W
- ResearchGate. (2023).
- Schrödinger. (n.d.).
- National Center for Biotechnology Information. (n.d.).
- ResearchGate. (n.d.). Prediction of pKa values for drug-like molecules using semiempirical quantum chemical methods.
- MDPI. (n.d.). Finding the Right Solvent: A Novel Screening Protocol for Identifying Environmentally Friendly and Cost-Effective Options for Benzenesulfonamide.
- National Center for Biotechnology Information. (2021).
- National Center for Biotechnology Information. (n.d.). Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules.
- International Journal of Research Trends and Innovation. (2023). Solubility enhancement techniques of poorly soluble drugs with special emphasis on amorphous solid dispersion.
- ResearchGate. (2018). Improvement of drug solubility using solid dispersion.
- National Center for Biotechnology Information. (2024). Recent Advances: Heterocycles in Drugs and Drug Discovery.
- Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. (2023).
- National Center for Biotechnology Information. (n.d.).
- The University of Manchester. (n.d.). Experiment stands corrected: accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths.
- National Center for Biotechnology Information. (n.d.). Novel 1,4 substituted piperidine derivatives. Synthesis and correlation of antioxidant activity with structure and lipophilicity.
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Technical Support Center: Optimization of Coupling Reactions for 6-Oxopiperidine-3-carboxamide
Welcome to the technical support center for the optimization of coupling reactions involving 6-oxopiperidine-3-carboxamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into successfully navigating the synthesis of amide bonds with this versatile scaffold. Here, we will address common challenges, provide detailed protocols, and explain the rationale behind experimental choices to ensure the integrity and success of your synthetic endeavors.
Frequently Asked Questions (FAQs)
Q1: What are the most reliable coupling reagents for forming an amide bond with 6-oxopiperidine-3-carboxylic acid?
A1: A variety of modern coupling reagents are well-suited for this transformation. The choice often depends on the scale of the reaction, the steric and electronic properties of the amine coupling partner, and cost considerations. The most commonly employed and reliable classes of reagents include:
-
Aminium/Uronium Salts: Reagents like HATU, HBTU, and HCTU are highly efficient, known for fast reaction times and low rates of racemization.[1][2] HATU, in particular, is often preferred for challenging couplings due to the anchimeric assistance of the pyridine nitrogen in its HOAt moiety, which accelerates the reaction.[1][3]
-
Phosphonium Salts: PyBOP and PyAOP are excellent alternatives. They are known for generating clean reactions and do not pose the risk of guanidinylation of the amine, a potential side reaction with uronium salts if an excess is used or if the carboxylic acid activation is slow.[1][4]
-
Carbodiimides: EDC (a water-soluble carbodiimide) is a cost-effective and widely used reagent, almost always in conjunction with additives like HOBt or OxymaPure.[5][6][7] These additives form an active ester that is more stable than the initial O-acylisourea intermediate, which minimizes the risk of racemization and other side reactions.[5][8]
Q2: My 6-oxopiperidine-3-carboxylic acid starting material has poor solubility. What solvents are recommended?
A2: Poor solubility of starting materials is a common hurdle. For coupling reactions, polar aprotic solvents are generally the best choice. Recommended solvents include:
-
N,N-Dimethylformamide (DMF): This is the most common and often the most effective solvent for amide coupling reactions due to its high polarity and ability to dissolve a wide range of substrates.[9]
-
Dichloromethane (DCM): While less polar than DMF, DCM is a good solvent for many coupling reactions, particularly those involving carbodiimides.[6][9] It's important to ensure it is anhydrous.
-
Acetonitrile (ACN): Another suitable polar aprotic solvent that can be effective.[6]
If solubility remains an issue, gentle warming or sonication may aid in dissolution before adding the coupling reagents. Always ensure your solvents are anhydrous, as water can lead to hydrolysis of activated intermediates and significantly reduce your yield.[10]
Q3: I am using a chiral version of 6-oxopiperidine-3-carboxylic acid. How can I minimize racemization during the coupling reaction?
A3: Preserving stereochemical integrity is critical when working with chiral molecules. Racemization can occur at the alpha-carbon of the carboxylic acid during the activation step. To minimize this risk:
-
Use Additives: When using carbodiimides like EDC, the addition of 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) is crucial.[5] These additives react with the highly reactive O-acylisourea intermediate to form a more stable active ester, which is less prone to racemization before reacting with the amine.[5][8]
-
Choose the Right Reagent: Uronium and phosphonium reagents like HATU and PyBOP are inherently designed to minimize racemization.[1][3] HATU is particularly effective due to the properties of its HOAt leaving group.[3]
-
Control the Temperature: Running the reaction at a lower temperature (e.g., starting at 0 °C and slowly warming to room temperature) can help to reduce the rate of epimerization.[11]
-
Minimize Base Exposure: Prolonged exposure to excess base can increase the risk of racemization. Use a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) and use the minimum amount necessary to facilitate the reaction.[2]
Troubleshooting Guide
This section addresses common problems encountered during the coupling of 6-oxopiperidine-3-carboxylic acid and provides a systematic approach to resolving them.
Issue 1: Low or No Product Yield
| Potential Cause | Troubleshooting Steps & Rationale |
| Ineffective Carboxylic Acid Activation | The chosen coupling reagent may not be sufficiently reactive for your specific amine (e.g., a sterically hindered or electron-poor amine). Solution: Switch to a more powerful coupling reagent. If you are using EDC/HOBt, consider moving to HATU or PyBOP, which are generally more reactive.[1] |
| Hydrolysis of Activated Intermediate | The presence of water in the reaction is a common cause of low yields. Activated carboxylic acids are highly susceptible to hydrolysis. Solution: Ensure all glassware is oven-dried. Use anhydrous solvents. Store hygroscopic reagents (like HATU and EDC) in a desiccator.[10] Run the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Incorrect Stoichiometry | The ratio of reagents is critical. An excess or deficit of any component can halt the reaction. Solution: A common starting point is a slight excess of the amine and coupling reagent relative to the carboxylic acid (e.g., 1:1.1:1.1 of Acid:Amine:Coupling Reagent).[10] |
| Sub-optimal pH/Base | The reaction requires a non-nucleophilic base to deprotonate the carboxylic acid and the amine salt (if applicable). The wrong base or incorrect amount can hinder the reaction. Solution: Use DIPEA or triethylamine (TEA). Typically, 2-3 equivalents of base are sufficient.[2] |
Issue 2: Formation of Significant Side Products
| Potential Cause | Troubleshooting Steps & Rationale |
| N-Acylurea Formation | With carbodiimide reagents like EDC, the O-acylisourea intermediate can rearrange to a stable N-acylurea, which will not react further.[7] Solution: This is precisely why additives like HOBt or OxymaPure are used. They rapidly trap the O-acylisourea to form an active ester, preventing the rearrangement.[7] Ensure you are using at least one equivalent of the additive. |
| Guanidinylation of Amine | When using aminium/uronium reagents like HATU or HBTU, the reagent can react directly with the primary or secondary amine if the carboxylic acid is not activated first.[1][4] Solution: Implement a pre-activation step. Stir the carboxylic acid, coupling reagent, and base together for 5-15 minutes before adding the amine.[3][12] This ensures the formation of the active ester before the amine is introduced. |
| Decomposition of Starting Material | The this compound scaffold could be sensitive to harsh conditions. Solution: Monitor the reaction closely by TLC or LC-MS to avoid unnecessarily long reaction times. If decomposition is suspected, try running the reaction at a lower temperature. |
Workflow for Troubleshooting a Failed Coupling Reaction
Caption: Troubleshooting Decision Tree for Amide Coupling Reactions.
Experimental Protocols
Below are two detailed, step-by-step protocols for common and reliable coupling methods.
Protocol 1: HATU-Mediated Amide Coupling
This protocol is recommended for its high efficiency and low risk of racemization, making it suitable for valuable or complex amines.[2]
Reaction Scheme:
Caption: General HATU-mediated amide coupling reaction.
Materials:
| Reagent | M.W. | Equivalents |
| 6-Oxopiperidine-3-carboxylic acid | 143.14 | 1.0 |
| Amine (R-NH₂) | Varies | 1.1 |
| HATU | 380.23 | 1.1 |
| DIPEA | 129.24 | 2.5 |
| Anhydrous DMF | - | - |
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (N₂), add 6-oxopiperidine-3-carboxylic acid (1.0 eq).
-
Dissolve the acid in anhydrous DMF.
-
Add HATU (1.1 eq) to the solution, followed by DIPEA (2.5 eq).
-
Stir the mixture at room temperature for 10-15 minutes to pre-activate the carboxylic acid.[3]
-
In a separate vial, dissolve the amine (1.1 eq) in a small amount of anhydrous DMF.
-
Add the amine solution dropwise to the activated acid mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS (typically complete within 1-4 hours).
-
Work-up: Once the reaction is complete, dilute the mixture with ethyl acetate and wash sequentially with 1N HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Protocol 2: EDC/HOBt-Mediated Amide Coupling
This is a classic, cost-effective method suitable for a wide range of substrates.[6]
Materials:
| Reagent | M.W. | Equivalents |
| 6-Oxopiperidine-3-carboxylic acid | 143.14 | 1.0 |
| Amine (R-NH₂) | Varies | 1.1 |
| EDC·HCl | 191.70 | 1.2 |
| HOBt | 135.12 | 1.2 |
| DIPEA | 129.24 | 2.5 |
| Anhydrous DCM or DMF | - | - |
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (N₂), add 6-oxopiperidine-3-carboxylic acid (1.0 eq), HOBt (1.2 eq), and the amine (1.1 eq).
-
Dissolve the components in anhydrous DCM or DMF.
-
Cool the flask to 0 °C in an ice bath.
-
Add DIPEA (2.5 eq) to the mixture and stir for 5 minutes.
-
Add EDC·HCl (1.2 eq) portion-wise to the cold solution.
-
Allow the reaction to slowly warm to room temperature and stir overnight (12-18 hours).
-
Monitor the reaction progress by TLC or LC-MS.
-
Work-up: If using DCM, wash the reaction mixture with 1N HCl, saturated NaHCO₃, and brine. If using DMF, perform an aqueous work-up as described in Protocol 1. The urea byproduct from EDC is water-soluble and will be removed during the aqueous washes.[5]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purification: Purify the crude product by flash column chromatography.
References
-
Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]
-
Subash, B., et al. (2011). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC - NIH. Retrieved from [Link]
-
Reddit. (2025). How do I avoid side reactions while doing this peptide coupling reaction? Retrieved from [Link]
-
ResearchGate. (2025). A new key intermediate in the synthesis of 6-oxopiperidine-2-carboxylate derivatives. Retrieved from [Link]
-
Growing Science. (2022). Process optimization for acid-amine coupling: a catalytic approach. Retrieved from [Link]
-
HMDB. (2014). Showing metabocard for 6-Oxopiperidine-2-carboxylic acid (HMDB0061705). Retrieved from [Link]
-
Reddit. (2023). HATU/PyBOP coupling procedure question. Retrieved from [Link]
-
Organic Syntheses Procedure. (n.d.). 3. Retrieved from [Link]
-
Fisher Scientific. (n.d.). Amide Synthesis. Retrieved from [Link]
-
PubMed. (2012). Diversity-oriented synthesis of 1-substituted 4-aryl-6-oxo-1,6-dihydropyridine-3-carboxamides. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting information for. Retrieved from [Link]
-
ResearchGate. (2015). How do I improve the yield of a carboxylic acid/amine coupling with EDC/DMAP at RT in DCM? Retrieved from [Link]
-
MDPI. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved from [Link]
-
PubMed. (n.d.). Design and synthesis of piperidine-3-carboxamides as human platelet aggregation inhibitors. Retrieved from [Link]
-
Open Research@CSIR-NIScPR. (n.d.). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Retrieved from [Link]
-
PubChem. (n.d.). 6-Oxopiperidine-2-carboxylic acid. Retrieved from [Link]
-
PubChem. (n.d.). 3-Methoxy-6-oxo-piperidine-3-carboxylic acid. Retrieved from [Link]
-
PubChem. (n.d.). N-(cyanomethyl)-6-oxopiperidine-3-carboxamide. Retrieved from [Link]
-
ACS Publications. (2011). Peptide Coupling Reagents, More than a Letter Soup. Retrieved from [Link]
-
PubChem. (n.d.). Methyl 6-oxopiperidine-3-carboxylate. Retrieved from [Link]
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Validation & Comparative
The 6-Oxopiperidine-3-carboxamide Scaffold: A Comparative Guide for Medicinal Chemists
In the landscape of modern drug discovery, the selection of a core heterocyclic scaffold is a decision of paramount importance, profoundly influencing a candidate's physicochemical properties, pharmacokinetic profile, and ultimately, its therapeutic efficacy. Over 85% of all biologically active chemical entities contain a heterocycle, underscoring their central role in medicinal chemistry.[1] Among the privileged structures frequently employed by medicinal chemists, nitrogen-containing heterocycles are of particular interest due to their ability to form key hydrogen bonds and other interactions with biological targets. This guide provides an in-depth, objective comparison of the 6-oxopiperidine-3-carboxamide scaffold against other commonly utilized heterocyclic cores, including piperidine, pyrrolidine, piperazine, and morpholine. By examining their structural nuances, impact on drug-like properties, and performance in relevant biological assays, we aim to equip researchers, scientists, and drug development professionals with the insights necessary for informed scaffold selection.
The this compound Scaffold: An Emerging Player
The this compound moiety is a derivative of the well-established piperidine scaffold, featuring a lactam (a cyclic amide) functionality and a carboxamide group at the 3-position. This arrangement introduces a unique combination of structural rigidity and hydrogen bonding capabilities. The lactam component can act as a hydrogen bond donor and acceptor, while the carboxamide provides an additional site for interaction. These features make it an intriguing scaffold for targeting a variety of protein classes, including enzymes and receptors.
While direct and extensive comparative data for the this compound scaffold is still emerging in the public domain, valuable insights can be gleaned from studies on the closely related piperidine-3-carboxamide derivatives. These analogs have shown significant promise in therapeutic areas such as oncology and osteoporosis.
Comparative Analysis of Heterocyclic Scaffolds
The choice of a heterocyclic core can significantly impact a molecule's absorption, distribution, metabolism, and excretion (ADME) properties, as well as its target affinity and selectivity. Below is a comparative overview of the this compound scaffold and other prevalent heterocyclic cores.
Physicochemical Properties
A comparison of the general physicochemical properties of these scaffolds is essential for understanding their potential impact on drug-like characteristics.
| Property | This compound (Predicted) | Piperidine | Pyrrolidine | Piperazine | Morpholine |
| Molecular Weight | ~142 g/mol | ~85 g/mol | ~71 g/mol | ~86 g/mol | ~87 g/mol |
| logP (Octanol/Water) | Low | 0.84 | 0.46 | -1.3 | -0.85 |
| pKa (Conjugate Acid) | ~8-9 (Amide N-H) | ~11.22 | ~11.27 | 9.8 (N1), 5.6 (N2) | 8.4 |
| Hydrogen Bond Donors | 2 | 1 | 1 | 2 | 1 |
| Hydrogen Bond Acceptors | 3 | 1 | 1 | 2 | 2 |
| Conformational Flexibility | Relatively Rigid (Chair-like) | Prefers a rigid chair conformation | More flexible than piperidine | Chair conformation | Chair conformation |
Data for piperidine and pyrrolidine from BenchChem.[2]
Key Insights:
-
Lipophilicity: The this compound scaffold is predicted to have low lipophilicity due to the presence of multiple polar functional groups. This can be advantageous for improving aqueous solubility but may require careful modulation to ensure sufficient cell permeability. In comparison, piperidine is more lipophilic than pyrrolidine.[2]
-
Basicity: The lactam nitrogen in the this compound is significantly less basic than the secondary amines in piperidine and pyrrolidine. This can be a strategic advantage in avoiding off-target effects associated with highly basic compounds, such as hERG inhibition. Piperazine offers two sites for protonation, which can be useful for tuning solubility and salt formation.
-
Hydrogen Bonding: The increased number of hydrogen bond donors and acceptors in the this compound scaffold provides more opportunities for specific interactions with biological targets, potentially leading to higher potency and selectivity.
Biological Activity and Therapeutic Applications
The choice of scaffold often dictates the therapeutic areas in which a compound series will be most effective.
| Scaffold | Key Therapeutic Areas |
| This compound | Oncology, Osteoporosis (inferred from piperidine-3-carboxamide derivatives) |
| Piperidine | CNS disorders, Oncology, Analgesia, Antihistamines |
| Pyrrolidine | CNS disorders, Antivirals, Antibacterials |
| Piperazine | Antipsychotics, Antidepressants, Antihistamines, Anticancer |
| Morpholine | Anticancer, CNS disorders, Antibacterials |
Case Study: Piperidine-3-carboxamide Derivatives in Oncology
A notable study identified a series of N-arylpiperidine-3-carboxamide derivatives that induce a senescence-like phenotype in human melanoma A375 cells, leading to antiproliferative effects.[3] The initial hit compound demonstrated moderate activity, which was significantly optimized through structure-activity relationship (SAR) studies.[3]
| Compound ID | Senescence-Inducing Activity (EC50, µM) | Antiproliferative Activity (IC50, µM) |
| 1 (Hit) | 1.24 | 0.88 |
| 19 (R-config) | >20 | >20 |
| 20 (S-config) | 0.27 | 0.21 |
| 54 | 0.04 | 0.03 |
Data from ACS Med. Chem. Lett. 2021, 12, 1, 114–122.[3]
These findings highlight the potential of the piperidine-3-carboxamide scaffold in developing potent and selective anticancer agents. The presence of the 6-oxo group in our scaffold of interest would likely influence the conformation and electronic properties, offering a vector for further optimization.
Experimental Protocols for Comparative Evaluation
To objectively compare the performance of different heterocyclic scaffolds, a standardized suite of in vitro assays is essential. The following section provides detailed, step-by-step methodologies for key experiments.
Cell Viability and Proliferation (MTT Assay)
The MTT assay is a colorimetric method used to assess cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[2][4][5]
Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide or MTT) to purple formazan crystals.[2] The insoluble formazan is then dissolved, and the absorbance is measured, which is proportional to the number of viable cells.
Protocol:
-
Cell Seeding:
-
Prepare a single-cell suspension of the desired cell line in a complete culture medium.
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well).
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in the appropriate vehicle (e.g., DMSO) and then dilute further in a complete culture medium.
-
Carefully remove the medium from the wells and replace it with the medium containing the test compounds. Include vehicle-only controls.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL stock solution of MTT in sterile PBS.
-
Add 10 µL of the MTT stock solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
-
Solubilization of Formazan:
-
Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan.
-
-
Data Acquisition:
-
Measure the absorbance of each well at a wavelength of 570-590 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
In Vitro Kinase Inhibition Assay
This assay determines the ability of a compound to inhibit the activity of a specific protein kinase.
Principle: A common method is a luminescence-based assay that quantifies the amount of ADP produced during the kinase reaction. The luminescent signal is inversely proportional to the kinase activity.
Protocol:
-
Compound Preparation:
-
Prepare a stock solution of the test compound (e.g., 10 mM in 100% DMSO).
-
Create a serial dilution of the compound in DMSO.
-
-
Kinase Reaction:
-
In a white, opaque 96-well plate, add the serially diluted compound or DMSO control.
-
Add the kinase enzyme to each well and incubate for 10 minutes at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding a mixture of the kinase substrate and ATP.
-
Incubate the plate at 30°C for 60 minutes.
-
-
ADP Detection:
-
Add an ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add a Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
In Vitro ADME Assays
Early assessment of ADME properties is crucial for identifying drug candidates with favorable pharmacokinetic profiles.
Objective: To determine the rate at which a compound is metabolized by liver enzymes, primarily cytochrome P450s.
Protocol:
-
Incubation:
-
Incubate the test compound at a final concentration (e.g., 1 µM) with human liver microsomes (e.g., 0.5 mg/mL) in a phosphate buffer at 37°C.
-
Initiate the reaction by adding an NADPH-regenerating system.
-
-
Sampling and Quenching:
-
Take samples at various time points (e.g., 0, 5, 15, 30, and 60 minutes).
-
Quench the reaction at each time point by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
-
Analysis:
-
Centrifuge the samples to precipitate the proteins.
-
Analyze the supernatant by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the remaining parent compound.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the remaining parent compound against time.
-
Calculate the in vitro half-life (t½) and intrinsic clearance (CLint) from the slope of the line.
-
Objective: To determine the solubility of a compound in an aqueous buffer at a physiological pH.
Protocol:
-
Sample Preparation:
-
Add the test compound from a high-concentration DMSO stock solution to a phosphate buffer at pH 7.4.
-
Shake the mixture for a specified period (e.g., 24 hours) at room temperature to reach equilibrium.
-
-
Separation and Quantification:
-
Filter the samples to remove any undissolved precipitate.
-
Quantify the concentration of the dissolved compound in the filtrate using LC-MS/MS or UV spectroscopy.
-
Visualizing Workflows and Relationships
Diagrams created using Graphviz (DOT language) can effectively illustrate experimental workflows and the relationships between different concepts in drug discovery.
Drug Discovery Workflow for Heterocyclic Scaffolds
Caption: A generalized workflow for the discovery and optimization of drug candidates based on heterocyclic scaffolds.
Relationship of Physicochemical Properties to Drug Performance
Caption: The central role of the heterocyclic scaffold in influencing physicochemical properties, which in turn dictate the ADME profile and overall drug performance.
Conclusion and Future Directions
The this compound scaffold represents a promising, albeit underexplored, platform for the design of novel therapeutic agents. Its unique combination of a rigid lactam core and multiple hydrogen bonding functionalities offers distinct advantages in terms of potential target interactions and tunable physicochemical properties. While direct comparative data remains limited, insights from the closely related piperidine-3-carboxamide scaffold suggest significant potential in areas such as oncology.
A direct comparison of the this compound scaffold with more established heterocyclic cores like pyrrolidine, piperazine, and morpholine reveals a trade-off between novelty and a well-understood performance profile. The slightly higher lipophilicity of piperidine may offer advantages in certain contexts, while the versatile nature of piperazine continues to make it a popular choice.
To fully elucidate the potential of the this compound scaffold, future research should focus on:
-
Direct Comparative Studies: Head-to-head comparisons of derivatives of this scaffold against other heterocycles in a range of biological and ADME assays are crucial for establishing a clear performance benchmark.
-
Exploration of Chemical Space: Synthesis and evaluation of a diverse library of this compound derivatives will be essential for understanding its structure-activity relationships.
-
Target Identification: Elucidating the specific biological targets of active compounds based on this scaffold will open up new avenues for therapeutic intervention.
By leveraging the systematic experimental approaches outlined in this guide, the medicinal chemistry community can effectively evaluate and harness the potential of the this compound scaffold in the ongoing quest for safer and more effective medicines.
References
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CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. [Link]
-
Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. [Link]
-
Lee, J., et al. (2021). Identification of Piperidine-3-carboxamide Derivatives Inducing Senescence-like Phenotype with Antimelanoma Activities. ACS Medicinal Chemistry Letters, 12(1), 114–122. [Link]
-
Zhang, Y. K., et al. (2024). Design and evaluation of piperidine carboxamide derivatives as potent ALK inhibitors through 3D-QSAR modeling, artificial neural network and computational analysis. Arabian Journal of Chemistry, 17(4), 105673. [Link]
-
Lee, J., et al. (2021). Identification of Piperidine-3-carboxamide Derivatives Inducing Senescence-like Phenotype with Antimelanoma Activities. ACS Medicinal Chemistry Letters, 12(1), 114–122. [Link]
-
Wang, Y., et al. (2024). Synthesis and Biological Evaluation of Novel Piperidine-3-Carboxamide Derivatives as Anti-Osteoporosis Agents Targeting Cathepsin K. Molecules, 29(17), 4011. [Link]
-
Sabbah, D. A., et al. (2025). Exploring Carboxamide Derivatives as Promising Anticancer Agents: Design, In Vitro Evaluation, and Mechanistic Insights. Molecules, 30(12), 1234. [Link]
-
Gontijo, V. S., et al. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 298, 116801. [Link]
-
Gribkova, A. A., et al. (2024). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 25(5), 2937. [Link]
-
Sharma, A., et al. (2023). Design, Synthesis, ADME, and Anticancer Studies of Newer N-Aryl-5-(3,4,5-Trifluorophenyl)-1,3,4-Oxadiazol-2-Amines: An Insight into Experimental and Theoretical Investigations. Molecules, 28(13), 5099. [Link]
-
Gribkova, A. A., et al. (2024). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 25(5), 2937. [Link]
-
Rather, R. A., & Bhagat, M. (2022). Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. Frontiers in Pharmacology, 13, 861586. [Link]
-
de Oliveira, R. B., et al. (2014). Synthesis, Cytotoxicity and Mechanistic Evaluation of 4-Oxoquinoline-3-carboxamide Derivatives: Finding New Potential Anticancer Drugs. Molecules, 19(5), 6652–6666. [Link]
-
ResearchGate. (2024). (PDF) Synthesis and Biological Evaluation of Novel Piperidine-3-Carboxamide Derivatives as Anti-Osteoporosis Agents Targeting Cathepsin K. [Link]
-
World Journal of Pharmacy and Pharmaceutical Sciences. (2014). emerging phaaceutical applications of piperidine, pyrrolidine and it s derivaties. [Link]
-
Bojtár, M., et al. (2019). Heterocycles in Medicinal Chemistry. Molecules, 24(12), 2309. [Link]
-
Janke, L. K., et al. (2018). Comparison of metabolic pathways of different α-N-heterocyclic thiosemicarbazones. Analytical and Bioanalytical Chemistry, 410(21), 5179–5191. [Link]
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Validating the Biological Activity of 6-Oxopiperidine-3-carboxamide Derivatives: A Comparative Guide for Drug Discovery Professionals
In the landscape of modern drug discovery, the piperidine scaffold remains a cornerstone of medicinal chemistry, valued for its presence in a multitude of FDA-approved therapeutics.[1] Among its diverse chemical space, 6-oxopiperidine-3-carboxamide derivatives have emerged as a promising class of compounds with a spectrum of biological activities. This guide provides an in-depth technical comparison of the validation methodologies for these derivatives across key therapeutic areas: oncology, osteoporosis, and infectious diseases. We will delve into the causality behind experimental choices, present detailed protocols for self-validating assays, and offer a comparative analysis against established alternatives, grounded in experimental data.
Part 1: Anticancer Activity - Inducing Senescence in Melanoma
A compelling therapeutic strategy for cancer is the induction of cellular senescence, a state of irreversible cell cycle arrest that can suppress tumor growth.[2] Certain N-arylpiperidine-3-carboxamide derivatives have been identified as potent inducers of a senescence-like phenotype in human melanoma cells.[2]
Mechanism of Action: The p53/p21 and p16/Rb Signaling Pathways
Cellular senescence is primarily governed by two interconnected tumor suppressor pathways: the p53/p21 pathway and the p16/Rb pathway.[3][4][5][6] Upon cellular stress, such as that induced by our derivative compounds, the p53 tumor suppressor protein is activated. This leads to the upregulation of p21, a cyclin-dependent kinase (CDK) inhibitor, which in turn prevents the phosphorylation of the retinoblastoma (Rb) protein.[3] Hypophosphorylated Rb remains active and sequesters the E2F transcription factor, thereby halting the cell cycle in the G1 phase.[3][5] Concurrently, the p16 protein can also inhibit CDK4/6, reinforcing the Rb-mediated cell cycle arrest.[3][4]
Caption: The p53/p21 and p16/Rb signaling pathways in cellular senescence.
Comparative In Vitro Efficacy
The antiproliferative and senescence-inducing activities of this compound derivatives can be quantified and compared to standard chemotherapeutic agents like doxorubicin, which is also known to induce senescence.[7][8] The primary human melanoma cell line, A375, serves as a robust model for these investigations.[2]
| Compound ID | Senescence-Inducing Activity (EC50, µM) | Antiproliferative Activity (IC50, µM) | Reference |
| Compound 54 (S-isomer) | 0.04 | 0.03 | [2] |
| Initial Hit (Compound 1) | 1.24 | 0.88 | [2] |
| Doxorubicin | Not specified for senescence EC50, but induces senescence at 100 nM[7] | Varies by cell line and exposure time | [7] |
Table 1: In Vitro Antimelanoma Activity of an Optimized N-Arylpiperidine-3-carboxamide Derivative (Compound 54) Compared to an Initial Hit Compound.
Experimental Protocols
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.[1][9][10][11][12] Metabolically active cells reduce the yellow MTT to purple formazan crystals, the amount of which is proportional to the number of viable cells.[9][10][12]
Step-by-Step Methodology:
-
Cell Seeding: Plate A375 melanoma cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the this compound derivative or doxorubicin for 48-72 hours. Include a vehicle-only control.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[11]
-
Formazan Solubilization: Carefully aspirate the media and add 100 µL of a solubilizing agent (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.[9]
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).
SA-β-gal is a widely used biomarker for senescent cells, detectable at pH 6.0.[3][4][5][13]
Step-by-Step Methodology:
-
Cell Treatment: Seed and treat A375 cells with the test compounds in a 24-well plate as described for the MTT assay.
-
Fixation: After the treatment period, wash the cells with PBS and fix them with a 2% formaldehyde/0.2% glutaraldehyde solution for 5 minutes at room temperature.
-
Staining: Wash the cells again with PBS and add the SA-β-gal staining solution. Incubate the plate at 37°C (without CO2) for 12-16 hours, or until a blue color develops in the senescent cells.[14]
-
Imaging and Quantification: Wash the cells and visualize them under a bright-field microscope. Quantify the percentage of blue, senescent cells out of the total number of cells. The EC50 for senescence induction can then be determined.
Caption: Workflow for in vitro evaluation of anticancer activity.
Part 2: Anti-Osteoporosis Activity - Targeting Cathepsin K
Osteoporosis is characterized by an imbalance in bone remodeling, with excessive bone resorption by osteoclasts.[15] Cathepsin K (CatK), a cysteine protease highly expressed in osteoclasts, is a key enzyme in the degradation of bone matrix proteins, making it a prime therapeutic target.[15][16][17][18] Piperidine-3-carboxamide derivatives have been developed as potent CatK inhibitors.[15][16]
Mechanism of Action: The RANKL Signaling Pathway in Osteoclastogenesis
The differentiation and activation of osteoclasts are primarily driven by the Receptor Activator of Nuclear Factor-κB Ligand (RANKL).[9][10][12][14][19] Binding of RANKL to its receptor, RANK, on osteoclast precursors triggers a signaling cascade involving TRAF6, which in turn activates downstream pathways including NF-κB and MAPKs (JNK, p38, ERK).[12][14][19] This signaling culminates in the activation of transcription factors like NFATc1, leading to the expression of genes essential for osteoclast differentiation and function, including Cathepsin K.[12][14]
Caption: The RANKL signaling pathway leading to osteoclast differentiation and the point of intervention for Cathepsin K inhibitors.
Comparative In Vitro Efficacy
The inhibitory potency of this compound derivatives against CatK can be compared with other well-characterized inhibitors that have undergone clinical investigation, such as MIV-711 and Odanacatib.[20][21][22][23][24]
| Compound | Cathepsin K IC50 (nM) | Cathepsin K Ki (nM) | Reference(s) |
| Compound H-9 | 80 | Not Reported | [15][16] |
| MIV-711 | 43 | 0.98 | [22][23] |
| Odanacatib | 0.2 | Not Reported | [20][21] |
Table 2: In Vitro Inhibitory Activity of a Piperidine-3-carboxamide Derivative (H-9) Against Human Cathepsin K, Compared to Clinically Investigated Inhibitors.
Experimental Protocols
A fluorometric assay is commonly used to determine the enzymatic activity of CatK and the inhibitory potential of test compounds.[6][25][26]
Step-by-Step Methodology:
-
Reagent Preparation: Prepare an assay buffer containing an activating agent (e.g., DTT). Dilute the purified human Cathepsin K enzyme and the fluorogenic substrate (e.g., Z-LR-AMC) in the assay buffer.
-
Inhibitor Incubation: In a 96-well plate, add the Cathepsin K enzyme to wells containing serial dilutions of the this compound derivative or a reference inhibitor. Incubate for a short period to allow for inhibitor binding.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.
-
Fluorescence Measurement: Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 360 nm excitation and 460 nm emission) over time using a fluorescence plate reader.
-
Data Analysis: Calculate the rate of substrate cleavage from the linear portion of the fluorescence curve. Determine the percentage of inhibition for each inhibitor concentration and calculate the IC50 value.
The OVX model in rodents is a well-established preclinical model for postmenopausal osteoporosis.[2][21][27][28][29]
Step-by-Step Methodology:
-
Animal Model: Use female mice or rats of an appropriate age and strain (e.g., C57BL/6 mice).
-
Surgical Procedure: Perform bilateral ovariectomy on the experimental groups to induce estrogen deficiency. A sham operation is performed on the control group.
-
Treatment: After a recovery period to allow for bone loss, administer the this compound derivative or a vehicle control to the OVX animals daily for a specified duration (e.g., 4-8 weeks).
-
Bone Mineral Density (BMD) Analysis: At the end of the treatment period, euthanize the animals and collect the femurs or tibias. Measure the BMD using micro-computed tomography (µCT).
-
Data Analysis: Compare the BMD of the treated group to the vehicle-treated OVX group and the sham-operated group. A significant increase in BMD in the treated group indicates a therapeutic effect.
Caption: Workflow for evaluating the anti-osteoporosis activity of Cathepsin K inhibitors.
Part 3: Antimalarial Activity - Targeting the Plasmodium falciparum Proteasome
The emergence of drug-resistant malaria parasites necessitates the discovery of novel antimalarial agents with new mechanisms of action. The proteasome of Plasmodium falciparum has been identified as a viable drug target. Piperidine carboxamide derivatives have shown potent and selective antimalarial activity by inhibiting the parasite's proteasome.
Mechanism of Action: Inhibition of the Parasite Proteasome
The ubiquitin-proteasome system is crucial for protein degradation and maintaining cellular homeostasis in P. falciparum. Inhibition of the proteasome, particularly the β5 subunit's chymotrypsin-like activity, leads to the accumulation of ubiquitinated proteins, cellular stress, and ultimately, parasite death. The selectivity of piperidine carboxamides for the parasite proteasome over the human homolog is a key advantage.
Comparative In Vitro Efficacy
The in vitro antimalarial activity of this compound derivatives can be compared to standard antimalarial drugs and other proteasome inhibitors like bortezomib.
| Compound | P. falciparum Strain | IC50 (nM) | Reference(s) |
| SW042 (Piperidine Carboxamide) | 3D7 | 140-190 | |
| Bortezomib | 3D7 | 31 | |
| Chloroquine (Sensitive) | 3D7 | 6 | |
| Chloroquine (Resistant) | Dd2 | 300 | |
| Dihydroartemisinin | Various | <10 | [1][11] |
Table 3: In Vitro Antimalarial Activity of a Piperidine Carboxamide Derivative (SW042) Compared to Bortezomib and Standard Antimalarial Drugs.
Experimental Protocols
The in vitro culture of the erythrocytic stages of P. falciparum allows for the direct assessment of a compound's ability to inhibit parasite growth.[7][8][20]
Step-by-Step Methodology:
-
Parasite Culture: Maintain a continuous culture of a P. falciparum strain (e.g., 3D7) in human erythrocytes in a complete culture medium under a low oxygen atmosphere (5% CO2, 5% O2, 90% N2).
-
Drug Plate Preparation: Prepare a 96-well plate with serial dilutions of the test compounds.
-
Assay Initiation: Add synchronized ring-stage parasites to the drug-containing wells at a specific parasitemia and hematocrit.
-
Incubation: Incubate the plates for 48-72 hours.
-
Growth Measurement: Quantify parasite growth using methods such as SYBR Green I-based DNA staining or by measuring the activity of parasite-specific lactate dehydrogenase (pLDH).[7]
-
Data Analysis: Determine the IC50 values by plotting the percentage of growth inhibition against the drug concentration.
Caption: Workflow for in vitro evaluation of antimalarial activity.
Conclusion
The this compound scaffold represents a versatile platform for the development of novel therapeutics with diverse biological activities. This guide has provided a comprehensive framework for validating their efficacy in oncology, osteoporosis, and malaria. By employing robust and self-validating experimental protocols, and by objectively comparing their performance against established alternatives, researchers can confidently advance the most promising candidates through the drug discovery pipeline. The detailed methodologies and comparative data presented herein serve as a valuable resource for drug development professionals seeking to harness the therapeutic potential of this important class of molecules.
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Navigating the Structure-Activity Landscape: A Comparative Guide to Piperidine-3-Carboxamide Analogs in Drug Discovery
The piperidine ring is a cornerstone of modern medicinal chemistry, a privileged scaffold found in a multitude of FDA-approved drugs.[1][2] Its conformational flexibility and ability to present substituents in well-defined spatial orientations make it an ideal starting point for the design of potent and selective therapeutic agents. Within this broad class, the piperidine-3-carboxamide core has emerged as a particularly fruitful scaffold for developing inhibitors of various enzyme targets and modulators of cellular pathways. This guide provides an in-depth, comparative analysis of the structure-activity relationships (SAR) of piperidine-3-carboxamide analogs, drawing on experimental data from studies targeting Cathepsin K for osteoporosis and investigating antimelanoma activity through senescence induction.
The Strategic Importance of the Piperidine-3-Carboxamide Scaffold
The inherent chirality of the C3-substituted piperidine ring, coupled with the hydrogen bonding capabilities of the carboxamide group, provides a rich three-dimensional pharmacophore that can be tailored for specific biological targets. The nitrogen atom of the piperidine ring offers a key point for modification, influencing solubility, cell permeability, and interaction with target proteins. Furthermore, the carboxamide moiety can be readily functionalized, allowing for the exploration of a wide chemical space to optimize potency and selectivity.
Comparative SAR Analysis: Targeting Diverse Pathologies
The versatility of the piperidine-3-carboxamide scaffold is best illustrated by examining its application in distinct therapeutic areas. Here, we compare the SAR of two classes of analogs: those targeting Cathepsin K for the treatment of osteoporosis and those designed to induce senescence in melanoma cells.
Case Study 1: Cathepsin K Inhibition for Osteoporosis Treatment
Cathepsin K, a cysteine protease highly expressed in osteoclasts, is a key enzyme in bone resorption. Its inhibition is a promising strategy for the treatment of osteoporosis.[3][4] A series of novel piperidine-3-carboxamide derivatives have been synthesized and evaluated for their inhibitory activity against this enzyme.[3][4]
The general structure of the studied Cathepsin K inhibitors consists of a piperidine-3-carboxamide core with substituents at the N1 position of the piperidine ring and on the carboxamide nitrogen.
-
N1-Substituent: The nature of the substituent on the piperidine nitrogen plays a crucial role in activity. A (4-methoxyphenyl)sulfonyl group at the N1 position was found to be highly favorable for potent Cathepsin K inhibition.
-
Carboxamide N-Substituent: The substituent on the carboxamide nitrogen explores the S2 pocket of the enzyme. A benzyl group was identified as a promising starting point. Further exploration of substitutions on this benzyl ring revealed that electron-withdrawing groups, such as halogens, at the meta position significantly enhance inhibitory potency. For instance, compound H-11 , with a 3-bromobenzyl group, exhibited an IC50 of 0.13 µM.[3] The most potent compound in the series, H-9 , featuring a 3-chlorobenzyl group, demonstrated an impressive IC50 of 0.08 µM.[3][4] This suggests that the electronic properties and the specific positioning of the substituent are critical for optimal interaction with the S2 pocket.
| Compound | N1-Substituent | Carboxamide N-Substituent | Cathepsin K IC50 (µM) |
| H-1 | (4-methoxyphenyl)sulfonyl | 2-methylbenzyl | >10 |
| H-9 | (4-methoxyphenyl)sulfonyl | 3-chlorobenzyl | 0.08 |
| H-11 | (4-methoxyphenyl)sulfonyl | 3-bromobenzyl | 0.13 |
Table 1: SAR of Piperidine-3-Carboxamide Analogs as Cathepsin K Inhibitors.[3]
Case Study 2: Inducing Senescence in Melanoma Cells
Cellular senescence is a state of irreversible cell cycle arrest that can be harnessed as a therapeutic strategy against cancer. A high-throughput screening campaign identified an N-arylpiperidine-3-carboxamide scaffold as a potent inducer of a senescence-like phenotype in human melanoma A375 cells.[5]
The core structure in this series is an N-arylpiperidine-3-carboxamide. The SAR exploration focused on modifications of the N-aryl group, the piperidine N1-substituent, and the stereochemistry at the C3 position.
-
Stereochemistry at C3: A crucial finding was the high enantioselectivity of the biological activity. The S-configuration at the C3 position of the piperidine ring was found to be significantly more potent than the R-configuration. The racemic mixture of a hit compound showed an EC50 of 0.27 µM for senescence induction, while the pure S-enantiomer was 15-fold more active.[5]
-
N-Aryl Substituent: Modifications to the N-aryl ring (Ring A) demonstrated that electron-donating groups, such as a methoxy group at the para position, were well-tolerated and contributed to potent activity.
-
Piperidine N1-Substituent (Ring B): The nature of the substituent on the piperidine nitrogen was a key determinant of activity. Replacement of an initial thiazole ring with other five-membered heterocycles containing nitrogen or sulfur in the α-position was shown to enhance antimelanoma activities.[5]
| Compound | Stereochemistry at C3 | N-Aryl Group (Ring A) | Piperidine N1-Substituent (Ring B) | Senescence EC50 (µM) | Antiproliferative IC50 (µM) |
| 1 (racemic) | R/S | 4-methoxyphenyl | 2-thiazolyl | 0.27 | >10 |
| 19 | R | 4-methoxyphenyl | 2-thiazolyl | >5 | >10 |
| 20 | S | 4-methoxyphenyl | 2-thiazolyl | 0.018 | 0.04 |
Table 2: SAR of N-Arylpiperidine-3-carboxamide Derivatives as Senescence Inducers in Melanoma Cells.[5]
Experimental Protocols
To ensure the reproducibility and validity of the SAR data, detailed experimental protocols are essential.
Cathepsin K Inhibition Assay
This assay quantifies the ability of a compound to inhibit the enzymatic activity of Cathepsin K.
-
Enzyme and Substrate Preparation: Recombinant human Cathepsin K is used. A fluorogenic substrate, such as Z-FR-AMC, is prepared in a suitable buffer (e.g., 100 mM sodium acetate, pH 5.5, containing 5 mM DTT and 5 mM EDTA).
-
Compound Preparation: Test compounds are dissolved in DMSO to create stock solutions, which are then serially diluted to the desired concentrations.
-
Assay Procedure: a. In a 96-well plate, add the Cathepsin K enzyme solution. b. Add the test compounds at various concentrations and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for inhibitor binding. c. Initiate the enzymatic reaction by adding the fluorogenic substrate. d. Monitor the increase in fluorescence over time using a fluorescence plate reader (e.g., excitation at 380 nm, emission at 460 nm).
-
Data Analysis: The rate of reaction is calculated from the linear portion of the fluorescence versus time curve. The percent inhibition is determined for each compound concentration relative to a DMSO control. The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is calculated by fitting the data to a dose-response curve.
Senescence-Associated β-Galactosidase (SA-β-gal) Staining Assay
This is a widely used cytochemical assay to detect senescent cells.
-
Cell Culture and Treatment: Human melanoma A375 cells are seeded in multi-well plates and allowed to adhere overnight. The cells are then treated with the test compounds at various concentrations for a specified period (e.g., 72 hours).
-
Cell Fixation: The culture medium is removed, and the cells are washed with phosphate-buffered saline (PBS). The cells are then fixed with a solution of 2% formaldehyde and 0.2% glutaraldehyde in PBS for 5-10 minutes at room temperature.
-
Staining: After washing with PBS, the cells are incubated with the SA-β-gal staining solution (containing 1 mg/mL X-gal, 40 mM citric acid/sodium phosphate buffer pH 6.0, 5 mM potassium ferrocyanide, 5 mM potassium ferricyanide, 150 mM NaCl, and 2 mM MgCl2) at 37°C without CO2 for 12-16 hours.
-
Imaging and Quantification: The cells are washed with PBS and observed under a light microscope. Senescent cells will stain blue. The percentage of blue-stained cells is quantified by counting at least 200 cells in multiple random fields. The EC50 value, the concentration of the compound that induces senescence in 50% of the cell population, is then determined.[5]
Visualizing the SAR Logic
The following diagrams illustrate the key SAR findings for the two classes of piperidine-3-carboxamide analogs.
Caption: Key SAR features for Cathepsin K inhibitors.
Caption: Critical SAR elements for antimelanoma activity.
Conclusion and Future Directions
The comparative analysis of piperidine-3-carboxamide analogs targeting Cathepsin K and inducing senescence in melanoma cells highlights the remarkable versatility of this scaffold. The SAR studies reveal that subtle modifications to the core structure, such as stereochemistry and the nature of substituents, can lead to profound differences in biological activity and therapeutic application. For Cathepsin K inhibitors, optimization of the N1-sulfonyl and N-benzyl substituents is key to achieving high potency. In the context of antimelanoma agents, the C3-stereochemistry and the choice of the N1-heterocyclic substituent are paramount for inducing senescence.
Future research in this area should focus on leveraging these SAR insights to design next-generation analogs with improved pharmacokinetic profiles and enhanced target selectivity. The detailed experimental protocols provided in this guide serve as a foundation for the rigorous evaluation of these novel compounds. The continued exploration of the chemical space around the piperidine-3-carboxamide core holds immense promise for the discovery of new and effective therapies for a wide range of diseases.
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A Comparative Guide for Medicinal Chemists: 6-Oxopiperidine-3-carboxamide vs. Piperidine-4-carboxamide in Drug Design
Introduction: The Strategic Choice of a Scaffold
In the intricate world of drug design, the selection of a core chemical scaffold is a decision of paramount importance. It dictates not only the three-dimensional arrangement of pharmacophoric elements but also profoundly influences a molecule's physicochemical properties, metabolic stability, and synthetic accessibility. Among the privileged heterocyclic scaffolds, piperidine derivatives are ubiquitous, prized for their conformational flexibility and ability to present substituents in precise vectors.[1] This guide provides an in-depth comparison of two prominent, yet functionally distinct, piperidine-based scaffolds: 6-oxopiperidine-3-carboxamide and piperidine-4-carboxamide.
While structurally related, these two scaffolds serve fundamentally different roles in modern drug discovery. The this compound, as a key component of the glutarimide ring in immunomodulatory imide drugs (IMiDs), acts as a specific "warhead" for inducing targeted protein degradation.[2][3] In contrast, the piperidine-4-carboxamide is a versatile and adaptable framework, employed across a diverse range of therapeutic targets to optimize potency and pharmacokinetic profiles.[4][5][6] This guide will dissect these differences, providing experimental data, mechanistic insights, and practical protocols to inform rational drug design.
Part 1: Physicochemical and Structural Properties: A Tale of Two Rings
The introduction of a carbonyl group into the piperidine ring fundamentally alters its characteristics. The this compound contains a lactam, which imparts significant structural and electronic differences compared to the more conventional piperidine-4-carboxamide.
The lactam moiety introduces a degree of planarity and a potent hydrogen bond donor/acceptor unit (the N-H and C=O groups). This rigidity can be advantageous for locking a molecule into a specific bioactive conformation, reducing the entropic penalty upon binding to a target. Conversely, the piperidine-4-carboxamide scaffold retains the classic flexible "chair" conformation of the piperidine ring, allowing it to adapt to the steric demands of various binding pockets.[1]
| Property | This compound Moiety | Piperidine-4-carboxamide Scaffold | Rationale and Implication in Drug Design |
| Key Feature | Lactam (cyclic amide) | Saturated heterocycle | The lactam introduces planarity and a fixed H-bond donor/acceptor, pre-organizing the structure for specific interactions. The flexible piperidine can be conformationally tuned. |
| Hydrogen Bonding | 1 Donor (amide N-H), 2 Acceptors (amide C=O, lactam C=O) | 1 Donor (amide N-H), 2 Acceptors (amide C=O, piperidine N) | The additional acceptor and constrained donor in the 6-oxo scaffold are critical for its specific role in Cereblon binding. The piperidine nitrogen offers a key basic handle for salt formation and H-bonding. |
| Conformational Flexibility | Reduced (due to lactam planarity) | High (Chair-boat interconversion) | Reduced flexibility can lead to higher binding affinity and selectivity but may limit the number of accessible targets. High flexibility allows for broad applicability across diverse targets. |
| Common Role | Molecular Glue Interface (E3 Ligase Modulation) | Versatile Scaffolding and Vector Orientation | This is the central thesis of comparison. One is a functional "warhead," the other is a structural "chassis." |
Part 2: The Divergent Roles in Molecular Recognition
The most significant distinction between these two scaffolds lies in their application in engaging biological targets. One has found a highly specialized niche as a modulator of protein homeostasis, while the other demonstrates remarkable promiscuity as a foundational building block.
This compound: The Engine of Targeted Protein Degradation
The this compound is the cornerstone of the thalidomide-like "molecular glues."[7] This scaffold is an integral part of the glutarimide ring found in drugs like Lenalidomide and Pomalidomide.[2][3][8] These agents function by binding to the substrate receptor Cereblon (CRBN), a component of the Cullin-4 RING E3 ubiquitin ligase complex (CRL4^CRBN).[9][10]
The binding event does not inhibit the enzyme but rather remodels its substrate-binding surface. This induced proximity recruits "neosubstrate" proteins, such as the lymphoid transcription factors IKZF1 and IKZF3 in multiple myeloma, which are not normally recognized by CRBN.[2][3] The E3 ligase then polyubiquitinates these neosubstrates, marking them for degradation by the proteasome. This novel mechanism of action—hijacking the cell's own protein disposal system—has revolutionized the treatment of certain hematological malignancies.[11][12][13]
Caption: A parallel workflow for evaluating scaffold-based libraries.
Protocol 1: Cereblon Binding Assay via TR-FRET
Principle: This homogeneous assay measures the binding of a test compound to the DDB1:CRBN protein complex by competing with a known fluorescent tracer. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) provides a robust, high-throughput method to quantify this interaction.
Causality: We use TR-FRET because it minimizes interference from compound fluorescence and scattered light by employing a time delay between excitation and emission detection, ensuring high sensitivity and reliability for primary screening.
Methodology:
-
Reagent Preparation:
-
Assay Buffer: 50 mM HEPES pH 7.5, 150 mM NaCl, 0.1% BSA, 0.05% Tween-20.
-
DDB1:CRBN-HisTag Complex: Recombinant protein complex.
-
Tb-cryptate anti-HisTag Antibody: FRET donor.
-
Fluorescent CRBN Tracer (e.g., fluorescently labeled pomalidomide): FRET acceptor.
-
Test Compounds: Serially diluted in DMSO, then assay buffer.
-
-
Assay Procedure (384-well plate format):
-
To each well, add 5 µL of test compound dilution.
-
Add 5 µL of DDB1:CRBN-HisTag complex and 5 µL of Tb-cryptate anti-HisTag antibody.
-
Incubate for 30 minutes at room temperature. The rationale for this pre-incubation is to allow for stable formation of the antibody-protein complex.
-
Add 5 µL of the fluorescent CRBN tracer.
-
Incubate for 60-120 minutes at room temperature, protected from light.
-
-
Data Acquisition:
-
Read the plate on a TR-FRET enabled plate reader (e.g., PHERAstar). Excite at 337 nm and read emissions at 620 nm (cryptate) and 665 nm (tracer).
-
The TR-FRET signal is calculated as the ratio of acceptor to donor emission (665nm/620nm) * 10,000.
-
-
Self-Validation & Controls:
-
Positive Control: Unlabeled known binder (e.g., Lenalidomide) to achieve maximum signal inhibition.
-
Negative Control: DMSO vehicle only, for maximum FRET signal.
-
Data is normalized to these controls, and IC50 curves are generated using a four-parameter logistic fit.
-
Protocol 2: PARP1 Inhibition Assay (Chemiluminescent)
Principle: This assay quantifies the activity of PARP1 by measuring the incorporation of biotinylated NAD+ onto histones, a substrate for PARPylation. Inhibition is measured by a decrease in the chemiluminescent signal.
Causality: This is a direct enzymatic activity assay. By using biotinylated NAD+ and streptavidin-HRP, we create a highly amplified and sensitive signal, allowing for the precise quantification of even potent inhibitors.
Methodology:
-
Reagent Preparation:
-
Reaction Buffer: 50 mM Tris-HCl pH 8.0, 10 mM MgCl₂, 1 mM DTT.
-
Substrates: Histone H1 (coated on a 96-well plate), activated DNA.
-
Enzyme: Recombinant human PARP1.
-
Cofactor/Probe: Biotinylated NAD+.
-
Detection Reagent: Streptavidin-Horseradish Peroxidase (HRP) conjugate.
-
Substrate: Chemiluminescent HRP substrate (e.g., luminol-based).
-
-
Assay Procedure (96-well plate format):
-
Wash histone-coated plates with PBS.
-
Add 50 µL of test compound dilutions to wells.
-
Add 25 µL of a master mix containing PARP1 enzyme and activated DNA.
-
Incubate for 10 minutes at room temperature to allow inhibitor binding.
-
Initiate the reaction by adding 25 µL of biotinylated NAD+.
-
Incubate for 60 minutes at 25°C.
-
Stop the reaction and wash the plate 3x with PBS + 0.05% Tween-20 to remove unbound reagents.
-
-
Signal Detection:
-
Add 100 µL of Streptavidin-HRP conjugate and incubate for 60 minutes.
-
Wash the plate 3x as above.
-
Add 100 µL of chemiluminescent HRP substrate and immediately read luminescence on a plate reader.
-
-
Self-Validation & Controls:
-
Positive Control: A known PARP inhibitor (e.g., Olaparib).
-
Negative Control: DMSO vehicle (maximum enzyme activity).
-
Background Control: No PARP1 enzyme to determine background signal.
-
IC50 curves are generated after background subtraction and normalization to controls.
-
Conclusion: A Strategic Choice Based on Mechanism
The comparison between this compound and piperidine-4-carboxamide is a compelling illustration of how subtle structural changes can lead to vastly different strategic applications in drug design.
-
The This compound , as part of a glutarimide ring, is a highly specialized tool. Its value lies not as a simple scaffold but as a functional group that enables a specific and powerful mechanism of action: the recruitment of neosubstrates to an E3 ligase for targeted degradation. [3][7]Its application is therefore focused on the expanding field of targeted protein degradation.
-
The piperidine-4-carboxamide is the epitome of a versatile scaffold. Its conformational flexibility and multiple points for chemical modification have secured its role as a privileged structure for developing inhibitors against a multitude of targets, from kinases to proteases to GPCRs. [14][15][16]Its strength lies in its adaptability and its proven ability to impart favorable drug-like properties.
The choice between these scaffolds is therefore not a matter of inherent superiority, but of strategic intent. For researchers seeking to eliminate a disease-driving protein, the principles embodied by the this compound scaffold offer a direct, albeit complex, path. For those engaged in more traditional target inhibition, the piperidine-4-carboxamide remains an invaluable and time-tested tool in the medicinal chemist's arsenal.
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Piperidine-4-carboxamide: A Vital Building Block for Drug Discovery. (2025). Pharmaffiliates. [Link]
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Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria. (2022). Cell Chemical Biology. [Link]
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Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2022). Molecules. [Link]
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Privileged Scaffolds for Potent and Specific Inhibitors of Mono-ADP-Ribosylating PARPs. (2023). Molecules. [Link]
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Identifying new piperazine-based PARP1 inhibitors using text mining and integrated molecular modeling approaches. (2020). Journal of Biomolecular Structure and Dynamics. [Link]
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3D-QSAR and docking studies of piperidine carboxamide derivatives as ALK inhibitors. (2012). Medicinal Chemistry Research. [Link]
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Piperidine-4-carboxamide as a new scaffold for designing secretory glutaminyl cyclase inhibitors. (2021). International Journal of Biological Macromolecules. [Link]
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Design and synthesis of novel PARP-1 inhibitors based on pyridopyridazinone scaffold. (2019). Bioorganic Chemistry. [Link]
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Exploring the Chemical Properties and Applications of Piperidine-4-carboxamide. (2023). Medium. [Link]
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Design and evaluation of piperidine carboxamide derivatives as potent ALK inhibitors through 3D-QSAR modeling, artificial neural network and computational analysis. (2024). Arabian Journal of Chemistry. [Link]
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Synthesis, characterization and biological evaluation of piperidine-4-carboxamide derivatives in mice. (2015). International Journal of Scientific & Engineering Research. [Link]
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Design, synthesis, and biological evaluation of novel piperidine-4-carboxamide derivatives as potent CCR5 inhibitors. (2014). European Journal of Medicinal Chemistry. [Link]
- Process for preparing piperidine-4-carbothioamide hydrochloride.
- Procedure for the preparation of piperidine-4-carbothioamide hydrochloride.
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Structure–Activity Relationship of Anti-Mycobacterium abscessus Piperidine-4-carboxamides, a New Class of NBTI DNA Gyrase Inhibitors. (2022). ACS Infectious Diseases. [Link]
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Synthesis and In Silico Evaluation of Piperazine-Substituted 2,3-Dichloro-5,8-dihydroxy-1,4-naphthoquinone Derivatives as Potential PARP-1 Inhibitors. (2024). ACS Omega. [Link]
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Emerging Role of CELMoDs (Cereblon E3 Ligase Modulators) and Other Novel Approaches to Targeting Protein Degradation Pathways in Multiple Myeloma. (2024). YouTube. [Link]
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A new key intermediate in the synthesis of 6-oxopiperidine-2-carboxylate derivatives. (2007). ResearchGate. [Link]
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SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis. (2019). Bioorganic & Medicinal Chemistry. [Link]
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Identification of Piperidine-3-carboxamide Derivatives Inducing Senescence-like Phenotype with Antimelanoma Activities. (2020). Journal of Medicinal Chemistry. [Link]
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Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. (2024). European Journal of Medicinal Chemistry. [Link]
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The Evolving Landscape of 6-Oxopiperidine-3-carboxamide Derivatives: A Comparative Efficacy Guide
The 6-oxopiperidine-3-carboxamide scaffold has emerged as a privileged structure in modern medicinal chemistry, serving as the foundation for a diverse range of therapeutic agents. Its inherent structural rigidity, coupled with the capacity for stereospecific substitutions, allows for precise tuning of pharmacological activity. This guide provides a comparative analysis of the efficacy of this compound derivatives across different therapeutic targets, with a focus on their applications as Poly (ADP-ribose) Polymerase (PARP) inhibitors in oncology, as novel anti-melanoma agents, and as inhibitors of Cathepsin K for the treatment of osteoporosis. We will delve into the structure-activity relationships (SAR) that govern their potency and selectivity, and provide detailed experimental protocols to support further research and development.
PARP Inhibition: A Cornerstone in Cancer Therapy
The most prominent application of the this compound core is in the development of PARP inhibitors. These agents exploit the concept of synthetic lethality in cancers with deficient homologous recombination repair (HRR), such as those harboring BRCA1/2 mutations. By inhibiting PARP-mediated single-strand break repair, these drugs lead to the accumulation of double-strand breaks that are lethal to HRR-deficient cancer cells.
Comparative Efficacy of Key PARP Inhibitors
Niraparib, a potent PARP1/2 inhibitor, features the this compound moiety and serves as a prime example of this class. Its efficacy, along with other notable PARP inhibitors, is summarized below.
| Compound | Target(s) | IC50 (nM) | Key Structural Features | Reference(s) |
| Niraparib | PARP1 / PARP2 | 3.8 / 2.1 | This compound core with an indazole moiety | [1][2] |
| Olaparib | PARP1 / PARP2 | 1.5 / 5 | Phthalazinone-based core | [3][4] |
| Rucaparib | PARP1 / PARP2 | 1.4 / 6.6 | Indole-based core | [3][4] |
| Talazoparib | PARP1 / PARP2 | 0.57 / 1.0 | Fluorinated phthalazinone core | [3] |
Expert Analysis: The data clearly indicates that while all listed compounds are potent PARP inhibitors, subtle variations in their core structures lead to differences in inhibitory concentrations. Niraparib's this compound scaffold contributes to its high potency against both PARP1 and PARP2. The nitrogen of the piperidine ring and the amide group are crucial for hydrogen bonding interactions within the enzyme's active site. The choice between these inhibitors in a clinical or research setting may depend on the specific cancer type, biomarker status, and the desired safety profile, as off-target effects and drug metabolism can vary. For instance, some studies suggest that Niraparib has favorable pharmacokinetic properties, including high cell membrane permeability and volume of distribution, which may contribute to its efficacy in a broader range of tumors[2].
Experimental Workflow for Assessing PARP Inhibition
A robust assessment of PARP inhibitor efficacy involves both enzymatic and cell-based assays. The following workflow outlines a standard approach.
Caption: Workflow for evaluating PARP inhibitor efficacy.
Detailed Protocol: PARP1 Enzymatic Inhibition Assay
This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of a test compound against PARP1.
Materials:
-
Recombinant human PARP1 enzyme
-
Activated DNA (e.g., sonicated salmon sperm DNA)
-
β-Nicotinamide adenine dinucleotide (NAD+)
-
Test compound (e.g., Niraparib)
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 50 mM NaCl, 2 mM MgCl2)
-
Detection reagents (e.g., Universal PARP Assay Kit, Trevigen)
-
384-well assay plates
Procedure:
-
Prepare serial dilutions of the test compound in assay buffer.
-
In a 384-well plate, add the test compound dilutions. Include a positive control (no inhibitor) and a negative control (no enzyme).
-
Add the PARP1 enzyme and activated DNA mixture to each well and incubate for 15 minutes at room temperature. This pre-incubation allows the compound to bind to the enzyme.
-
Initiate the reaction by adding NAD+.
-
Incubate the plate for 60 minutes at room temperature.
-
Stop the reaction and measure the amount of poly(ADP-ribose) (PAR) formed using a suitable detection method, such as an ELISA-based assay that utilizes an anti-PAR antibody.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and determine the IC50 value using non-linear regression analysis.
Inducing Senescence in Melanoma: A Novel Anti-Cancer Strategy
Recent research has uncovered a different therapeutic application for piperidine-3-carboxamide derivatives: inducing a senescence-like phenotype in melanoma cells. Cellular senescence is a state of irreversible cell cycle arrest, which can be a powerful tumor-suppressive mechanism.
Efficacy of N-Arylpiperidine-3-carboxamide Derivatives
A high-throughput screening campaign identified a series of N-arylpiperidine-3-carboxamide derivatives with potent anti-melanoma activity[5]. The lead compounds from this study are compared below.
| Compound | Antiproliferative Activity (IC50, µM) in A375 Cells | Senescence-Inducing Activity (EC50, µM) in A375 Cells | Key Structural Features | Reference |
| Hit Compound 1 | > 10 | 0.27 | N-arylpiperidine-3-carboxamide core | |
| Optimized Compound 54 | 0.03 | 0.04 | S-isomer with a pyridine ring and a pyrrole moiety |
Expert Analysis: The dramatic improvement in both antiproliferative and senescence-inducing activity from the initial hit to the optimized compound 54 highlights the importance of specific structural modifications. The introduction of the pyridine ring and the pyrrole moiety, along with the stereospecificity of the S-isomer, significantly enhances the compound's potency[5]. This suggests a highly specific interaction with its biological target. The ability to induce senescence at concentrations similar to those that inhibit proliferation is a desirable characteristic for a potential therapeutic agent.
Experimental Workflow for Senescence Assay
The following workflow illustrates the key steps in assessing the senescence-inducing activity of a compound.
Caption: Workflow for senescence-associated β-galactosidase assay.
Detailed Protocol: Senescence-Associated β-Galactosidase (SA-β-gal) Staining
This assay identifies senescent cells based on the increased activity of a lysosomal enzyme, β-galactosidase, at a suboptimal pH (pH 6.0).
Materials:
-
Human melanoma cell line (e.g., A375)
-
Cell culture medium and supplements
-
Test compound
-
Phosphate-buffered saline (PBS)
-
Fixative solution (e.g., 2% formaldehyde, 0.2% glutaraldehyde in PBS)
-
SA-β-gal staining solution (40 mM citric acid/sodium phosphate buffer pH 6.0, 5 mM potassium ferrocyanide, 5 mM potassium ferricyanide, 150 mM NaCl, 2 mM MgCl2, 1 mg/mL X-gal)
-
Microscopy imaging system
Procedure:
-
Seed A375 cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound for 72 hours. Include a vehicle control.
-
Wash the cells twice with PBS.
-
Fix the cells with the fixative solution for 10-15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Add the SA-β-gal staining solution to each well.
-
Incubate the plate at 37°C without CO2 for 12-16 hours, or until a blue color develops in senescent cells. Protect the plate from light.
-
Acquire images using a bright-field microscope.
-
Quantify the percentage of blue, senescent cells relative to the total number of cells in multiple fields of view.
-
Plot the percentage of senescent cells against the logarithm of the compound concentration to determine the EC50 value.
Cathepsin K Inhibition: A Target for Osteoporosis
Beyond oncology, piperidine-3-carboxamide derivatives have shown promise as inhibitors of Cathepsin K, a cysteine protease predominantly expressed in osteoclasts that plays a key role in bone resorption[6].
Efficacy of Piperidamide-3-carboxamide Derivatives as Cathepsin K Inhibitors
A series of novel piperidamide-3-carboxamide derivatives were synthesized and evaluated for their ability to inhibit Cathepsin K[6].
| Compound | Cathepsin K Inhibitory Activity (IC50, µM) | Key Structural Features | Reference |
| Compound H-9 | 0.08 | (R)-N-(2-chlorobenzyl)-1-((4-methoxyphenyl)sulfonyl)piperidine-3-carboxamide | [6] |
Expert Analysis: Compound H-9 demonstrates potent inhibition of Cathepsin K with a sub-micromolar IC50 value. Molecular docking studies suggest that the piperidine ring and the carboxamide linker are crucial for positioning the molecule within the active site of the enzyme, allowing for key hydrogen bonding and hydrophobic interactions[6][7]. The specific substitutions on the sulfonyl and benzylamine moieties are critical for optimizing potency and selectivity. This highlights the versatility of the piperidine-3-carboxamide scaffold in targeting different classes of enzymes.
Conclusion and Future Directions
The this compound scaffold and its close analogs have proven to be exceptionally fruitful starting points for the design of potent and selective inhibitors for a variety of therapeutic targets. The comparative analysis presented here demonstrates that while the core structure provides a solid foundation for target engagement, the specific decorations around this scaffold are paramount in dictating the ultimate efficacy and selectivity.
For researchers in drug development, the key takeaway is the power of iterative medicinal chemistry guided by robust biological assays. The detailed protocols provided herein offer a validated framework for the in-house evaluation of novel derivatives. Future research should continue to explore the vast chemical space around this privileged scaffold, with a particular focus on developing derivatives with improved pharmacokinetic properties, reduced off-target effects, and novel mechanisms of action. The journey from a promising scaffold to a life-changing therapeutic is long, but the this compound core has undoubtedly paved a significant portion of the way.
References
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Oh, S., et al. (2021). Identification of Piperidine-3-carboxamide Derivatives Inducing Senescence-like Phenotype with Antimelanoma Activities. ACS Medicinal Chemistry Letters, 12(4), 616-623. [Link]
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Jones, P., et al. (2009). Discovery of 2-{4-[(3S)-piperidin-3-yl]phenyl}-2H-indazole-7-carboxamide (MK-4827): a novel oral poly(ADP-ribose)polymerase (PARP) inhibitor efficacious in BRCA-1 and -2 mutant tumors. Journal of Medicinal Chemistry, 52(22), 7170-7185. [Link]
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Sun, K., et al. (2018). A comparative pharmacokinetic study of PARP inhibitors demonstrates favorable properties for niraparib efficacy in preclinical tumor models. Cancer Research, 78(18), 5349-5359. [Link]
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Liao, W., et al. (2022). Comparative Efficacy and Safety of Poly (ADP-Ribose) Polymerase Inhibitors in Patients With Ovarian Cancer: A Systematic Review and Network Meta-Analysis. Frontiers in Oncology, 12, 843372. [Link]
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Gao, T., et al. (2024). Synthesis and Biological Evaluation of Novel Piperidine-3-Carboxamide Derivatives as Anti-Osteoporosis Agents Targeting Cathepsin K. Molecules, 29(17), 4011. [Link]
-
Wang, Y., et al. (2020). Comparison of Poly (ADP-ribose) Polymerase Inhibitors (PARPis) as Maintenance Therapy for Platinum-Sensitive Ovarian Cancer: Systematic Review and Network Meta-Analysis. Cancers, 12(10), 3026. [Link]
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The 6-Oxopiperidine-3-carboxamide Scaffold: A Privileged Framework for Potent and Selective Inhibitor Design
A Senior Application Scientist's Guide to Benchmarking Novel Piperidine-Based Inhibitors
The 6-oxopiperidine-3-carboxamide core represents a foundational and highly versatile scaffold in modern medicinal chemistry. While not an inhibitor in its own right, its rigid, three-dimensional structure and readily modifiable functional groups—a lactam, a carboxamide, and multiple sites for substitution—make it a "privileged scaffold".[1][2][3][4] This means it can be elaborated into potent and selective inhibitors for a diverse array of biological targets, from enzymes implicated in cancer to those involved in metabolic and infectious diseases.[5][6][7]
This guide will benchmark a specific, highly potent derivative of the closely related piperidine-3-carboxamide scaffold against a known clinical-stage inhibitor. By examining the experimental data and the underlying biological rationale, we will illustrate the power of this scaffold in drug discovery and provide a framework for evaluating its future derivatives.
Case Study: Targeting Cathepsin K for the Treatment of Osteoporosis
Osteoporosis is a debilitating disease characterized by excessive bone resorption by osteoclasts, leading to low bone mineral density and an increased risk of fractures.[8] A key enzyme in this process is Cathepsin K (CatK), a cysteine protease highly expressed in osteoclasts that is responsible for degrading type I collagen, the primary organic component of the bone matrix.[9][10] Therefore, inhibiting CatK is a promising therapeutic strategy for osteoporosis.
Recently, a series of novel piperidine-3-carboxamide derivatives were synthesized and evaluated for their CatK inhibitory activity.[8][9] One of the most potent compounds to emerge from this work was Compound H-9 . We will benchmark its performance against MIV-711 , a well-characterized, selective CatK inhibitor that has progressed to Phase 2a clinical trials.[8][10]
Comparative Inhibitor Performance
The inhibitory potency of both Compound H-9 and MIV-711 was assessed through in vitro enzymatic assays and cell-based models of bone resorption. The key performance metrics are summarized below.
| Inhibitor | Scaffold | Target | In Vitro Potency (IC50) | In Vitro Anti-Bone Resorption (CTX-I Concentration) | Reference |
| Compound H-9 | Piperidine-3-carboxamide | Cathepsin K | 0.08 µM | 20.46 ± 3.67 nM | [8][9] |
| MIV-711 | (Structure not based on piperidine) | Cathepsin K | (Not specified in source) | 21.73 ± 3.18 nM | [8] |
As the data indicates, Compound H-9 demonstrates potent enzymatic inhibition of Cathepsin K with a half-maximal inhibitory concentration (IC50) in the nanomolar range.[8][9] More importantly, in a cell-based assay using RAW264.7 cells differentiated into osteoclasts, Compound H-9 showed anti-bone resorption activity comparable to the clinical candidate MIV-711.[8] This was quantified by measuring the concentration of C-terminal telopeptide of type I collagen (CTX-I), a key biomarker of bone resorption.[8]
The development of Compound H-9 stemmed from a fragment-based screening approach that identified a sulfonyl piperidine compound as an initial hit.[9] The piperidine-3-carboxamide core was then systematically modified to enhance interactions with the active site pockets of Cathepsin K, leading to the highly potent H-9 derivative.[9]
Experimental Protocols for Inhibitor Evaluation
To ensure the trustworthiness and reproducibility of these findings, it is crucial to follow validated experimental protocols. Below are the methodologies for assessing Cathepsin K inhibition and cellular anti-bone resorption activity.
Protocol 1: In Vitro Cathepsin K Enzymatic Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified Cathepsin K.
Objective: To determine the IC50 value of a test compound against recombinant human Cathepsin K.
Materials:
-
Recombinant human Cathepsin K
-
Fluorogenic Cathepsin K substrate (e.g., Z-LR-AMC)
-
Assay buffer (e.g., 100 mM sodium acetate, 5 mM EDTA, 5 mM DTT, pH 5.5)
-
Test compounds (e.g., Compound H-9) and benchmark inhibitor (e.g., MIV-711)
-
96-well black microplates
-
Fluorometric plate reader
Procedure:
-
Prepare a stock solution of the test compound in DMSO.
-
Create a series of dilutions of the test compound in the assay buffer.
-
In a 96-well plate, add the diluted test compounds. Include a positive control (enzyme and substrate, no inhibitor) and a negative control (substrate only).
-
Add the fluorogenic substrate to all wells.
-
Initiate the reaction by adding the recombinant Cathepsin K enzyme to all wells except the negative control.
-
Incubate the plate at room temperature, protected from light.
-
Measure the fluorescence intensity at regular intervals using a plate reader (Excitation/Emission wavelengths appropriate for the substrate, e.g., 380/460 nm for AMC).
-
Calculate the rate of reaction for each concentration of the inhibitor.
-
Plot the reaction rate against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Protocol 2: In Vitro Osteoclast Bone Resorption Assay
This cell-based assay evaluates the effect of an inhibitor on the primary function of osteoclasts, which is to resorb bone.
Objective: To assess the anti-bone resorption activity of a test compound in an osteoclast cell culture model.
Materials:
-
RAW264.7 macrophage cell line
-
Receptor activator of nuclear factor kappa-B ligand (RANKL) to induce osteoclast differentiation
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Bone-like matrix coated plates (e.g., dentin slices or calcium phosphate-coated plates)
-
Test compounds and benchmark inhibitor
-
ELISA kit for CTX-I
Procedure:
-
Seed RAW264.7 cells on the bone-like matrix plates.
-
Induce differentiation into osteoclasts by adding RANKL to the culture medium.
-
After differentiation is confirmed (e.g., by observing multinucleated cells), treat the cells with various concentrations of the test compounds for a specified period (e.g., 48 hours).
-
Collect the cell culture supernatant.
-
Quantify the concentration of CTX-I in the supernatant using a commercial ELISA kit, following the manufacturer's instructions.[8]
-
A lower concentration of CTX-I in the supernatant compared to the untreated control indicates inhibition of bone resorption.
Signaling Pathway and Mechanism of Action
Cathepsin K is a downstream effector in the signaling cascade that governs osteoclast function. The diagram below illustrates the key pathway leading to bone resorption and the point of intervention for CatK inhibitors.
Caption: RANKL signaling in osteoclasts leading to Cathepsin K-mediated bone resorption.
Conclusion and Future Outlook
The successful development of Compound H-9, a potent Cathepsin K inhibitor derived from the piperidine-3-carboxamide scaffold, underscores the immense potential of this chemical framework.[8][9] Its performance, which is comparable to the clinical candidate MIV-711 in cellular assays, validates the fragment-based and structure-guided design strategies employed.[8]
This case study serves as a clear example of how the this compound scaffold and its close relatives can be leveraged to create high-value therapeutic candidates. The inherent structural features of the piperidine ring offer a robust starting point for generating libraries of diverse compounds that can be screened against a multitude of targets.[2][4] As our understanding of disease biology deepens, the strategic application of such privileged scaffolds will undoubtedly continue to be a cornerstone of innovative drug discovery.
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The 6-Oxopiperidine-3-carboxamide Moiety: An Emerging Privileged Scaffold for Drug Discovery
A Senior Application Scientist's Guide to the Validation and Comparative Analysis of a Versatile Chemical Skeleton
In the landscape of medicinal chemistry, the concept of "privileged scaffolds" has become a cornerstone of modern drug discovery.[1] These are molecular frameworks that demonstrate the ability to bind to multiple, unrelated biological targets, thereby serving as versatile templates for the development of novel therapeutics across a range of diseases.[2][3] This guide provides an in-depth technical exploration of the 6-oxopiperidine-3-carboxamide scaffold, a heterocyclic system that is gaining recognition for its potential as an emerging privileged scaffold. We will delve into its chemical attributes, survey its known biological activities, and provide comparative data and experimental protocols to equip researchers and drug development professionals with a comprehensive understanding of its potential.
The Rationale: Why this compound?
The piperidine ring is a ubiquitous structural motif in a vast number of pharmaceutical agents, valued for its favorable physicochemical properties.[4][5] The introduction of a carboxamide at the 3-position and a ketone at the 6-position, forming a lactam, bestows upon the scaffold a unique combination of features.[6] The rigidified conformation due to the lactam ring can lead to enhanced binding affinity and selectivity for target proteins. Furthermore, the presence of hydrogen bond donors and acceptors in the carboxamide and lactam functionalities allows for diverse and specific interactions within a binding pocket. This trifecta of a versatile piperidine core, a directionally interactive carboxamide, and a conformationally constraining lactam underpins the hypothesis of its privileged nature.
Comparative Analysis of Biological Activity
While the this compound scaffold is still an area of active investigation, preliminary studies have revealed its potential to interact with a variety of biological targets. This section presents a comparative overview of the reported activities of derivatives based on this scaffold.
Table 1: Diverse Biological Targets of this compound Derivatives
| Compound Class | Biological Target | Key Findings | Reference |
| Substituted 6-oxopiperidine-3-carboxamides | Acetylcholinesterase (AChE) | (3S)-6-Oxopiperidine-3-carboxylic acid, a closely related analog, has been identified as an inhibitor of AChE, suggesting potential applications in neurodegenerative diseases.[1] | [1] |
| Tetrazole-substituted 6-oxopiperidines | N-methyl-D-aspartate (NMDA) receptor | A methyl 6-oxo-5-(5-phenyltetrazol-2-yl)piperidine-2-carboxylate derivative, while not a 3-carboxamide, demonstrates the scaffold's ability to be functionalized to target ion channels. These derivatives have shown selective antagonism at NMDA receptors.[7] | [7] |
| N-Arylpiperidine-3-carboxamides (non-oxo analog) | Senescence Induction in Melanoma Cells | While lacking the 6-oxo group, this class highlights the potential of the core piperidine-3-carboxamide structure. A lead compound induced senescence-like phenotypic changes in human melanoma A375 cells.[8] | [8] |
| Piperidine-3-carboxamide Derivatives (non-oxo analog) | Cathepsin K | A series of these derivatives have been synthesized and evaluated as inhibitors of Cathepsin K, a key enzyme in bone resorption, with potential applications in osteoporosis. |
Key Insights from Comparative Data:
The available data, though not extensive for the this compound scaffold itself, points towards its versatility. The ability of closely related structures to target enzymes like acetylcholinesterase and Cathepsin K, as well as ion channels like the NMDA receptor, provides a strong rationale for its further exploration as a privileged scaffold. The significant anti-melanoma activity of the non-oxo piperidine-3-carboxamide analogs further underscores the therapeutic potential of this chemical space.[8]
Experimental Protocols
To facilitate further research into this promising scaffold, we provide a generalized, step-by-step methodology for the synthesis of this compound derivatives.
Protocol 1: Synthesis of N-Substituted 6-Oxopiperidine-3-carboxamides
This protocol outlines a common synthetic route, which can be adapted based on the desired substitutions.
Step 1: Synthesis of 6-Oxopiperidine-3-carboxylic Acid This can be achieved through various published methods, often starting from glutamic acid or its derivatives, involving cyclization to form the lactam ring.
Step 2: Activation of the Carboxylic Acid The carboxylic acid of 6-oxopiperidine-3-carboxylic acid is activated to facilitate amide bond formation. A common method is the use of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU) in an appropriate aprotic solvent like dichloromethane (DCM) or dimethylformamide (DMF).
Step 3: Amide Coupling The activated carboxylic acid is then reacted with a primary or secondary amine of choice (R1R2NH) to form the desired N-substituted this compound. The reaction is typically stirred at room temperature until completion, which can be monitored by thin-layer chromatography (TLC).
Step 4: Purification The crude product is purified using standard techniques such as column chromatography on silica gel to yield the pure N-substituted this compound derivative.
Caption: A generalized workflow for the synthesis of N-substituted this compound derivatives.
Visualizing the Potential: Signaling Pathways and Logical Relationships
The diverse biological activities of molecules containing the this compound scaffold suggest their involvement in various signaling pathways. The following diagram illustrates a hypothetical relationship where derivatives of this scaffold could modulate different cellular processes.
Caption: Potential modulation of diverse signaling pathways by this compound derivatives.
Future Directions and Conclusion
The this compound scaffold represents a promising, yet underexplored, area of medicinal chemistry. The existing evidence, primarily from related analogs, suggests its potential to serve as a privileged scaffold for the development of new drugs targeting a wide array of diseases. To fully validate this potential, further research is imperative. This includes the synthesis and screening of diverse libraries of this compound derivatives against a broad panel of biological targets. Structure-activity relationship (SAR) studies will be crucial to elucidate the key structural features required for potent and selective activity. Furthermore, comprehensive evaluation of the pharmacokinetic and toxicological profiles of lead compounds will be necessary to advance them through the drug development pipeline.
This guide serves as a foundational resource to stimulate and inform these future investigations. By providing a synthesis of the current knowledge and practical experimental guidance, we hope to accelerate the exploration of the this compound scaffold and unlock its full therapeutic potential.
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 6-Oxopiperidine-3-carboxamide
For laboratory professionals dedicated to advancing pharmaceutical research and development, the responsible management of chemical waste is not merely a regulatory hurdle; it is a cornerstone of a robust safety culture and environmental stewardship. This guide provides a detailed, step-by-step protocol for the proper disposal of 6-Oxopiperidine-3-carboxamide, ensuring the safety of personnel and adherence to the highest standards of scientific practice. The procedures outlined herein are synthesized from established regulatory frameworks and safety data for structurally related compounds, offering a comprehensive and trustworthy resource.
I. Hazard Identification and Risk Assessment: Understanding the Compound
Key Potential Hazards:
-
Irritant: Potential to cause irritation to the skin, eyes, and respiratory system.[1]
-
Toxicity: While acute toxicity data is unavailable for the specific compound, piperidine derivatives can be harmful if swallowed, inhaled, or absorbed through the skin.[2][4]
-
Environmental Hazard: Should not be released into the environment.[1][6]
II. Immediate Safety and Personal Protective Equipment (PPE)
Before handling this compound for disposal, all personnel must be equipped with the appropriate PPE to mitigate exposure risks.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles and a face shield. | To protect against accidental splashes which could cause serious eye irritation or damage.[1][2] |
| Hand Protection | Chemically resistant gloves (e.g., nitrile rubber). Gloves must be inspected for integrity before use.[7] | To prevent skin contact, which may cause irritation or toxic effects.[1] |
| Body Protection | A flame-retardant lab coat or a chemical-resistant apron. | To protect against contamination of personal clothing and skin. |
| Respiratory Protection | Use in a well-ventilated area, such as a chemical fume hood. If ventilation is inadequate, use a government-approved respirator.[1][7] | To prevent inhalation of any dust or vapors, which may cause respiratory irritation.[1] |
III. Step-by-Step Disposal Protocol
The disposal of this compound must be managed as a hazardous waste stream, in compliance with regulations set forth by the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).[8][9]
Proper segregation is critical to prevent dangerous chemical reactions.[10]
-
Solid Waste: Collect pure this compound, and any materials grossly contaminated with it (e.g., weighing boats, contaminated gloves, bench paper), in a designated, compatible solid waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, compatible liquid waste container. Do not mix with other waste streams unless compatibility has been verified.
-
Sharps Waste: Any sharps (needles, razor blades) contaminated with the compound must be disposed of in a designated sharps container.
The integrity of the waste containment is paramount.
-
Container Choice: Use containers that are in good condition and compatible with the chemical waste. High-density polyethylene (HDPE) containers are generally a good choice.[10][11] Ensure the container has a secure, screw-top lid to prevent leakage.[10]
-
Labeling: All waste containers must be labeled immediately upon the first addition of waste.[12] The label must include:
-
The words "Hazardous Waste".[13]
-
The full chemical name: "this compound". Avoid abbreviations or chemical formulas.
-
The approximate percentage of each component if it is a mixture.
-
The date waste accumulation began.
-
The name of the Principal Investigator and the laboratory location.
-
Appropriate hazard pictograms (e.g., irritant).[13]
-
Waste must be stored safely in a designated Satellite Accumulation Area (SAA) within the laboratory.[10][13]
-
The SAA must be near the point of generation and under the control of laboratory personnel.[9][13]
-
Keep waste containers tightly closed except when adding waste.[10][11]
-
Store containers in secondary containment trays to prevent spills from spreading.[11][12]
-
Segregate incompatible waste types within the SAA. For example, store acids and bases separately.[10]
-
Do not accumulate more than 55 gallons of hazardous waste in the SAA.[12]
IV. Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Decision workflow for handling and disposing of this compound waste.
-
Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.[6][14]
-
Ensure that all paperwork, including hazardous waste tags and manifests, is completed accurately.
-
Never dispose of this compound down the drain or in the regular trash.[15] The first rinse of contaminated glassware should also be collected as hazardous waste.[12]
V. Emergency Procedures for Spills
In the event of a spill, immediate and appropriate action is required to mitigate risks.
-
Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the area if necessary.
-
Control Ignition Sources: If the compound or its solvent is flammable, remove all sources of ignition.
-
Assess the Spill: For small spills, trained laboratory personnel equipped with appropriate PPE may proceed with cleanup. For large spills, contact your institution's EHS or emergency response team.
-
Containment and Cleanup:
-
For solid spills, carefully sweep or vacuum the material into a suitable container for disposal. Avoid generating dust.[6]
-
For liquid spills, absorb with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal.
-
-
Decontaminate: Clean the spill area thoroughly with an appropriate solvent, collecting the cleaning materials as hazardous waste.
-
Report: Report the incident to your supervisor and EHS office in accordance with your institution's policies.[16]
By adhering to these procedures, researchers can ensure the safe and compliant disposal of this compound, fostering a secure and responsible laboratory environment.
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A Researcher's Guide to the Safe Handling of 6-Oxopiperidine-3-carboxamide: Personal Protective Equipment and Disposal
Navigating the complexities of novel chemical compounds is the cornerstone of innovation in drug development. Among these, 6-Oxopiperidine-3-carboxamide and its analogs represent a class of molecules with significant research interest. As Senior Application Scientists, it is our imperative to not only provide access to these critical research tools but also to ensure that our partners in discovery can handle them with the utmost safety and efficacy. This guide provides essential, experience-driven directives on the appropriate personal protective equipment (PPE), handling procedures, and disposal methods for this compound, ensuring a secure and productive laboratory environment.
Core Principles of Chemical Handling
Before detailing specific PPE requirements, it is crucial to reinforce the foundational principles of laboratory safety. These practices are universal and form the first line of defense against chemical exposure.
-
Engineering Controls : Whenever possible, manipulations of this compound should be conducted within a certified chemical fume hood to minimize inhalation exposure[2][3][4]. Facilities should also be equipped with easily accessible eyewash stations and safety showers[2].
-
Personal Hygiene : Always wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory[5][6][7]. Avoid eating, drinking, or applying cosmetics in areas where chemicals are handled[6][8].
-
Work Area Maintenance : Keep the workspace clean and organized. Use disposable bench paper to protect surfaces from contamination[7]. All containers should be clearly and accurately labeled[4].
Personal Protective Equipment (PPE): A Task-Based Approach
The selection of appropriate PPE is directly dependent on the specific task being performed. The following table outlines the recommended PPE for various common laboratory procedures involving this compound.
| Task | Eye & Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and preparing solutions (solid form) | Safety glasses with side shields or chemical splash goggles[3][4][9][10]. A face shield is recommended if there is a significant risk of splashing[9]. | Chemical-resistant gloves (e.g., nitrile)[4][11][12]. Inspect gloves for any signs of degradation or puncture before use[5][6]. | A standard laboratory coat is required[2][4]. Ensure it is fully buttoned. | If weighing outside of a fume hood or if the material is dusty, a NIOSH-approved respirator may be necessary[2]. |
| Handling solutions | Chemical splash goggles are mandatory to protect against splashes[4][9][10]. | Chemical-resistant gloves (e.g., nitrile)[4][11][12]. | A laboratory coat is required[2][4]. | Work should be performed in a chemical fume hood to avoid inhalation of vapors or aerosols[2][3]. |
| Running reactions | Chemical splash goggles and a face shield are recommended, especially for reactions under pressure or at elevated temperatures[9]. | Chemical-resistant gloves appropriate for all chemicals in the reaction mixture[11][12]. | A flame-retardant lab coat should be considered if flammable solvents are in use[13]. | All reactions should be conducted within a certified chemical fume hood[2][3]. |
| Accidental spill cleanup | Chemical splash goggles and a face shield are required[9]. | Heavy-duty, chemical-resistant gloves (e.g., butyl or nitrile rubber)[11]. | A chemical-resistant apron or suit may be necessary depending on the spill size[7]. | A NIOSH-approved respirator with appropriate cartridges is recommended, especially for large spills or in poorly ventilated areas[2]. |
Procedural Guidance for PPE Usage
The effectiveness of PPE is contingent on its proper use. Follow these step-by-step procedures for donning and doffing PPE to minimize the risk of contamination.
Donning PPE Workflow
Caption: Sequential process for correctly putting on personal protective equipment.
-
Lab Coat : Put on a clean, properly fitting laboratory coat and fasten all buttons.
-
Gloves : Select the appropriate chemical-resistant gloves. Inspect for any tears or holes before wearing.
-
Eye Protection : Put on safety glasses with side shields or chemical splash goggles.
-
Face Shield : If required for the procedure, wear a face shield over your primary eye protection.
Doffing PPE Workflow
Caption: Sequential process for safely removing personal protective equipment to prevent contamination.
-
Gloves : Remove gloves by peeling them off from the cuff, turning them inside out. Dispose of them immediately in the appropriate waste container.
-
Face Shield : If worn, remove the face shield by handling the headband.
-
Eye Protection : Remove eye protection.
-
Lab Coat : Remove your lab coat, folding the contaminated exterior inward. Hang it in a designated area or dispose of it if it is single-use.
-
Hand Washing : Wash your hands thoroughly with soap and water.
Disposal of this compound and Contaminated Materials
Proper waste management is a critical component of laboratory safety and environmental responsibility.
Solid Waste :
-
Unused or expired this compound should be disposed of as hazardous chemical waste.
-
Contaminated solid materials, such as gloves, bench paper, and pipette tips, should be collected in a designated, labeled hazardous waste container.
Liquid Waste :
-
Solutions containing this compound should be collected in a clearly labeled, sealed hazardous waste container.
Spill Cleanup :
-
Alert personnel in the immediate area.
-
Wear appropriate PPE as outlined in the table above.
-
For small spills of solid material, carefully sweep it up and place it in a sealed container for disposal. Avoid generating dust[10].
-
For liquid spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal[2][11].
-
Wash the spill area with an appropriate solvent and then with soap and water.
-
All materials used for cleanup should be disposed of as hazardous waste.
Consult your institution's environmental health and safety (EHS) office for specific guidance on hazardous waste disposal procedures, as regulations can vary[10].
Conclusion
The responsible use of research chemicals like this compound is paramount for both scientific advancement and the well-being of laboratory personnel. By adhering to the principles of prudent laboratory practice and diligently following the specific PPE and disposal guidelines outlined in this document, researchers can confidently and safely explore the potential of this and other novel compounds. Your commitment to a strong safety culture is the foundation of groundbreaking discovery.
References
- Penta chemicals. (2024, May 7).
- Cole-Parmer.
- New Jersey Department of Health. HAZARD SUMMARY: PIPERIDINE.
- Chemos GmbH & Co.KG.
- Carl ROTH.
- AK Scientific, Inc. (3S)
- Sigma-Aldrich. (2024, September 6).
- AAPPTec, LLC.
- Enamine. SAFETY DATA SHEET - N'-hydroxy-1-(2-methylpropyl)-6-oxopiperidine-3-carboximidamide.
- Sigma-Aldrich. (2025, May 5).
- Combi-Blocks, Inc. (2023, July 5).
- Fisher Scientific. (2010, March 26).
- Harvey Mudd College Department of Chemistry. (2015, October 29).
- Utah State University.
- University of California, Santa Cruz. General Rules for Working with Chemicals.
- Actylis Lab Solutions.
- University of North Carolina at Chapel Hill. Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals.
- Sigma-Aldrich. 6-Oxopiperidine-3-carboxylic acid | 22540-50-7.
- ChemBridge. BB-4015789 - 6-oxopiperidine-3-carboxylic acid.
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
